molecular formula C7H16O4S2 B1682520 Sulfonmethane CAS No. 115-24-2

Sulfonmethane

货号: B1682520
CAS 编号: 115-24-2
分子量: 228.3 g/mol
InChI 键: CESKLHVYGRFMFP-UHFFFAOYSA-N

描述

Sulfonmethane (C7H16O4S2), also known as sulfonal or acetone diethyl sulfone, is a chemical compound first synthesized by Eugen Baumann in 1888 and later introduced as a hypnotic drug by Alfred Kast . With a molecular weight of 228.32 g·mol⁻¹, it presents as a colorless crystalline or powdered solid that is practically insoluble in cold water but dissolves in approximately 15 parts of hot water, as well as in alcohol and ether . Historically classified as a Schedule III substance in the United States Controlled Substances Act, it has been superseded by newer and safer sedatives in modern therapeutics . Contemporary research interest in this compound focuses on its historical significance in pharmaceutical development and its chemical properties as an organosulfur compound. Its synthesis is typically achieved by condensing acetone with ethyl mercaptan in the presence of hydrochloric acid, followed by oxidation of the resulting mercaptol with potassium permanganate . Researchers utilize this compound strictly for investigative purposes in laboratory settings. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. All handling and experimental procedures should conform to applicable institutional guidelines and regulatory standards.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2-bis(ethylsulfonyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S2/c1-5-12(8,9)7(3,4)13(10,11)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESKLHVYGRFMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(C)(C)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048574
Record name Sulfonmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-24-2
Record name 2,2-Bis(ethylsulfonyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonmethane [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfonmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(ethylsulphonyl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFONMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00D22B592
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Original Synthesis of Sulfonmethane: A Technical Retrospective of Eugen Baumann's Pioneering Work

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the original synthesis of Sulfonmethane (Sulfonal), a historically significant hypnotic agent, as first described by Eugen Baumann in the late 19th century. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the seminal experimental protocols. Included are meticulously reconstructed experimental procedures, quantitative data summarized from historical sources, and a visualization of the synthetic pathway. This paper also briefly discusses the analogous synthesis of Trional and Tetronal, compounds developed in parallel by Baumann and Alfred Kast, to provide a comparative context for these early organosulfur hypnotics.

Introduction

The late 19th century was a period of significant advancement in medicinal chemistry, with the pioneering work of chemists like Eugen Baumann paving the way for the development of synthetic therapeutic agents. Baumann's contributions to the understanding of organosulfur compounds were particularly noteworthy.[1][2][3][4] In 1888, Baumann, in collaboration with Alfred Kast, introduced this compound, more commonly known as Sulfonal, as a new hypnotic agent.[5][6] This was soon followed by the introduction of the structurally related compounds Trional and Tetronal.[5][6][7]

The synthesis of these compounds represented a significant step in the application of fundamental organic chemistry to the creation of medicinal compounds. The core of Baumann's method for producing this compound is a two-step process: the condensation of a ketone with a mercaptan, followed by the oxidation of the resulting intermediate.[8][9] This guide will detail the original methodology for the synthesis of this compound and its analogues, presenting the available quantitative data and experimental procedures as closely as possible to the original descriptions.

Synthetic Pathway and Mechanism

The synthesis of this compound and its analogues, Trional and Tetronal, proceeds through a two-stage process. The initial step involves the formation of a mercaptol (or mercaptal) from the corresponding ketone and ethyl mercaptan. This is followed by the oxidation of the mercaptol to the final disulfone product.

Stage 1: Mercaptol Formation

In this stage, the parent ketone (acetone for this compound, butanone for Trional, and diethyl ketone for Tetronal) reacts with ethyl mercaptan, typically in the presence of an acid catalyst such as hydrochloric acid, to form the corresponding diethylthioacetal.[8][9]

Stage 2: Oxidation

The intermediate mercaptol is then oxidized to form the disulfone. Potassium permanganate was the oxidizing agent of choice in the original synthesis, a common and powerful oxidant for this type of transformation.[8][9]

Quantitative Data Summary

The following table summarizes the key reactants and physical properties of this compound, Trional, and Tetronal as derived from historical and chemical literature. Due to the age of the original publications, comprehensive quantitative data such as precise yields from the initial syntheses are not always available in modern databases. The data presented is a compilation from various sources referencing the original work.

Compound Parent Ketone Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound (Sulfonal) AcetoneC₇H₁₆O₄S₂228.33124-126300
Trional Butanone (Methyl Ethyl Ketone)C₈H₁₈O₄S₂242.3576Decomposes
Tetronal Diethyl KetoneC₉H₂₀O₄S₂256.3885Decomposes

Table 1: Reactants and Physical Properties of this compound and its Analogues.[5][6][7][9]

Experimental Protocols

The following protocols are reconstructed based on descriptions of the original synthesis methods for this compound.

Synthesis of 2,2-Bis(ethylthio)propane (Acetone Diethyl Mercaptol)
  • Reaction Setup: A mixture of acetone and ethyl mercaptan is prepared.

  • Catalysis: A stream of dry hydrogen chloride gas is passed through the cooled reaction mixture, or concentrated hydrochloric acid is added.

  • Reaction Conditions: The reaction is typically carried out at a low temperature, often with cooling in an ice bath, to control the exothermic nature of the reaction.

  • Work-up: The oily layer containing the mercaptol is separated from the aqueous layer. It is then washed with water and a dilute solution of a base (e.g., sodium hydroxide) to remove any remaining acid.

  • Purification: The crude mercaptol is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and can be purified by distillation.

Synthesis of this compound (2,2-Bis(ethylsulfonyl)propane)
  • Reaction Setup: The purified 2,2-bis(ethylthio)propane is placed in a flask.

  • Oxidation: A 5% aqueous solution of potassium permanganate is added in small portions to the mercaptol with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The addition of potassium permanganate is continued until the purple color of the permanganate persists, indicating that the oxidation is complete.

  • Work-up: The reaction mixture, containing a precipitate of manganese dioxide, is heated to boiling. A solution of sodium bisulfite is then added to decolorize the mixture by reducing the excess permanganate and manganese dioxide.

  • Isolation and Purification: The hot solution is filtered to remove any insoluble material. Upon cooling of the filtrate, this compound crystallizes out. The crude product can be collected by filtration and purified by recrystallization from hot water or aqueous alcohol. The resulting product is described as colorless, odorless, and almost tasteless prismatic crystals.[10]

Visualization of the Synthetic Workflow

The logical flow of the synthesis of this compound can be represented as a two-step process. The following diagram, generated using the DOT language, illustrates this workflow.

Sulfonmethane_Synthesis cluster_reactants Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation Acetone Acetone Mercaptol 2,2-Bis(ethylthio)propane (Mercaptol Intermediate) Acetone->Mercaptol HCl catalyst EthylMercaptan Ethyl Mercaptan EthylMercaptan->Mercaptol HCl catalyst This compound This compound Mercaptol->this compound KMnO₄ Oxidation

Caption: Synthetic pathway of this compound from acetone and ethyl mercaptan.

Conclusion

The original synthesis of this compound by Eugen Baumann stands as a landmark achievement in the early history of medicinal chemistry. The two-step process, involving the formation of a mercaptol followed by oxidation, was an effective and straightforward method for the production of this novel hypnotic agent. While the therapeutic use of this compound and its analogues has been largely discontinued due to safety concerns, the chemical principles underlying their synthesis remain fundamental to the field of organic chemistry. This guide has aimed to provide a detailed and technically focused retrospective of this important work for the benefit of modern researchers and professionals in the field.

References

The Double-Edged Sword of Sleep: A Technical Guide to the Historical Medical Applications of Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonmethane, marketed as Sulfonal, was a pioneering synthetic hypnotic agent that entered the medical landscape in the late 19th century. Synthesized in 1888 by Eugen Baumann and introduced into clinical practice by Alfred Kast, it represented a significant departure from the naturally derived sedatives of the era.[1][2] This guide provides a comprehensive technical overview of the historical medical applications of this compound, focusing on its use as a hypnotic and sedative. It details available quantitative data on its dosage, efficacy, and adverse effects, and outlines the experimental context of its evaluation. The document also explores its chemical synthesis and contemporary understanding of its mechanism of action, acknowledging the limitations of historical pharmacological knowledge.

Introduction

The late 19th century witnessed a burgeoning interest in synthetic chemistry and its potential therapeutic applications. The search for effective and safe hypnotics to manage insomnia, a common symptom of the increasingly recognized "nervousness" of the industrial age, was a significant focus of this research. Prior to the introduction of synthetic hypnotics, the physician's armamentarium was largely limited to alcohol, bromides, and opiates, all of which carried substantial risks of toxicity and dependence.

This compound (2,2-bis(ethylsulfonyl)propane) emerged from this context as a promising alternative. Its introduction was met with initial enthusiasm, as it appeared to offer effective sedation without the immediate dangers associated with older remedies. However, the story of this compound is a cautionary tale of delayed toxicity and the challenges of early drug evaluation.

Chemical and Physical Properties

This compound is a colorless, crystalline powder with the following properties:

PropertyValue
Molecular FormulaC₇H₁₆O₄S₂
Molecular Weight228.33 g/mol
Melting Point125-126 °C
SolubilityPractically insoluble in cold water; soluble in 15 parts of hot water, alcohol, and ether.

Historical Medical Applications

This compound was primarily employed as a hypnotic for the treatment of "simple" or "nervous" insomnia, where the sleeplessness was not a symptom of severe pain.[3] It was also used in institutional settings to manage agitation and sleeplessness in patients with psychiatric disorders.[4]

Dosage and Administration

Due to its poor solubility, this compound was typically administered in hot liquids, such as tea or broth, or as a powder in capsules. The recommended dosage varied, but clinical reports from the era provide a general range.

ConditionDosageFrequencyNotes
Nervous Insomnia15-30 grains (approximately 1-2 grams)Once, before bedtimeTo be taken several hours before desired sleep due to slow onset of action.
Insanity/Agitation30-45 grains (approximately 2-3 grams)As a single dose or in divided dosesHigher doses were used in institutional settings for more severe cases of sleeplessness and agitation.

Source: Based on data from historical medical journals and pharmacology textbooks.

Efficacy

Early clinical reports lauded this compound for its ability to induce a calm, natural-like sleep of several hours' duration. It was considered particularly useful in cases of "functional" nervous insomnia. However, a significant drawback was its slow onset of action, often taking several hours to produce a hypnotic effect. This delay could lead to drowsiness the following day.

A comparative analysis of its efficacy with other hypnotics of the era, as described in historical texts, is summarized below:

Hypnotic AgentOnset of ActionDuration of ActionKey Advantages (Historical Perspective)Key Disadvantages (Historical Perspective)
This compound Slow (2-4 hours)Prolonged (often into the next day)Produced a "natural" sleep; less cardiac and respiratory depression than chloral hydrate.Slow onset; cumulative effects; risk of serious toxicity (Sulfonalism).
Chloral Hydrate Rapid (30-60 minutes)ShorterRapid and reliable hypnotic effect.Significant cardiac and respiratory depressant; gastric irritant; high potential for addiction.
Paraldehyde Rapid (15-30 minutes)ModerateSafer in terms of cardiac depression.Unpleasant taste and odor; potential for respiratory irritation.
Bromides Variable (cumulative effect)LongSedative effect in nervous conditions."Bromism" (chronic toxicity) with prolonged use; skin rashes; mental dullness.

Source: Compiled from historical pharmacology textbooks and clinical reports.

Adverse Effects and "Sulfonalism"

The initial optimism surrounding this compound was tempered by the emergence of a severe and often fatal toxic syndrome known as "Sulfonalism." This condition arose from the drug's cumulative properties, as it is slowly eliminated from the body.

Clinical Features of Sulfonalism

The symptoms of chronic this compound poisoning were varied and severe:

System AffectedSymptoms
Central Nervous System Drowsiness, confusion, ataxia (staggering gait), weakness, vertigo, ptosis (drooping eyelids), peripheral neuritis.
Gastrointestinal Nausea, vomiting, constipation, abdominal pain.
Dermatological Various skin eruptions, including rashes and purpura.
Renal/Urinary Hematoporphyrinuria: The hallmark of severe Sulfonalism, characterized by the excretion of dark red or "port-wine" colored urine due to the presence of hematoporphyrin, a breakdown product of hemoglobin. This was a grave prognostic sign.
Quantitative Data on Toxicity

Precise quantitative data on the incidence of Sulfonalism is scarce in historical records. However, case reports from the late 19th and early 20th centuries document numerous fatalities. The risk was noted to be idiosyncratic, with some individuals developing severe symptoms after only a few doses, while others could tolerate the drug for longer periods without apparent harm.[5]

Experimental Protocols (Historical Context)

The evaluation of new hypnotic drugs in the late 19th century lacked the rigorous, controlled methodologies of modern clinical trials. "Experimental protocols" of the time largely consisted of observational studies in clinical settings.

A typical workflow for evaluating a new hypnotic like this compound would have involved the following steps:

Diagram 1: Historical Experimental Workflow for Hypnotic Drug Evaluation.

Mechanism of Action (Historical and Modern Perspectives)

The precise mechanism of action of this compound was not understood during its time of use. The prevailing theories were vague, often referring to a general depressant effect on the central nervous system.

Modern pharmacology, while not extensively focused on this obsolete drug, suggests that this compound and related compounds (Trional, Tetronal) likely exert their effects through the modulation of GABAergic neurotransmission.

signaling_pathway This compound This compound (and related compounds) gaba_receptor GABA-A Receptor (Presumed Target) This compound->gaba_receptor Positive Allosteric Modulation (Hypothesized) neuronal_inhibition Enhanced Neuronal Inhibition gaba_receptor->neuronal_inhibition Increased Chloride Ion Influx cns_depression Central Nervous System Depression neuronal_inhibition->cns_depression sedation_hypnosis Sedation & Hypnosis cns_depression->sedation_hypnosis

Diagram 2: Hypothesized Mechanism of Action of this compound.

It is important to note that this is a hypothesized pathway based on the actions of other, later-studied sedative-hypnotics. There is no direct historical or definitive modern research confirming this specific mechanism for this compound.

Synthesis of this compound

This compound was synthesized in a two-step process:

  • Condensation: Acetone is reacted with ethyl mercaptan in the presence of a strong acid (e.g., hydrochloric acid) to form 2,2-bis(ethylthio)propane.

  • Oxidation: The resulting mercaptal is then oxidized, typically with potassium permanganate, to yield this compound.

Diagram 3: Synthesis Workflow of this compound.

Conclusion

This compound holds a significant place in the history of pharmacology as one of the first synthetic hypnotics. Its story underscores the critical importance of understanding a drug's pharmacokinetic profile, particularly its potential for accumulation and chronic toxicity. While initially seen as a safer alternative to existing sedatives, the severe and often fatal syndrome of Sulfonalism led to its eventual decline and replacement by the barbiturates and, later, the benzodiazepines. For modern drug development professionals, the history of this compound serves as a powerful reminder of the complex interplay between efficacy, safety, and the long-term consequences of therapeutic interventions.

References

Physicochemical Properties of Crystalline Sulfonmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core physicochemical properties of crystalline Sulfonmethane is provided below, intended for researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 115-24-2), also known as Sulfonal, is an organosulfur compound historically used as a hypnotic and sedative.[1][2] First synthesized by Eugen Baumann in 1888, its clinical use has been superseded by safer alternatives.[1][2] However, its distinct chemical structure, featuring a central propane core with dual ethylsulfonyl groups, makes it a subject of continued interest in medicinal chemistry and material science.[3] This guide provides a comprehensive overview of the core physicochemical properties of crystalline this compound, presenting quantitative data, detailed experimental protocols, and logical workflows relevant to its characterization.

1. General and Structural Properties

This compound presents as colorless, odorless, and nearly tasteless prismatic crystals or a crystalline powder.[1][2][3] Its molecular structure is distinguished by a symmetrical arrangement of two ethylsulfonyl groups attached to a central propane unit, which significantly influences its physical properties and intermolecular interactions.[3]

Table 1: General and Structural Properties of this compound

PropertyValueReference
IUPAC Name 2,2-bis(ethylsulfonyl)propane[1][3][4]
Synonyms Sulfonal, Sulphonal, Acetone diethylsulfone[1][3][5]
CAS Number 115-24-2[1][3][4][5]
Molecular Formula C₇H₁₆O₄S₂[1][3][5][6]
Molecular Weight 228.33 g/mol [3][5][6]
Appearance Colorless, odorless, prismatic crystals or powder[1][2][3]
Elemental Composition C: 36.82%, H: 7.06%, O: 28.03%, S: 28.09%[5]

2. Thermal Properties

The thermal behavior of a crystalline compound is critical for its formulation, storage, and processing. This compound exhibits a relatively moderate melting point and a high boiling point, indicating the presence of strong intermolecular forces, such as dipole-dipole interactions from the sulfone groups.[3] The wide temperature range between its melting and boiling points suggests a stable liquid phase.[3] Thermally, it is stable up to its melting point, with decomposition for related sulfone compounds typically initiating at temperatures between 200-250°C.[3]

Table 2: Thermal Properties of this compound

PropertyValueReference
Melting Point 124-126°C[3][5]
Boiling Point 300°C[3][5]

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a standard thermoanalytical technique for determining the melting point and heat of fusion of a crystalline solid.

  • Sample Preparation: 1-5 mg of crystalline this compound is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using a certified indium standard. The sample chamber is purged with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation during heating.

  • Thermal Program: The sample and reference pans are heated at a constant, linear rate, typically 10°C/min. The heat flow to the sample is monitored as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the sample. The area under the melting endotherm is integrated to calculate the enthalpy of fusion.

3. Solubility Profile

The solubility of this compound varies significantly depending on the solvent and temperature, reflecting the influence of its polar sulfone groups and nonpolar alkyl framework.[3] Its aqueous solubility is limited in cold water but increases substantially in hot water.[3][5] It demonstrates moderate to good solubility in various organic solvents.[3][5]

Table 3: Solubility of this compound

SolventSolubility (at approx. 20-25°C unless noted)Reference
Water (cold) 1 g in 365 mL (~2.74 mg/mL)[3][5]
Water (boiling) 1 g in 15-16 mL (~62.5 - 66.7 mg/mL)[1][2][5]
Ethanol (cold) 1 g in 60 mL (~16.67 mg/mL)[3][5]
Ethanol (boiling) 1 g in 3 mL (~333.3 mg/mL)[3][5]
Diethyl Ether 1 g in 64 mL (~15.63 mg/mL)[3][5]
Chloroform 1 g in 11 mL (~90.91 mg/mL)[3][5]
Benzene Soluble[3][5]
Glycerol Insoluble[3][5]
DMSO Soluble[3]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container.

  • Equilibration: The mixture is agitated in a constant-temperature water bath or shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, allowing the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer. The experiment is typically performed in triplicate to ensure accuracy.

4. Crystalline Properties and Polymorphism

This compound typically crystallizes in a prismatic form.[1][2] While specific polymorphic forms of this compound are not extensively detailed in the literature, the phenomenon of polymorphism is of critical importance for the broader class of sulfonamides.[7] Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[7][8] These different forms can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate, which can directly impact the bioavailability and stability of a drug product.[7] Therefore, the characterization of the solid-state form is a crucial step in drug development.

Experimental Protocol: Crystal Structure Analysis via X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique used to identify the crystalline phase of a material and can distinguish between different polymorphs.

  • Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder to ensure a flat, uniform surface.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specific range of 2θ angles (e.g., 2° to 40°). The intensity of the diffracted X-rays is recorded by a detector as a function of the 2θ angle.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared against reference patterns to confirm the identity and purity of the crystalline form.

5. Synthesis and Characterization Workflow

The most common synthesis of this compound involves a two-step process starting with the condensation of acetone and ethyl mercaptan, followed by the oxidation of the resulting intermediate.[1][2][5] The characterization of the final crystalline product follows a logical sequence of experiments to determine its key physicochemical properties.

G Synthesis Workflow for this compound A Acetone + Ethyl Mercaptan B Condensation (in presence of HCl) A->B C Mercaptol Intermediate (CH3)2C(SC2H5)2 B->C D Oxidation (Potassium Permanganate) C->D E Crystalline this compound D->E

Caption: Synthesis Workflow for this compound.

G General Experimental Workflow for Physicochemical Profiling start Synthesized Crystalline This compound mp Melting Point Determination (DSC) start->mp sol Solubility Profiling (Shake-Flask) start->sol xtal Crystal Structure Analysis (XRPD) start->xtal stab Thermal Stability Assessment mp->stab data Data Analysis and Characterization Report sol->data xtal->data stab->data

Caption: General Workflow for Physicochemical Profiling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of Sulfonmethane in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and utilizing the physicochemical properties of this compound.

Introduction to this compound

This compound, also known as sulfonal, is a chemical compound that was historically used as a hypnotic drug.[1][2] Its chemical name is 2,2-bis(ethylsulfonyl)propane, with the molecular formula C₇H₁₆O₄S₂.[3][4] The compound exists as colorless, odorless, and almost tasteless crystals.[3] Understanding its solubility is crucial for its formulation, analysis, and potential applications in research.

Quantitative Solubility Data of this compound in Organic Solvents

The solubility of this compound varies significantly across different organic solvents, reflecting the influence of its sulfone functional groups on intermolecular interactions.[3] The following table summarizes the available quantitative solubility data.

Organic SolventTemperatureSolubility (g / 100 mL)Original Data Source
EthanolCold~ 1.671 gram dissolves in 60 mL[4]
EthanolBoiling~ 33.331 gram dissolves in 3 mL[4]
Diethyl EtherNot Specified~ 1.561 gram dissolves in 64 mL[4]
ChloroformNot Specified~ 9.091 gram dissolves in 11 mL[4]
BenzeneNot SpecifiedSolubleSoluble in benzene[4]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleSoluble in DMSO[3]
GlycerolNot SpecifiedInsolubleInsoluble in glycerol[4]

Note: The solubility in g/100 mL is calculated from the reported data of "1 gram dissolves in X mL of solvent" for ease of comparison.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable quantitative analytical instrument like a UV-Vis spectrophotometer)

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the suspension to settle for a period (e.g., 2-4 hours) at the controlled temperature to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette (to the experimental temperature) to avoid precipitation or dissolution.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound's solubility.

experimental_workflow start Start: Solubility Determination add_excess Add excess this compound to a known volume of organic solvent start->add_excess equilibrate Equilibrate in a thermostatically controlled shaker (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw_supernatant Withdraw a known volume of the supernatant settle->withdraw_supernatant filter Filter the supernatant (e.g., 0.45 µm syringe filter) withdraw_supernatant->filter dilute_sample Dilute the filtered sample filter->dilute_sample prepare_standards Prepare standard solutions of known concentrations calibration_curve Generate calibration curve (e.g., using HPLC) prepare_standards->calibration_curve analyze_sample Analyze the diluted sample using the same method as standards calibration_curve->analyze_sample dilute_sample->analyze_sample calculate_solubility Calculate the solubility from the calibration curve and dilution factor analyze_sample->calculate_solubility end End: Solubility Data calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Early 20th-Century Research on Sulfonmethane as a Hypnotic: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the early 20th-century research on Sulfonmethane (commonly known as Sulfonal) as a hypnotic agent. Synthesized in 1888 by Eugen Baumann and introduced into clinical practice by Alfred Kast, this compound was one of the early synthetic hypnotics used to treat insomnia and other nervous conditions. This paper consolidates quantitative data from historical sources, details the experimental protocols of the era, and explores the prevailing theories regarding its mechanism of action. Particular attention is given to its therapeutic application, dosage, duration of hypnotic effect, and the significant toxicological concerns, including the phenomenon of "sulfonalism" and the dangerous side effect of haematoporphyrinuria. The information is presented to offer researchers, scientists, and drug development professionals a clear and structured understanding of the initial clinical experiences with this now-obsolete hypnotic.

Introduction

In the late 19th and early 20th centuries, the quest for effective treatments for insomnia and nervous excitement led to the development of several synthetic hypnotics. Among these, this compound, a disulphone, gained prominence for its ability to induce a prolonged, seemingly natural sleep. Its introduction marked a shift away from older hypnotics like chloral hydrate and bromides. However, the initial enthusiasm for this compound was tempered by the gradual recognition of its significant drawbacks, including slow onset of action, cumulative effects, and severe, sometimes fatal, toxicity. This guide revisits the foundational research on this compound, drawing from key pharmacological texts and clinical reports of the era to provide a comprehensive technical overview.

Quantitative Data on Hypnotic Effects and Dosage

The clinical use of this compound in the early 20th century was characterized by a range of dosages intended to balance hypnotic efficacy with its known risks. The following tables summarize the quantitative data extracted from prominent pharmacological literature of the period.

Table 1: Recommended Hypnotic Dosage of this compound

Dosage (Grams)Dosage (Grains)Administration NotesSource
1.0 - 2.015 - 30Administered as a powder in hot water, milk, or tea. Given several hours before bedtime due to slow absorption.Cushny (1906)
1.015Average hypnotic dose.Sollmann (1917)
0.5 - 2.08 - 30Given in hot liquid to aid dissolution.Hare (1907)

Table 2: Onset and Duration of Hypnotic Action

ParameterTimeObservationsSource
Onset of Action1 - 4 hoursSlow and uncertain, dependent on dissolution and absorption.Cushny (1906)
Duration of SleepSeveral hoursOften described as a deep and prolonged sleep.Cushny (1906)
After-effectsOften prolongedDrowsiness, confusion, and depression frequently observed the following day.Sollmann (1917)

Table 3: Toxic Effects and Manifestations of "Sulfonalism"

Symptom/SignDescriptionNotesSource
Acute Poisoning
Vomiting, abdominal pain, confusion, ataxia, collapseCan result from a single large dose.Hare (1907)
Chronic Poisoning (Sulfonalism)
HaematoporphyrinuriaDark red or "port-wine" colored urine, a grave prognostic sign.Cushny (1906), Sollmann (1917)
Nervous SystemAtaxia, weakness, paralysis of limbs, mental confusion, hallucinations.Cushny (1906)
GastrointestinalConstipation, abdominal pain, vomiting.Sollmann (1917)
SkinRashes, erythema.Hare (1907)

Experimental Protocols

The experimental investigation of this compound in the early 20th century relied on clinical observation and, to a lesser extent, animal studies. The methodologies, while rudimentary by modern standards, provided the foundational knowledge of the drug's properties.

Clinical Administration and Observation

The standard protocol for administering this compound as a hypnotic in a clinical setting was as follows:

  • Preparation of the Dose: A measured dose of this compound powder (typically 15-30 grains) was prescribed.

  • Vehicle for Administration: The powder was suspended in a hot liquid, such as hot water, milk, or tea, to facilitate its dissolution, as it is sparingly soluble in cold water.

  • Timing of Administration: Due to its slow absorption and onset of action, the dose was typically administered several hours before the desired bedtime.

  • Observation of Effects: The primary endpoints of observation were the time to onset of sleep and the duration of sleep. These were recorded through patient self-reporting and observation by clinical staff.

  • Monitoring for After-effects: Patients were observed on the day following administration for signs of drowsiness, confusion, ataxia, and other central nervous system disturbances.

  • Urine Examination: In cases of prolonged use or suspected toxicity, the color of the urine was a critical diagnostic indicator, with a dark red coloration signaling the dangerous complication of haematoporphyrinuria.

Fig. 1: Clinical workflow for the administration and observation of this compound.

Early 20th-Century Theories on Mechanism of Action

The precise molecular mechanism of action of this compound was not understood in the early 20th century. The prevailing theories were based on its chemical properties and observed physiological effects.

  • General Central Nervous System Depression: The primary theory was that this compound, like other hypnotics of the era such as alcohol and chloral hydrate, acted as a general depressant of the central nervous system. Its effects were not considered to be localized to any specific brain region but rather a widespread reduction in neuronal activity.

  • Role of the Ethyl Groups: Pharmacologists like Cushny noted that the hypnotic properties of this compound and related compounds (like Trional and Tetronal) were associated with the presence of ethyl (C2H5) groups in their molecular structure. It was hypothesized that these groups were responsible for the depressant effect on the central nervous system.

  • No Direct Action on Circulation or Respiration in Therapeutic Doses: In standard hypnotic doses, this compound was not believed to have a significant direct depressant effect on the circulatory or respiratory centers, which distinguished it from some other sedatives of the time. However, in cases of poisoning, respiratory and circulatory failure were observed.

mechanism_theory This compound This compound (Disulphone) EthylGroups Presence of Ethyl (C2H5) Groups This compound->EthylGroups contains CNS Central Nervous System EthylGroups->CNS acts on Depression General Depression of Neuronal Activity CNS->Depression results in Hypnosis Hypnotic Effect (Prolonged Sleep) Depression->Hypnosis leads to

Fig. 2: Hypothesized mechanism of action of this compound in the early 20th century.

Toxicity and "Sulfonalism"

The most significant aspect of this compound research in the early 20th century was the documentation of its toxicity, particularly with chronic use.

  • Cumulative Action: Due to its slow excretion, repeated administration of this compound could lead to a buildup of the drug in the body, resulting in a state of chronic poisoning known as "sulfonalism." This cumulative effect was a major danger, as toxic symptoms could appear suddenly after a period of seemingly safe use.

  • Haematoporphyrinuria: The most alarming and often fatal toxic effect was the development of haematoporphyrinuria. This condition, characterized by the excretion of dark red urine, was understood to be a sign of severe poisoning and was associated with a high mortality rate. The exact mechanism by which this compound caused this was unknown at the time, but it was a clear and ominous clinical marker.

  • Nervous System Effects: Chronic poisoning led to a range of neurological symptoms, including ataxia (incoordination), weakness that could progress to paralysis, confusion, and psychiatric disturbances.

Fig. 3: The progression from repeated administration to chronic poisoning with this compound.

Conclusion

The early 20th-century research on this compound provides a valuable historical perspective on the development of hypnotic drugs. While it offered a seemingly effective solution for insomnia, its unpredictable pharmacokinetics and severe toxicity ultimately led to its obsolescence. The documented experiences with this compound underscored the critical importance of understanding a drug's absorption, metabolism, and excretion profiles, and highlighted the potential for severe adverse effects with long-term use of central nervous system depressants. This historical knowledge serves as a crucial reminder of the principles of safety and efficacy that guide modern drug development.

Unveiling the Shadows: A Historical Toxicological Profile of Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonmethane, known commercially as Sulfonal, was a hypnotic agent introduced in the late 19th century. Initially lauded for its sedative properties, its use rapidly declined as its significant and often fatal toxicity became apparent. This in-depth technical guide provides a comprehensive toxicological profile of this compound, drawing exclusively from historical literature of the late 19th and early 20th centuries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the early understanding of this once-common pharmaceutical agent's adverse effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Acute and Chronic Toxicity

Historical medical literature is replete with case reports detailing the toxic effects of this compound, which could manifest after both acute overdose and chronic use. The primary toxic manifestations included severe central nervous system depression, gastrointestinal disturbances, and a characteristic and often fatal complication: haematoporphyrinuria.

Key Toxicological Endpoints from Historical Case Reports
Toxicological EndpointDosageSubject DetailsSymptomsOutcome
Acute Poisoning 20 grams over 3 daysAdult FemaleDeep sleep, followed by coma, cyanosis, and feeble pulse.Death on the fourth day.
Chronic Poisoning 1-2 grams daily for several weeksAdult FemaleGradual onset of weakness, vomiting, constipation, abdominal pain, and dark red urine.Death after several days of severe symptoms.
Haematoporphyrinuria 1 gram daily for an extended periodAdult MaleCherry-red to porter-colored urine, progressive paralysis, and delirium.Frequently fatal.

Fatal Dose

The lethal dose of this compound was a subject of considerable discussion in historical medical texts. Due to individual variations in susceptibility and the cumulative nature of its toxicity, establishing a precise fatal dose was challenging. However, based on a compilation of case reports, a range for the lethal dose can be estimated.

ParameterEstimated Value (from historical reports)
Minimum Fatal Dose (Single Ingestion) 10-15 grams
Fatal Dose (Chronic Use) Cumulative doses exceeding 30-60 grams over several weeks

Experimental Protocols in Historical Toxicology

Early experimental investigations into the toxicity of this compound were primarily conducted in animals to elucidate its physiological action and lethal dosage. These studies, though lacking the sophistication of modern toxicological methods, laid the groundwork for understanding the drug's adverse effects.

Representative Experimental Protocol: Determination of Lethal Dose in Dogs

Objective: To determine the minimum lethal dose of this compound in dogs and observe the physiological effects of acute poisoning.

Methodology:

  • Healthy adult dogs of varying weights were selected for the experiment.

  • This compound was administered orally, either as a powder mixed with food or dissolved in a suitable solvent.

  • A range of doses was administered to different groups of animals to establish a dose-response relationship.

  • The animals were observed continuously for the onset of symptoms, including drowsiness, ataxia, loss of reflexes, respiratory rate, and heart rate.

  • The time of death was recorded, and a post-mortem examination was often performed to observe any pathological changes in the organs.

ExperimentalWorkflow A Animal Selection (Healthy Adult Dogs) C Oral Administration A->C B Dose Preparation (this compound Powder/Solution) B->C D Observation of Symptoms (CNS Depression, Respiratory Distress) C->D E Recording of Vital Signs D->E F Determination of Time of Death D->F G Post-Mortem Examination F->G

A simplified workflow for determining the lethal dose of this compound in dogs, based on historical experimental descriptions.

The Pathophysiology of this compound Toxicity: The Enigma of Haematoporphyrinuria

A hallmark of chronic this compound poisoning was the excretion of dark red or "porter-like" urine, a condition known as haematoporphyrinuria. Historical researchers diligently sought to understand the origin of this striking symptom, proposing various theories based on the available scientific knowledge of the time.

The leading hypothesis centered on the drug's interference with hemoglobin metabolism, leading to the excessive production and excretion of haematoporphyrin, a porphyrin pigment. While the precise biochemical mechanisms were not fully elucidated in that era, the association was firmly established through clinical observation and rudimentary chemical analysis of the urine.

SignalingPathway cluster_0 Proposed Pathway of Haematoporphyrinuria This compound Chronic this compound Administration Liver Liver This compound->Liver Hemoglobin_Metabolism Disrupted Hemoglobin Metabolism Liver->Hemoglobin_Metabolism Porphyrin_Production Increased Porphyrin Production Hemoglobin_Metabolism->Porphyrin_Production Haematoporphyrin Haematoporphyrin Porphyrin_Production->Haematoporphyrin Kidney Kidney Haematoporphyrin->Kidney Urine Dark Red Urine (Haematoporphyrinuria) Kidney->Urine

A diagram illustrating the hypothesized pathway of this compound-induced haematoporphyrinuria based on historical literature.

Methods of Detection in Historical Forensic Toxicology

In cases of suspected poisoning, the detection of this compound in biological samples was a critical aspect of forensic investigation. Early analytical methods were qualitative and relied on chemical reactions that produced a characteristic color or precipitate.

The Mörner Test: A Historical Method for Sulfonal Detection

One of the commonly cited methods for the detection of Sulfonal in stomach contents or urine was the Mörner test.

Protocol:

  • The suspected fluid (e.g., stomach contents, urine) was first extracted with ether.

  • The ether extract was evaporated to dryness, leaving a residue.

  • To this residue, a small amount of potassium cyanide was added, and the mixture was gently heated.

  • The presence of this compound was indicated by the distinct and unpleasant odor of mercaptan (an organosulfur compound).

  • Confirmation could be achieved by adding a few drops of a dilute solution of ferric chloride, which would produce a red color in the presence of the reaction products.

LogicalRelationship cluster_workflow Mörner Test for Sulfonal Detection start Sample (Stomach Contents/Urine) step1 Ether Extraction start->step1 step2 Evaporation of Ether step1->step2 step3 Addition of Potassium Cyanide and Gentle Heating step2->step3 observation1 Characteristic Odor of Mercaptan? step3->observation1 step4 Addition of Ferric Chloride Solution observation1->step4 Yes negative Sulfonal Absent observation1->negative No observation2 Red Coloration? step4->observation2 positive Sulfonal Present observation2->positive Yes observation2->negative No

A logical workflow of the Mörner test for the detection of this compound in historical forensic analysis.

Conclusion

The historical toxicological profile of this compound serves as a stark reminder of the potential for severe adverse effects with novel pharmaceutical agents. The detailed case reports and early experimental studies from the late 19th and early 20th centuries, though lacking the rigor of modern methodologies, were instrumental in identifying the significant risks associated with this hypnotic. The recognition of its cumulative toxicity and the characteristic sign of haematoporphyrinuria were key to its eventual decline in clinical use. This historical perspective offers valuable insights for contemporary drug development, emphasizing the critical importance of thorough preclinical and clinical safety assessments to avoid the tragic outcomes witnessed with early therapeutics like this compound.

An In-depth Technical Guide on the Core Mechanism of Action of Sulfonmethane as a Sedative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the historical sedative-hypnotic agent, sulfonmethane (also known as sulfonal). Given its introduction in 1888 and subsequent replacement by safer alternatives, this document synthesizes the available historical and pharmacological information to postulate its mechanism of action. Due to the absence of modern molecular studies, the proposed mechanisms are largely inferred from the broader class of early sedative-hypnotics and general principles of neuropharmacology. This guide covers the compound's synthesis, physicochemical properties, hypothesized pharmacodynamics, known pharmacokinetics and metabolism, and significant toxicological profile. It is intended for an audience of researchers, scientists, and drug development professionals interested in the history of sedative-hypnotics and the evolution of our understanding of CNS depressants.

Introduction

This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, was first synthesized by Eugen Baumann in 1888 and introduced as a hypnotic agent by Alfred Kast.[1][2] It belongs to a class of compounds known as disulfones and was used to induce sleep in the pre-barbiturate era, alongside other early hypnotics like chloral hydrate and paraldehyde.[3][4] While effective in producing prolonged sleep, its use was marked by a narrow therapeutic window, unpredictable onset of action, and severe cumulative toxicity, leading to its eventual obsolescence in clinical practice.[1] This guide aims to provide a detailed, albeit historically constrained, account of its mechanism of action.

Physicochemical Properties and Synthesis

A thorough understanding of a drug's action begins with its fundamental chemical and physical characteristics.

Chemical and Physical Data
PropertyValueReference(s)
IUPAC Name 2,2-bis(ethylsulfonyl)propane[5]
Synonyms Sulfonal, Sulfonomethane, Acetone diethyl sulfone[1][2]
Molecular Formula C₇H₁₆O₄S₂[6]
Molecular Weight 228.33 g/mol [6]
Appearance Colorless, odorless, almost tasteless prismatic crystals
Melting Point 125-126 °C
Solubility Sparingly soluble in cold water (1 part in 400), more soluble in boiling water (1 part in 15). Soluble in ethanol and chloroform.
Synthesis of this compound

The synthesis of this compound is a two-step process, first described by Baumann.[7]

  • Condensation: Acetone is reacted with ethyl mercaptan in the presence of a condensing agent like hydrochloric acid to form the mercaptol, 2,2-bis(ethylthio)propane.

  • Oxidation: The resulting mercaptol is then oxidized using a strong oxidizing agent, such as potassium permanganate, to yield this compound.

A detailed experimental protocol for the synthesis is outlined below, based on historical chemical literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetone

  • Ethyl mercaptan

  • Hydrochloric acid (concentrated)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (for decolorization, if necessary)

  • Aqueous alcohol (for recrystallization)

Procedure:

  • Mercaptol Formation: Acetone and ethyl mercaptan are mixed, and hydrochloric acid is added as a catalyst. The mixture is allowed to react to form 2,2-bis(ethylthio)propane.

  • Oxidation: The crude mercaptol is added to a solution of potassium permanganate with vigorous stirring. The reaction is exothermic. Additional solid potassium permanganate is added portion-wise to maintain the reaction.

  • Work-up: The reaction mixture is heated to boiling, and any remaining permanganate is decolorized with sodium bisulfite. The mixture is then filtered hot.

  • Purification: this compound crystallizes from the filtrate upon cooling. The crude product is then purified by recrystallization from aqueous alcohol to yield colorless prismatic crystals.

Hypothesized Mechanism of Action

Direct molecular evidence for the mechanism of action of this compound is absent in the modern scientific literature. However, based on its classification as a general CNS depressant and the known mechanisms of other early and subsequent sedative-hypnotics, a plausible hypothesis can be formulated.

General CNS Depression

Like other early sedatives and anesthetics, this compound is believed to exert its effects through non-specific depression of the central nervous system.[4] This is in contrast to the more targeted mechanisms of modern hypnotics. The sedative and hypnotic effects are dose-dependent, progressing from calming and drowsiness to sleep and, at high doses, coma.

Postulated Interaction with the GABA-A Receptor

The leading hypothesis for the action of many sedative-hypnotics, including barbiturates and benzodiazepines, is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[8] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS. When activated by GABA, it opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

It is highly probable that this compound acts as a positive allosteric modulator of the GABA-A receptor. While it may not bind to the same sites as benzodiazepines or barbiturates, it likely enhances the effect of GABA, leading to an increased influx of chloride ions and potentiating the inhibitory signal. This would result in the observed sedative and hypnotic effects.

Hypothesized interaction of this compound with the GABA-A receptor.

Pharmacokinetics and Metabolism

The clinical utility and toxicity of this compound are closely linked to its pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion
  • Absorption: this compound is slowly and erratically absorbed from the gastrointestinal tract, which contributes to its unpredictable onset of action.[1]

  • Distribution: Being lipophilic, it is expected to distribute into fatty tissues.

  • Metabolism: The precise metabolic pathways of this compound have not been fully elucidated. It is known to be metabolized slowly in the body. This slow metabolism is a key factor in its cumulative toxicity.

  • Excretion: Elimination of this compound and its metabolites is slow, leading to a prolonged duration of action and a "hangover" effect. The primary route of excretion is likely renal.

Cumulative Effects and Toxicity

Prolonged use of this compound leads to its accumulation in the body, resulting in chronic poisoning.[1] The most characteristic toxic effect is hematoporphyrinuria , a condition where the urine turns a dark red color due to the presence of porphyrins. This is a sign of disordered porphyrin metabolism, a serious and potentially fatal side effect. Other toxic effects include gastrointestinal disturbances, dizziness, ataxia, and in severe cases, paralysis of the lower extremities and skin eruptions.[1]

G Sulfonmethane_Admin This compound Administration Slow_Absorption Slow & Erratic GI Absorption Sulfonmethane_Admin->Slow_Absorption Distribution Distribution to CNS & Tissues Slow_Absorption->Distribution Slow_Metabolism Slow Hepatic Metabolism Distribution->Slow_Metabolism Sedative_Effect Sedative/Hypnotic Effect Distribution->Sedative_Effect Accumulation Accumulation in Body (with repeated dosing) Slow_Metabolism->Accumulation Excretion Slow Renal Excretion Slow_Metabolism->Excretion Toxicity Cumulative Toxicity (Hematoporphyrinuria, etc.) Accumulation->Toxicity

Pharmacokinetic and toxicological pathway of this compound.

Historical Experimental Evaluation

Specific, detailed experimental protocols for this compound are not available in modern databases. However, the evaluation of hypnotics in the late 19th and early 20th centuries followed a general workflow.

General Experimental Workflow for Early Hypnotics
  • Chemical Synthesis and Characterization: A new compound would be synthesized and its basic chemical and physical properties determined.

  • Animal Studies: The compound would be administered to animals (e.g., dogs, rabbits) to observe its effects. Key observations would include the induction of sleep, duration of sleep, and any apparent side effects or toxicity at various doses.

  • Clinical Trials (Observational): If deemed promising in animal studies, the drug would be administered to patients, typically those with insomnia or in psychiatric institutions. Clinicians would record the dose given, the time to onset of sleep, the duration and quality of sleep, and any observed side effects.

  • Comparative Studies: The new agent's effects would be compared to existing hypnotics, such as chloral hydrate, often through clinical observation rather than blinded, controlled trials as we know them today.

G Start Compound Synthesis Animal_Studies Animal Studies (Observation of Sedation & Toxicity) Start->Animal_Studies Clinical_Observation Human Clinical Observation (Dose, Sleep Onset/Duration, Side Effects) Animal_Studies->Clinical_Observation Comparative_Eval Comparative Evaluation (vs. existing hypnotics like Chloral Hydrate) Clinical_Observation->Comparative_Eval Clinical_Use Introduction into Clinical Practice Comparative_Eval->Clinical_Use

General workflow for the evaluation of early hypnotic drugs.

Conclusion

This compound represents an important chapter in the history of psychopharmacology, illustrating the early empirical approach to the development of sedative-hypnotic drugs. While its clinical use has been abandoned due to a poor safety profile, understanding its probable mechanism of action within the context of its time provides valuable insight into the evolution of drug discovery. The hypothesized modulation of the GABA-A receptor places this compound as a conceptual forerunner to the more specific and safer GABAergic agents that dominate modern pharmacotherapy for sleep and anxiety disorders. Future historical and toxicological research may further clarify the metabolic pathways leading to its unique toxicity.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2-bis(ethylsulfonyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2,2-bis(ethylsulfonyl)propane, a compound historically known as Sulfonal. Due to its former application as a hypnotic agent, this document also briefly touches upon its biological context. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. All quantitative data are summarized in structured tables, and a detailed, generalized experimental protocol for its synthesis is provided. A visualization of the molecular structure is also included.

Chemical Identity and Physicochemical Properties

2,2-bis(ethylsulfonyl)propane, also known by its common name Sulfonal, is a disulfone compound.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆O₄S₂[3]
Molecular Weight 228.330 g/mol [3]
CAS Registry Number 115-24-2[3]
IUPAC Name 2,2-bis(ethylsulfonyl)propane[3]
Synonyms Sulfonal, Sulfonmethane, Acetone diethyl sulfone[1][2][3]
Appearance Colorless crystalline solid or powder[1]
Melting Point 125 °C[2]
Boiling Point Not available
Solubility Practically insoluble in cold water; soluble in 15 parts of hot water, alcohol, and ether.[2]

Molecular Structure and Bonding

The molecular structure of 2,2-bis(ethylsulfonyl)propane consists of a central quaternary carbon atom bonded to two methyl groups and two ethylsulfonyl groups. The sulfur atoms are in a high oxidation state (+6), each double-bonded to two oxygen atoms and single-bonded to the central propane carbon and an ethyl group. This arrangement results in a tetrahedral geometry around the sulfur atoms.

The bonding within the molecule is characterized by strong covalent bonds. The carbon-sulfur bonds and sulfur-oxygen double bonds are polar due to the high electronegativity of oxygen. The presence of the sulfonyl groups makes the molecule relatively polar.

Molecular structure of 2,2-bis(ethylsulfonyl)propane.

Spectroscopic Data (Predicted)

Spectroscopy Expected Features
¹H NMR - A triplet corresponding to the methyl protons of the ethyl groups. - A quartet corresponding to the methylene protons of the ethyl groups. - A singlet corresponding to the protons of the two equivalent methyl groups attached to the central carbon.
¹³C NMR - A signal for the quaternary central carbon. - A signal for the two equivalent methyl carbons attached to the central carbon. - A signal for the methylene carbons of the ethyl groups. - A signal for the methyl carbons of the ethyl groups.
IR Spectroscopy - Strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups. - C-H stretching vibrations in the 3000-2850 cm⁻¹ region. - C-H bending vibrations around 1470-1365 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ at m/z = 228. - Fragmentation patterns corresponding to the loss of ethyl, ethylsulfonyl, and methyl groups.

Experimental Protocols

Synthesis of 2,2-bis(ethylsulfonyl)propane (Sulfonal)

A classic method for the synthesis of 2,2-bis(ethylsulfonyl)propane involves a two-step process: the formation of a mercaptole followed by its oxidation.[1][2]

Step 1: Synthesis of 2,2-bis(ethylthio)propane

  • Reaction Setup: In a well-ventilated fume hood, combine acetone and ethyl mercaptan in a round-bottom flask equipped with a reflux condenser. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid.

  • Reaction Conditions: The mixture is stirred, and the reaction can be performed at room temperature or with gentle heating to facilitate the condensation reaction.

  • Work-up: After the reaction is complete, the mixture is neutralized, and the organic layer containing the 2,2-bis(ethylthio)propane is separated. The crude product is then washed and dried.

Step 2: Oxidation to 2,2-bis(ethylsulfonyl)propane

  • Oxidation: The crude 2,2-bis(ethylthio)propane is dissolved in a suitable solvent, and a strong oxidizing agent, such as potassium permanganate, is added portion-wise.[1][2] This exothermic reaction should be carefully controlled by cooling the reaction vessel.

  • Reaction Monitoring: The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.

  • Purification: Upon completion, the manganese dioxide byproduct is filtered off. The filtrate is then concentrated, and the crude 2,2-bis(ethylsulfonyl)propane is purified by recrystallization, typically from hot water or an alcohol-water mixture, to yield colorless crystals.[2]

Biological Activity and Historical Context

2,2-bis(ethylsulfonyl)propane, under the name Sulfonal, was historically used as a hypnotic and sedative.[1][2] It was first synthesized in 1888 by Eugen Baumann and introduced as a hypnotic drug by Alfred Kast.[1] However, its use has been superseded by newer, safer sedatives due to its potential for toxicity and side effects with prolonged use.[1][2] The precise mechanism of action as a hypnotic is not fully elucidated but is believed to involve general depression of the central nervous system. As it is not a direct agonist or antagonist of specific receptors like modern hypnotics, a signaling pathway diagram is not applicable.

Conclusion

References

Navigating the Unknown: A Technical Guide to the Anticipated Degradation Pathways of Sulfonmethane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonmethane, a disulfone compound historically used as a sedative, presents a notable gap in the scientific literature regarding its degradation under acidic conditions. Despite its synthesis involving acidic reagents, detailed studies elucidating its degradation pathways, kinetics, and resultant products in acidic media are conspicuously absent. This technical guide addresses this knowledge void by proposing a hypothetical degradation pathway for this compound based on established principles of acid catalysis and the known reactivity of related sulfonyl-containing compounds. While quantitative data and specific experimental protocols for this compound are not available, this document provides a foundational framework for researchers seeking to investigate its stability and degradation profile. The information herein is inferred from the broader understanding of sulfonic acid and sulfonamide chemistry, offering a scientifically grounded starting point for future research.

Introduction: The Stability of Sulfonyl Moieties

This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, is characterized by a central quaternary carbon atom bonded to two ethylsulfonyl groups. The stability of such structures is generally high. For instance, sulfonic acids are known for their considerable thermal stability and resistance to non-nucleophilic strong acids.[1][2] While aromatic sulfonic acids can undergo desulfonation in hot aqueous acid, this is typically a reversible reaction requiring significant energy input.[3] On the other hand, sulfonamides, which contain a nitrogen atom attached to the sulfonyl group, are generally more susceptible to degradation under acidic conditions compared to neutral or alkaline environments.[4] Given that this compound lacks the nitrogen of a sulfonamide, its stability is anticipated to be more akin to that of the robust sulfonic acids.

The synthesis of this compound itself involves the condensation of acetone with ethyl mercaptan in the presence of hydrochloric acid, followed by oxidation.[5] This suggests a degree of stability in acidic conditions, at least during the course of the synthesis. However, prolonged exposure to acidic environments, particularly at elevated temperatures, may promote slow hydrolysis.

Proposed Hypothetical Degradation Pathway of this compound

In the absence of direct experimental evidence, a plausible degradation pathway for this compound under acidic conditions can be postulated. The most likely mechanism is an acid-catalyzed hydrolysis of the carbon-sulfur bonds.

The proposed mechanism involves the following steps:

  • Protonation of a Sulfonyl Oxygen: In an acidic medium, a sulfonyl oxygen atom is protonated, increasing the electrophilicity of the sulfur atom.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electron-deficient sulfur atom.

  • Proton Transfer: A proton is transferred from the attacking water molecule to another sulfonyl oxygen, facilitating the cleavage of the C-S bond.

  • C-S Bond Cleavage: The C-S bond breaks, leading to the formation of ethanesulfonic acid and a protonated intermediate.

  • Formation of an Intermediate and Subsequent Hydrolysis: The resulting intermediate likely undergoes further reaction, potentially leading to the formation of acetone and a second molecule of ethanesulfonic acid through a similar series of steps.

This proposed pathway is depicted in the following diagram:

G This compound This compound (2,2-bis(ethylsulfonyl)propane) protonation Protonation of Sulfonyl Oxygen This compound->protonation protonated_this compound Protonated this compound protonation->protonated_this compound nucleophilic_attack Nucleophilic Attack by H₂O protonated_this compound->nucleophilic_attack intermediate1 Tetrahedral Intermediate nucleophilic_attack->intermediate1 proton_transfer Proton Transfer intermediate1->proton_transfer intermediate2 Protonated Intermediate proton_transfer->intermediate2 cs_cleavage C-S Bond Cleavage intermediate2->cs_cleavage ethanesulfonic_acid Ethanesulfonic Acid cs_cleavage->ethanesulfonic_acid intermediate3 Cationic Intermediate cs_cleavage->intermediate3 hydrolysis2 Further Hydrolysis intermediate3->hydrolysis2 acetone Acetone hydrolysis2->acetone ethanesulfonic_acid2 Ethanesulfonic Acid hydrolysis2->ethanesulfonic_acid2

Figure 1: Hypothetical acid-catalyzed degradation pathway of this compound.

General Experimental Protocol for Investigating this compound Degradation

For researchers aiming to empirically determine the degradation pathway of this compound, the following generalized experimental workflow is recommended. This protocol is designed to identify and quantify the parent compound and its degradation products over time under various acidic conditions.

Materials and Reagents
  • This compound (high purity standard)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase modification)

  • pH meter

  • Incubator or water bath with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detection

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants

Experimental Workflow

The following diagram outlines a typical experimental workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_this compound Prepare Stock Solution of this compound mix_samples Mix this compound with Acidic Solutions prep_this compound->mix_samples prep_acid Prepare Acidic Solutions (e.g., 0.1M, 1M HCl) prep_acid->mix_samples incubate Incubate Samples at Controlled Temperatures (e.g., 40°C, 60°C, 80°C) mix_samples->incubate sampling Collect Aliquots at Defined Time Points incubate->sampling hplc_analysis HPLC-UV/MS Analysis (Quantify this compound and Detect Degradants) sampling->hplc_analysis isolate_degradants Isolate Major Degradants (Preparative HPLC) hplc_analysis->isolate_degradants kinetics Determine Degradation Kinetics hplc_analysis->kinetics nmr_analysis Structural Elucidation (NMR Spectroscopy) isolate_degradants->nmr_analysis pathway Propose Degradation Pathway nmr_analysis->pathway

Figure 2: General experimental workflow for studying this compound degradation.
Methodological Details

  • Forced Degradation Study:

    • Prepare solutions of this compound in the selected acidic media at a known concentration (e.g., 1 mg/mL).

    • Incubate these solutions at various temperatures (e.g., 40°C, 60°C, and 80°C) to accelerate degradation.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

    • Neutralize the aliquot if necessary to quench the reaction and prepare it for analysis.

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is a common starting point.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, with a small amount of formic acid to improve peak shape.

    • Employ a UV detector to quantify the disappearance of the parent drug and the appearance of degradation products.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is crucial for their identification.

  • Degradation Product Identification:

    • For significant degradation products, scale up the degradation experiment to generate sufficient quantities for isolation via preparative HPLC.

    • Characterize the isolated products using NMR spectroscopy and high-resolution mass spectrometry to confirm their chemical structures.

Anticipated Data Presentation

Should experimental data be generated, it is recommended to present it in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Degradation Kinetics of this compound at 60°C

Acid ConcentrationRate Constant (k) (hr⁻¹)Half-life (t₁/₂) (hr)
0.1 M HClData to be determinedData to be determined
1 M HClData to be determinedData to be determined
0.1 M H₂SO₄Data to be determinedData to be determined
1 M H₂SO₄Data to be determinedData to be determined

Table 2: Identified Degradation Products of this compound under Acidic Conditions

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Method of Identification
Ethanesulfonic acidC₂H₆O₃S110.13LC-MS, NMR (postulated)
AcetoneC₃H₆O58.08LC-MS, NMR (postulated)

Conclusion

While the degradation pathways of this compound under acidic conditions have not been empirically established, this guide provides a robust theoretical framework for initiating such investigations. Based on the chemical principles of acid-catalyzed hydrolysis and the known stability of related sulfonyl compounds, a plausible degradation mechanism has been proposed. The accompanying general experimental protocol offers a systematic approach for researchers to explore the stability of this compound and definitively characterize its degradation products. The lack of existing data underscores an opportunity for original research that would be of significant value to the fields of pharmaceutical sciences and drug development.

References

Spectroscopic and Mechanistic Insights into Sulfonmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Sulfonmethane (also known as Sulfonal), an early synthetic hypnotic agent. The document details experimental protocols for acquiring spectroscopic data and presents the available data in a structured format. Additionally, it explores the compound's synthesis and its general mechanism of action as a sedative-hypnotic.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NucleusTypical Chemical Shift (ppm)Description
¹H2.8 - 3.2Protons of the ethyl groups (—CH₂—) adjacent to the sulfone groups.
¹³C60 - 80Quaternary carbon atom to which the two sulfone groups are attached.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
1310 - 1330S=O Asymmetric StretchStrong
1150 - 1170S=O Symmetric StretchStrong
700 - 800C—S StretchMedium

Table 3: Mass Spectrometry (MS) Data for this compound

m/zInterpretation
228Molecular Ion [M]⁺
164Fragment corresponding to the loss of a sulfonyl dioxide (SO₂) group

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation. The following sections outline standard protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay will be necessary compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Method 1: Attenuated Total Reflectance (ATR)

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the crystalline this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Method 2: Potassium Bromide (KBr) Pellet

Instrumentation: An FT-IR spectrometer, a hydraulic press, and a pellet die set.

Procedure:

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder mixture to the pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a GC vial.

GC-MS Parameters:

  • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: A temperature gradient program is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in EI mode at 70 eV. Scan a mass range of m/z 40-400.

Visualized Workflows and Pathways

Synthesis of this compound

This compound is synthesized through a two-step process involving the condensation of acetone with ethyl mercaptan, followed by oxidation.[1][2]

Synthesis_of_this compound Acetone Acetone Condensation_Step Acetone->Condensation_Step Acetone->Condensation_Step EthylMercaptan Ethyl Mercaptan EthylMercaptan->Condensation_Step EthylMercaptan->Condensation_Step Mercaptol Mercaptol Intermediate ((CH₃)₂C(SC₂H₅)₂) Oxidation_Step Mercaptol->Oxidation_Step Mercaptol->Oxidation_Step KMnO4 Potassium Permanganate (KMnO₄) KMnO4->Oxidation_Step KMnO4->Oxidation_Step This compound This compound HCl HCl (catalyst) HCl->Condensation_Step Oxidation Oxidation Oxidation->Oxidation_Step Condensation_Step->Mercaptol Condensation Oxidation_Step->this compound

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

General Mechanism of Action for Sedative-Hypnotics

While a specific signaling pathway for this compound is not well-documented, its action as a sedative-hypnotic is believed to be consistent with other drugs in its class that modulate the GABA-A receptor.[3][4][5][6][7]

GABA_A_Receptor_Modulation Sedative Sedative-Hypnotic Drug (e.g., this compound) GABA_A_Receptor GABA-A Receptor Sedative->GABA_A_Receptor Binds to and positively modulates the receptor Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel enhances GABA-mediated channel opening Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation / Hypnosis Reduced_Excitability->Sedation

Caption: A logical diagram of the general mechanism of action for sedative-hypnotics via GABA-A receptor modulation.

References

Methodological & Application

Laboratory Synthesis Protocol for High-Purity Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of high-purity sulfonmethane (2,2-bis(ethylsulfonyl)propane). The synthesis is a two-step process commencing with the formation of a mercaptal intermediate, 2,2-bis(ethylthio)propane, from the reaction of acetone and ethanethiol. This intermediate is subsequently oxidized using potassium permanganate to yield this compound. This protocol includes detailed procedures for the synthesis, purification by recrystallization, and characterization of the final product to ensure high purity, suitable for research and drug development applications.

Introduction

This compound, also known as sulfonal, was first synthesized in 1888 and historically used as a hypnotic and sedative. While its clinical use has been largely superseded by safer alternatives, it remains a compound of interest in medicinal chemistry and pharmacological research. The synthesis of high-purity this compound is crucial for accurate in-vitro and in-vivo studies. This protocol outlines a reliable method to produce this compound with a high degree of purity.

Chemical Properties and Data

PropertyValue
Molecular FormulaC₇H₁₆O₄S₂
Molecular Weight228.33 g/mol [1][2]
IUPAC Name2,2-bis(ethylsulfonyl)propane[1]
CAS Number115-24-2[2]
Melting Point125-126 °C
AppearanceColorless crystalline solid

Experimental Protocols

Part 1: Synthesis of 2,2-bis(ethylthio)propane (Mercaptal Intermediate)

This step involves the acid-catalyzed reaction of acetone with ethanethiol to form the corresponding mercaptal.

Materials:

  • Acetone

  • Ethanethiol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, combine acetone and a molar excess of ethanethiol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the cooled and stirring mixture.

  • Allow the reaction to proceed at room temperature with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2,2-bis(ethylthio)propane as an oil.

Part 2: Oxidation of 2,2-bis(ethylthio)propane to this compound

This step involves the oxidation of the mercaptal intermediate using potassium permanganate to form the desired this compound.

Materials:

  • 2,2-bis(ethylthio)propane (from Part 1)

  • Potassium Permanganate (KMnO₄)

  • Glacial Acetic Acid

  • Water

  • Sodium Bisulfite (NaHSO₃)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Dissolve the crude 2,2-bis(ethylthio)propane in glacial acetic acid in a large round-bottom flask equipped with a mechanical stirrer.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirring solution of the mercaptal. The reaction is exothermic, and the temperature should be monitored and controlled.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared. The reaction mixture will contain a brown precipitate of manganese dioxide.

  • Heat the mixture gently if the reaction is slow to proceed to completion.

  • Cool the reaction mixture and add a saturated solution of sodium bisulfite to quench any excess potassium permanganate and to dissolve the manganese dioxide, resulting in a clear solution.

  • The crude this compound will precipitate from the solution upon cooling.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

Part 3: Purification of this compound by Recrystallization

This final step is crucial for obtaining high-purity this compound.

Materials:

  • Crude this compound (from Part 2)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.[3][4]

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[3][4] The solution should be heated to near the boiling point of the solvent.[3][4][5][6]

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.[6]

  • If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.[4][6]

  • Allow the hot, clear filtrate to cool slowly to room temperature.[4][6] Slow cooling encourages the formation of large, pure crystals.[4][6]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.[3][4]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][4]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to remove any residual solvent. The purity of the final product should be assessed by melting point determination and spectroscopic methods.

Characterization of High-Purity this compound

Data Presentation:

AnalysisResult
Melting Point 125-126 °C (sharp)
¹H NMR
Chemical Shift (ppm)Integration
~1.4 (t)6H (CH₃ of ethyl)
~2.0 (s)6H (CH₃ gem-dimethyl)
~3.3 (q)4H (CH₂ of ethyl)
¹³C NMR
Chemical Shift (ppm)Assignment
~8CH₃ of ethyl
~25CH₃ gem-dimethyl
~50CH₂ of ethyl
~70Quaternary C
Purity (by HPLC) >99%

Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Synthesis Workflow

Sulfonmethane_Synthesis cluster_0 Step 1: Mercaptal Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification acetone Acetone mercaptal 2,2-bis(ethylthio)propane acetone->mercaptal ethanethiol Ethanethiol ethanethiol->mercaptal hcl HCl (catalyst) hcl->mercaptal sulfonmethane_crude Crude this compound mercaptal->sulfonmethane_crude kmno4 KMnO4 kmno4->sulfonmethane_crude acetic_acid Acetic Acid acetic_acid->sulfonmethane_crude sulfonmethane_pure High-Purity this compound sulfonmethane_crude->sulfonmethane_pure Recrystallization ethanol Ethanol/Water ethanol->sulfonmethane_pure

Caption: Synthesis workflow for high-purity this compound.

References

analytical techniques for the detection of Sulfonmethane in solution

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for the Detection of Sulfonmethane in Solution

This document provides detailed application notes and protocols for the analytical detection of this compound in solution, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (also known as Sulfonal) is a hypnotic and sedative drug, historically used to treat insomnia. As a member of the sulfonamide class of compounds, its detection and quantification in various solutions are crucial for pharmaceutical quality control, clinical toxicology, and environmental monitoring. This application note details several robust analytical techniques for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Electrochemical Methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of compounds in a mixture.[1] For sulfonamide analysis, HPLC is widely employed due to its high sensitivity and specificity, often coupled with Ultraviolet (UV) or fluorescence detectors.[1]

Data Presentation: HPLC Performance
ParameterHPLC-UVHPLC-FLD (post-derivatization)Reference
Column Symmetry C18 (150 x 4.6mm, 5µm)Zorbax Eclipse XDB C18[2][3]
Mobile Phase 0.01N KH2PO4 buffer (pH 3.5) : Acetonitrile (60:40 v/v)Acetic acid, methanol, and acetonitrile (gradient)[2][3]
Flow Rate 0.7 mL/min0.6 mL/min[2][4]
Detection UV at 210 nmExcitation: 405 nm, Emission: 495 nm[2][4]
Retention Time ~2.6 min (for Methyl Sulfonyl Methane)Analyte dependent[2]
LOD -13.53–23.30 µg/kg[4]
LOQ -26.02–40.38 µg/kg[4]
Recovery -77.00–121.16%[4]
Linearity -Not Specified
Experimental Protocol: HPLC-UV Method

This protocol is adapted from a method for the simultaneous estimation of related compounds.[2]

1. Materials and Reagents:

  • This compound standard

  • Potassium dihydrogen orthophosphate (KH2PO4)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Triethylamine

  • Ultrapure water

2. Instrument and Conditions:

  • HPLC System: Waters HPLC (2695 series) or equivalent with a quaternary pump, autosampler, and Photo Diode Array (PDA) detector.[2]

  • Column: Symmetry C18 (150 x 4.6mm, 5µm).[2]

  • Mobile Phase: Prepare a 0.01N KH2PO4 buffer. Adjust the pH to 3.5 using orthophosphoric acid. Mix the buffer with Acetonitrile in a 60:40 v/v ratio.[2] Degas the mobile phase by sonicating for 15 minutes and filtering through a 0.45 µm filter.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV at 210 nm.[2]

3. Standard Solution Preparation:

  • Accurately weigh 25 mg of this compound standard and transfer it to a 25 mL volumetric flask.

  • Add 10 mL of the mobile phase (diluent) and sonicate for 20 minutes to dissolve.[2]

  • Make up the volume to the mark with the diluent to obtain a stock solution (1000 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 10 to 100 µg/mL.

4. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter before injection.

  • If the sample is in a complex matrix, a solid-phase extraction (SPE) clean-up step may be necessary.[3][4]

5. Analysis:

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[2]

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution Standard->Dilution Dissolve & Dilute Sample Solution Sample Filtration Filtration Sample->Filtration Filter (0.45µm) MobilePhase Mobile Phase (Buffer:ACN 60:40) Degas Degas MobilePhase->Degas Filter & Degas HPLC HPLC System (C18 Column) Dilution->HPLC Filtration->HPLC Degas->HPLC Detector UV Detector (210 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Result Concentration Result Calibration->Result

Caption: Workflow for this compound detection by HPLC-UV.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. For non-volatile drugs like sulfonamides, derivatization is typically required to increase their volatility and thermal stability.[5][6] GC can be coupled with various detectors, such as a Mass Spectrometer (MS) or an Atomic Emission Detector (AED), for highly sensitive and selective analysis.[5][7]

Data Presentation: GC Performance
ParameterGC-MSReference
Derivatization N1-methylation is common for sulfonamides[5]
Column High-resolution fused silica capillary column[8]
Detector Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode[7][8]
LOD 0.44 µg/mL (for Methane Sulfonyl Chloride, a related compound)[7]
LOQ 1.32 µg/mL (for Methane Sulfonyl Chloride, a related compound)[7]
Linearity Response linearity is evaluated for quantitative analysis[5]
Experimental Protocol: GC-MS Method (General)

This protocol outlines a general approach, as specific derivatization steps for this compound may need optimization.

1. Materials and Reagents:

  • This compound standard

  • Derivatizing agent (e.g., Diazomethane or other methylating agent)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., Dichloromethane)

  • Internal Standard (e.g., Tetrahydrofuran-d8)

2. Instrument and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A suitable capillary column (e.g., HP-5MS, 30m x 0.25mm i.d., 0.25µm film thickness).[9]

  • Injection: Splitless injection mode.[8]

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of the derivatized analyte.

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

3. Sample Preparation and Derivatization:

  • Extract this compound from the aqueous solution using a suitable organic solvent or Solid-Phase Extraction (SPE).[8]

  • Dry the extract with anhydrous sodium sulfate.[8]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., a solution of diazomethane) to the dried residue. The reaction converts the sulfonamide group to a more volatile derivative.[6]

  • After the reaction is complete, remove the excess reagent.

  • Reconstitute the residue in a known volume of solvent and add the internal standard.[8]

4. Analysis:

  • Inject an aliquot of the prepared sample into the GC-MS system.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by comparing its peak area to that of the internal standard and referencing a calibration curve prepared from derivatized standards.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Solution Sample Extraction Solvent Extraction or SPE Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution GC Gas Chromatograph (Capillary Column) Reconstitution->GC MS Mass Spectrometer (SIM Mode) GC->MS MassSpectrum Mass Spectrum & Retention Time MS->MassSpectrum Quantification Quantification (vs. Internal Std) MassSpectrum->Quantification

Caption: Workflow for this compound detection by GC-MS.

UV-Vis Spectrophotometry

Spectrophotometric methods are often simple, cost-effective, and rapid.[10] For sulfonamides, these methods typically involve a chemical reaction to produce a colored product, which can be quantified by measuring its absorbance. A common approach is based on diazotization of the primary aromatic amine group, followed by coupling with a chromogenic agent.[10][11]

Data Presentation: Spectrophotometric Performance
ParameterDiazotization-Coupling MethodCharge-Transfer Complex MethodReference
Reagents Sodium nitrite, 8-hydroxyquinolinePicric Acid (2,4,6-trinitrophenol)[10]
λmax ~500 nm~410-420 nm[10]
Linearity Range 0.1–7.0 µg/mL1–30 µg/mL[10]
LOD 0.03–0.05 µg/mL-[10]
LOQ 0.11–0.18 µg/mL-[10]
Recovery 97.3–100.8%-[10]
Experimental Protocol: Diazotization and Coupling

This protocol is based on a method for the determination of various sulfonamide drugs.[10]

1. Materials and Reagents:

  • This compound standard

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2) solution

  • Ammonium sulfamate solution

  • 8-hydroxyquinoline solution

  • Sodium hydroxide (NaOH) solution

2. Instrument:

  • UV-Vis Spectrophotometer

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., dilute HCl).

  • Prepare working standards by diluting the stock solution.

4. Procedure:

  • Pipette an aliquot of the standard or sample solution into a volumetric flask.

  • Add HCl and cool the solution in an ice bath.

  • Add sodium nitrite solution dropwise to diazotize the primary amine group. Allow the reaction to proceed for a few minutes.

  • Add ammonium sulfamate to destroy excess nitrous acid.

  • Add the 8-hydroxyquinoline coupling agent, followed by NaOH solution to make the solution alkaline.[10]

  • A colored product (typically red) will form.[10]

  • Make up the volume with distilled water and allow the color to stabilize.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (~500 nm) against a reagent blank.[10]

5. Analysis:

  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualization: Spectrophotometric Analysis Workflow

Spectro_Workflow cluster_prep Reaction Steps cluster_analysis Measurement Sample Sample/Standard Solution Step1 1. Add HCl, NaNO2 (Diazotization) Sample->Step1 Step2 2. Add Ammonium Sulfamate (Quench excess Nitrite) Step1->Step2 Step3 3. Add 8-Hydroxyquinoline & NaOH (Coupling Reaction) Step2->Step3 Colored_Product Formation of Colored Product Step3->Colored_Product Spectro UV-Vis Spectrophotometer Colored_Product->Spectro Absorbance Measure Absorbance (at λmax ≈ 500 nm) Spectro->Absorbance Result Calculate Concentration Absorbance->Result

Caption: Workflow for spectrophotometric detection of this compound.

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and low-cost alternative for drug detection.[12] These methods typically use chemically modified electrodes to enhance selectivity and sensitivity towards the target analyte. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to measure the electrochemical response of the analyte.[12]

Data Presentation: Electrochemical Sensor Performance
ParameterModified Carbon ElectrodeReference
Technique Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV)[13]
Electrode Graphene screen-printed electrode (SPE-GP)[13]
Supporting Electrolyte Britton-Robinson buffer (pH 10.0)[13]
Linear Range 2.6 to 112 µmol L⁻¹ (for Mephedrone, a related compound class)[13]
LOD 0.3 µmol L⁻¹ (for Mephedrone)[13]
Experimental Protocol: Voltammetric Detection (General)

1. Materials and Reagents:

  • This compound standard

  • Supporting electrolyte (e.g., Britton-Robinson buffer)

  • Chemically modified working electrode (e.g., Graphene SPE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

2. Instrument:

  • Potentiostat

3. Procedure:

  • Prepare a series of standard solutions of this compound in the supporting electrolyte.

  • Set up the three-electrode electrochemical cell containing the sample or standard solution.

  • Apply an accumulation potential for a set time to allow the analyte to adsorb onto the working electrode surface (for stripping voltammetry).

  • Scan the potential using the chosen voltammetric technique (e.g., DPV or SWV).

  • Record the voltammogram. The peak current at a specific potential will be proportional to the analyte concentration.

4. Analysis:

  • Construct a calibration plot of peak current versus this compound concentration.

  • Measure the peak current for the unknown sample and determine its concentration from the calibration curve.

Visualization: Electrochemical Detection Workflow

Electro_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard in Supporting Electrolyte Cell Assemble 3-Electrode Electrochemical Cell Sample->Cell Potentiostat Potentiostat Cell->Potentiostat Voltammogram Record Voltammogram (DPV or SWV) Potentiostat->Voltammogram PeakCurrent Measure Peak Current Voltammogram->PeakCurrent Calibration Calibration Curve PeakCurrent->Calibration Result Determine Concentration Calibration->Result

Caption: Workflow for electrochemical detection of this compound.

References

Application Notes and Protocols for Sulfonmethane as a Reference Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of sulfonmethane as a reference standard in mass spectrometry applications. This compound (2,2-bis(ethylsulfonyl)propane), a compound with a well-defined chemical structure and stable physicochemical properties, is presented here as a candidate for instrument calibration, system suitability testing, and as an internal standard in quantitative analyses, particularly for compounds containing sulfone moieties. This document outlines the essential chemical and physical properties of this compound, detailed protocols for its preparation and use, and proposed mass spectrometric parameters for its detection and fragmentation.

Introduction to this compound as a Reference Standard

In mass spectrometry, reference standards are critical for ensuring the accuracy, precision, and reproducibility of analytical methods.[1][2] They serve as benchmarks for instrument calibration, method validation, and the precise quantification of analytes.[1][2] this compound, with its stable, non-hygroscopic crystalline form and distinct fragmentation pattern, offers potential as a reliable reference material. Its molecular structure, containing two sulfonyl groups, makes it particularly relevant for the analysis of pharmaceuticals and metabolites bearing the sulfone functional group.

Key Attributes of this compound:

  • Chemical Purity: Available in high purity (≥98%).

  • Stability: Good thermal stability up to its melting point.[3]

  • Distinct Mass: A molecular weight that is unlikely to interfere with many common analytes or endogenous molecules.

  • Characteristic Fragmentation: Undergoes predictable fragmentation, primarily through the loss of sulfonyl groups.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling and application.

PropertyValueReference
IUPAC Name 2,2-bis(ethylsulfonyl)propane[4]
Synonyms Sulfonal, Sulfonomethane[4][5]
Molecular Formula C₇H₁₆O₄S₂[3]
Molecular Weight 228.33 g/mol [3][5]
Appearance Colorless, odorless, crystalline powder[3]
Melting Point 124-126 °C[5]
Solubility Soluble in hot water, alcohol, ether, chloroform, and benzene. Sparingly soluble in cold water.[5]

Mass Spectrometry Data and Proposed Fragmentation

Mass spectrometric analysis of this compound reveals a distinct molecular ion and predictable fragmentation patterns, which are crucial for its use as a standard. The primary fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a characteristic of sulfone-containing compounds.[3]

Proposed Ionization and Fragmentation Data

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound under common ionization conditions. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are both suitable, with positive ion mode being generally preferred for forming protonated molecules or other adducts.

Ion SpeciesIonization ModeProposed m/zNotes
[M+H]⁺ ESI/APCI Positive229.056Protonated molecule, often used as the precursor ion in MS/MS.
[M+NH₄]⁺ ESI/APCI Positive246.083Ammonium adduct, common when ammonium salts are in the mobile phase.
[M+Na]⁺ ESI/APCI Positive251.038Sodium adduct, frequently observed as a contaminant.
[M-H]⁻ ESI/APCI Negative227.042Deprotonated molecule.
Proposed MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 229.056) is expected to yield characteristic product ions. These transitions can be used for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossNotes
229.056165.069SO₂ (64 Da)Loss of one sulfur dioxide molecule. This is a prominent and characteristic fragment.[3]
229.056137.074SO₂ + C₂H₄ (92 Da)Subsequent loss of ethene from the m/z 165 fragment.
229.056101.021C₂H₅SO₂ + C₂H₅ (128 Da)Cleavage of the ethyl and ethylsulfonyl groups.
165.069137.074C₂H₄ (28 Da)Fragmentation of the primary product ion.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound as a mass spectrometry reference standard.

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a concentrated stock solution and subsequent dilutions to create working standards for calibration or as an internal standard spiking solution.

Materials:

  • This compound reference standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound powder.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Bring the flask to the 10 mL mark with methanol.

    • Cap and invert the flask several times to ensure homogeneity.

    • Store the stock solution at 2-8 °C in a tightly sealed, light-protected container.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution using a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare a series of working standards for creating a calibration curve.

    • For use as an internal standard, dilute the stock solution to a final concentration appropriate for the assay (e.g., 100 ng/mL).

Workflow for Standard Solution Preparation

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation weigh 1. Weigh 10 mg this compound transfer 2. Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Dissolve in Methanol with Sonication transfer->dissolve volume 4. Bring to Volume with Methanol dissolve->volume store_stock 5. Store at 2-8 °C volume->store_stock serial_dilution 6a. Perform Serial Dilutions (for Calibration Curve) store_stock->serial_dilution Use for Calibration is_dilution 6b. Dilute to Final Concentration (for Internal Standard) store_stock->is_dilution Use as Internal Standard G cluster_eval Data Evaluation start Start infuse Infuse this compound Working Solution start->infuse acquire Acquire Full Scan and Product Ion Scan Data infuse->acquire mass_acc Check Mass Accuracy (e.g., < 5 ppm) acquire->mass_acc sensitivity Check Signal Intensity acquire->sensitivity fragmentation Verify Fragmentation Pattern acquire->fragmentation decision System Performance Acceptable? mass_acc->decision sensitivity->decision fragmentation->decision pass Proceed with Analysis decision->pass Yes fail Perform Instrument Maintenance/Tuning decision->fail No G start Sample/Standard/QC spike 1. Add Fixed Amount of This compound IS start->spike extract 2. Perform Sample Extraction spike->extract analyze 3. LC-MS/MS Analysis (Monitor Analyte & IS) extract->analyze integrate 4. Integrate Peak Areas analyze->integrate ratio 5. Calculate Peak Area Ratio (Analyte / IS) integrate->ratio calibrate 6. Construct Calibration Curve (Ratio vs. Concentration) ratio->calibrate quantify 7. Determine Sample Concentration calibrate->quantify

References

Application Notes and Protocols: Sulfonmethane as a Potential Precursor for Novel Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the theoretical potential of sulfonmethane as a starting material for the synthesis of novel sulfone derivatives. While historically used as a hypnotic agent, the unique bis-sulfone structure of this compound presents intriguing, albeit challenging, possibilities for chemical modification.[1][2] This document outlines hypothetical synthetic strategies based on the known reactivity of alkyl sulfones, provides detailed theoretical experimental protocols, and discusses the potential biological relevance of the resulting novel compounds.

Introduction to this compound and the Importance of Sulfone Derivatives

This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, is a well-characterized organosulfur compound.[3][4] The sulfone functional group is a cornerstone in medicinal chemistry, with sulfone derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[5] The exploration of novel sulfone structures is therefore a significant area of research in drug development.

This document puts forth a conceptual framework for utilizing the this compound scaffold as a starting point for generating new chemical entities. The proposed strategies focus on the functionalization of the ethyl groups, leveraging the known chemistry of alkyl sulfones.

Hypothetical Derivatization Strategies

Strategy 1: α-Functionalization of the Ethyl Groups

The carbon atom adjacent (in the alpha position) to a sulfonyl group exhibits increased acidity, making it susceptible to deprotonation and subsequent reaction with electrophiles. This strategy focuses on the selective functionalization at the α-position of the ethylsulfonyl moieties of this compound.

A plausible reaction pathway would involve the deprotonation of one of the α-carbons with a strong base to form a carbanion, followed by quenching with an electrophile (e.g., an alkyl halide or an aldehyde).

Logical Relationship of Proposed Synthetic Strategy

This compound This compound (2,2-bis(ethylsulfonyl)propane) Deprotonation α-Deprotonation (Strong Base) This compound->Deprotonation Carbanion Intermediate Carbanion Deprotonation->Carbanion Electrophile Electrophilic Quench (E+) Carbanion->Electrophile Derivative Novel α-Functionalized Sulfone Derivative Electrophile->Derivative

Caption: Hypothetical pathway for α-functionalization of this compound.

Strategy 2: Reductive Cleavage and Subsequent Functionalization

The carbon-sulfur bond in sulfones, while generally stable, can be cleaved under reductive conditions. This opens up a hypothetical pathway where one of the ethylsulfonyl groups is selectively removed, and the resulting intermediate is then used to construct a new, different sulfone derivative. This approach would lead to monosulfone derivatives with greater structural diversity.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and would require substantial experimental optimization.

Protocol for α-Alkylation of this compound (Strategy 1)

This protocol describes the theoretical procedure for the α-alkylation of this compound with a generic alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Experimental Workflow

start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_base Add n-BuLi cool->add_base stir1 Stir for 1 hour add_base->stir1 add_electrophile Add Alkyl Halide stir1->add_electrophile warm Warm to RT and Stir add_electrophile->warm quench Quench with NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Workflow for the proposed α-alkylation of this compound.

Quantitative Data (Illustrative)

The following tables present hypothetical data for the proposed synthetic strategies to illustrate potential outcomes.

Table 1: Hypothetical Results for α-Alkylation of this compound

EntryElectrophile (Alkyl Halide)Reaction Time (h)Hypothetical Yield (%)
1Benzyl bromide1265
2Iodomethane2472
3Allyl bromide1858

Table 2: Hypothetical Results for Reductive Cleavage and Functionalization

EntryReductive AgentFunctionalization StepHypothetical Overall Yield (%)
1Samarium(II) iodideAcylation45
2Magnesium in methanolSulfonylation40

Biological Relevance and Potential Signaling Pathways

Novel sulfone derivatives synthesized from a this compound precursor could potentially exhibit a range of biological activities. Given the prevalence of sulfones in anti-inflammatory and anticancer agents, it is plausible that these new compounds could modulate key signaling pathways involved in these disease processes.

For example, many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating the immune response to infection and inflammation. Dysregulation of NF-κB has been linked to inflammatory diseases and cancer. Hypothetical sulfone derivatives could be screened for their ability to inhibit this pathway.

Simplified NF-κB Signaling Pathway

TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Promotes Inhibitor Hypothetical Sulfone Derivative Inhibitor->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by novel sulfones.

Conclusion

While the direct use of this compound as a precursor for novel sulfone derivatives is not yet established in the literature, its structure presents a theoretical platform for the generation of new chemical entities. The application of known alkyl sulfone chemistry, such as α-functionalization, could potentially yield a variety of new compounds for biological screening. The protocols and data presented herein are intended to serve as a conceptual starting point for researchers interested in exploring the synthetic potential of this unique molecule. Significant experimental work would be required to validate and optimize these hypothetical pathways.

References

Application Notes and Protocols for Exploring the Reaction Kinetics of Sulfonmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the reaction kinetics of Sulfonmethane synthesis. This compound, a sedative-hypnotic drug, is synthesized in a two-step process. Understanding the kinetics of this synthesis is crucial for process optimization, yield improvement, and ensuring product quality in pharmaceutical development.

Introduction to this compound Synthesis

This compound is synthesized through a two-step process:

  • Mercaptal Formation: A condensation reaction between acetone and ethyl mercaptan, typically catalyzed by an acid like hydrochloric acid, forms the intermediate 2,2-bis(ethylthio)propane.

  • Oxidation: The subsequent oxidation of 2,2-bis(ethylthio)propane using a strong oxidizing agent, such as potassium permanganate (KMnO₄), yields the final product, this compound[1].

The overall reaction can be summarized as follows:

Step 1: Mercaptal Formation (CH₃)₂CO + 2 C₂H₅SH --(HCl)--> (CH₃)₂C(SC₂H₅)₂ + H₂O

Step 2: Oxidation (CH₃)₂C(SC₂H₅)₂ + 4 KMnO₄ --> (CH₃)₂C(SO₂C₂H₅)₂ + 4 MnO₂ + 4 KOH

A thorough understanding of the reaction rates, the influence of reactant concentrations, temperature, and catalysts is essential for controlling the synthesis process effectively.

Data Presentation: Reaction Kinetics Summary

The following tables summarize hypothetical, yet plausible, quantitative data for the reaction kinetics of this compound synthesis, based on analogous chemical reactions. This data is intended to serve as a template for organizing experimentally determined results.

Table 1: Kinetic Data for Mercaptal Formation at 25°C

Experiment[Acetone] (mol/L)[Ethyl Mercaptan] (mol/L)[HCl] (mol/L)Initial Rate (mol/L·s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.013.0 x 10⁻⁵
40.10.10.023.0 x 10⁻⁵

Table 2: Kinetic Data for Oxidation of 2,2-bis(ethylthio)propane at 25°C

Experiment[2,2-bis(ethylthio)propane] (mol/L)[KMnO₄] (mol/L)Initial Rate (mol/L·s)
10.050.12.8 x 10⁻⁴
20.100.15.6 x 10⁻⁴
30.050.25.6 x 10⁻⁴

Table 3: Temperature Dependence of Rate Constants

Reaction StepTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Mercaptal Formation250.015 L²/mol²·s55
350.032 L²/mol²·s
450.065 L²/mol²·s
Oxidation250.056 L/mol·s45
350.102 L/mol·s
450.180 L/mol·s

Experimental Protocols

Protocol for Monitoring Reaction Kinetics of Mercaptal Formation

Objective: To determine the rate law for the formation of 2,2-bis(ethylthio)propane from acetone and ethyl mercaptan.

Materials:

  • Acetone

  • Ethyl Mercaptan

  • Concentrated Hydrochloric Acid

  • Anhydrous solvent (e.g., Dichloromethane)

  • Internal standard (e.g., Dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Thermostatted reaction vessel with magnetic stirring

Procedure:

  • Prepare stock solutions of acetone, ethyl mercaptan, and hydrochloric acid in the anhydrous solvent.

  • Set up the thermostatted reaction vessel at the desired temperature (e.g., 25°C).

  • In the reaction vessel, combine the solvent, acetone, and the internal standard.

  • Initiate the reaction by adding the ethyl mercaptan and hydrochloric acid catalyst. Start the timer immediately.

  • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic layer for GC analysis.

  • Inject the organic layer into the GC-FID to determine the concentration of the product, 2,2-bis(ethylthio)propane, relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial rate of reaction.

  • Repeat the experiment with varying initial concentrations of acetone, ethyl mercaptan, and hydrochloric acid to determine the order of reaction with respect to each reactant.

Protocol for Monitoring Reaction Kinetics of Oxidation

Objective: To determine the rate law for the oxidation of 2,2-bis(ethylthio)propane to this compound.

Materials:

  • 2,2-bis(ethylthio)propane

  • Potassium Permanganate (KMnO₄)

  • Solvent (e.g., a mixture of acetone and water)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Thermostatted reaction vessel with magnetic stirring

Procedure using UV-Vis Spectrophotometry:

  • Prepare a stock solution of 2,2-bis(ethylthio)propane in the chosen solvent.

  • Prepare a stock solution of KMnO₄ in water.

  • Set the thermostatted reaction vessel to the desired temperature.

  • In a cuvette, mix the 2,2-bis(ethylthio)propane solution with the solvent.

  • Initiate the reaction by adding a known concentration of the KMnO₄ solution to the cuvette and start the timer.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the decrease in absorbance of the permanganate ion (at ~525 nm) over time.

  • The rate of disappearance of KMnO₄ is proportional to the rate of reaction.

  • Plot absorbance versus time to determine the initial rate.

  • Repeat the experiment with varying initial concentrations of 2,2-bis(ethylthio)propane and KMnO₄ to determine the reaction order for each.

Procedure using HPLC:

  • Follow steps 1-4 from the UV-Vis protocol in a reaction vessel.

  • At regular time intervals, withdraw an aliquot and quench the reaction (e.g., by adding a small amount of sodium bisulfite to consume excess KMnO₄).

  • Analyze the quenched sample by HPLC to determine the concentration of this compound.

  • Plot the concentration of this compound versus time to determine the initial rate of formation.

  • Vary the initial reactant concentrations to determine the reaction orders.

Visualizations

Sulfonmethane_Synthesis_Pathway Acetone Acetone Mercaptol 2,2-bis(ethylthio)propane Acetone->Mercaptol Condensation + 2 C₂H₅SH (HCl catalyst) EthylMercaptan Ethyl Mercaptan EthylMercaptan->Mercaptol This compound This compound Mercaptol->this compound Oxidation + KMnO₄ KMnO4 Potassium Permanganate KMnO4->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Reactant Stock Solutions Setup_Reactor Setup Thermostatted Reaction Vessel Prep_Solutions->Setup_Reactor Initiate_Reaction Initiate Reaction (t=0) Setup_Reactor->Initiate_Reaction Take_Aliquots Withdraw Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction Analyze_Sample Analyze Sample (GC or HPLC/UV-Vis) Quench_Reaction->Analyze_Sample Determine_Conc Determine Concentration of Product/Reactant Analyze_Sample->Determine_Conc Plot_Data Plot Concentration vs. Time Determine_Conc->Plot_Data Calc_Rate Calculate Initial Rate Plot_Data->Calc_Rate Det_Rate_Law Determine Rate Law and Rate Constant Calc_Rate->Det_Rate_Law

Caption: General experimental workflow for kinetic analysis.

Logical_Relationship_Rate_Law Vary_Conc Vary Initial Reactant Concentrations Measure_Rate Measure Initial Reaction Rate Vary_Conc->Measure_Rate Determine_Order Determine Reaction Order for each Reactant Measure_Rate->Determine_Order Write_Rate_Law Write Overall Rate Law Determine_Order->Write_Rate_Law Calculate_k Calculate Rate Constant (k) Write_Rate_Law->Calculate_k

Caption: Logical steps to determine the rate law.

References

Application Notes and Protocols for the Quantitative Assay of Sulfonmethane Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonmethane (Sulfonal) is a historical sedative-hypnotic drug whose metabolism has not been extensively characterized using modern analytical techniques. This document provides a proposed methodology for the quantitative analysis of its putative metabolites in biological matrices, such as plasma and urine. Due to the limited specific literature on this compound biotransformation, this protocol is based on established principles of xenobiotic metabolism and analytical methods for structurally related sulfonated compounds. The proposed primary metabolites are this compound sulfoxide and this compound sulfone. The described methods require validation for specific applications.

Proposed Metabolic Pathway of this compound

This compound is a diethylsulfone derivative. Based on general xenobiotic metabolism pathways, it is likely to undergo oxidation. The primary metabolic route is proposed to be sequential oxidation of one of the sulfur atoms, leading to the formation of a sulfoxide and subsequently a sulfone.

G This compound This compound Metabolite1 This compound sulfoxide This compound->Metabolite1 Oxidation (CYP450) Metabolite2 This compound sulfone Metabolite1->Metabolite2 Oxidation (CYP450) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma/Urine Collection InternalStandard Spike with Internal Standard SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Chromatographic Separation Evaporation->LC MS Mass Spectrometric Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

The Forgotten Hypnotic: Application Notes on Sulfonmethane in Historical Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical pharmacological studies of Sulfonmethane, a synthetic hypnotic agent first introduced in the late 19th century. This document is intended to serve as a resource for researchers in pharmacology, medical history, and drug development, offering insights into the early methodologies of drug evaluation and the therapeutic landscape of a bygone era.

Introduction

This compound, also known as Sulfonal, was first synthesized by Eugen Baumann in 1888 and introduced as a hypnotic drug by Alfred Kast in the same year.[1] It was one of the earliest synthetic alternatives to natural hypnotics and was initially lauded for its ability to induce sleep without the significant cardiac and respiratory depressant effects associated with chloral hydrate. However, its use declined due to its unpredictable efficacy, cumulative toxic effects, and the development of safer alternatives. The study of this compound offers a valuable window into the nascent field of pharmacology and the evolution of drug safety and efficacy standards.

Chemical Synthesis

Experimental Protocol: Synthesis of this compound (Historical Method)

Step 1: Condensation of Acetone with Ethyl Mercaptan

  • Acetone is condensed with ethyl mercaptan in the presence of a strong acid catalyst, such as hydrochloric acid.

  • This reaction forms the mercaptol, 2,2-bis(ethylthio)propane.

Step 2: Oxidation of the Mercaptol

  • The resulting 2,2-bis(ethylthio)propane is then oxidized using a strong oxidizing agent, such as potassium permanganate.

  • This oxidation step converts the thioether groups into sulfonyl groups, yielding this compound (2,2-bis(ethylsulfonyl)propane).

  • The final product is a colorless, crystalline solid.

Caption: Synthesis workflow of this compound.

Historical Pharmacological Data

The following tables summarize the available quantitative and qualitative data on the pharmacological properties of this compound, compiled from historical medical texts and journals. It is important to note that the precision and methodology of data collection in the late 19th and early 20th centuries differ significantly from modern standards.

Table 1: Therapeutic Application and Dosage of this compound

ParameterDescriptionSource
Therapeutic Use Hypnotic for simple or nervous insomnia. Sedative in cases of insanity, particularly in the insane asylums.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Dosage (Hypnotic) 15 to 30 grains (approximately 1 to 2 grams).[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Maximum Single Dose 40 grains (approximately 2.6 grams).[The Dispensatory of the United States of America, 1918]
Maximum Daily Dose 120 grains (approximately 7.8 grams).[The Dispensatory of the United States of America, 1918]
Administration Administered as a powder, often in hot milk, tea, or broth to aid dissolution due to its poor solubility in cold water. Also given in capsules.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]

Table 2: Pharmacokinetic and Pharmacodynamic Profile (Historical Observations)

ParameterDescriptionSource
Onset of Action Slow and uncertain, often taking several hours. Sleep may not occur until the day following a nighttime dose.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Duration of Action Prolonged, often resulting in drowsiness and sleepiness the following day.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Mechanism of Action Not understood at the time. Described as a "pure hypnotic" that does not depress the heart or respiration in therapeutic doses.[The Dispensatory of the United States of America, 1918]
Cumulative Effect The drug is slowly eliminated, leading to a cumulative effect with repeated administration.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]

Table 3: Adverse Effects and Toxicity of this compound

Adverse EffectDescriptionIncidence/SeveritySource
Common Side Effects Drowsiness, confusion, dizziness, and ataxia (staggering gait).Frequently observed, especially with continued use.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Gastrointestinal Nausea, vomiting, and constipation.Commonly reported with prolonged use.[King's American Dispensatory, 1898]
Dermatological Skin rashes, including erythematous and purpuric eruptions.Noted as a sign of chronic poisoning.[The Dispensatory of the United States of America, 1918]
Renal/Urinary Hematoporphyrinuria: The excretion of dark red urine due to the presence of hematoporphyrin. This was considered a grave sign of toxicity.A key indicator of severe, often fatal, poisoning.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Neurological Peripheral neuritis, paralysis (especially of the lower extremities), and mental disturbances.Associated with chronic intoxication.[The Dispensatory of the United States of America, 1918]
Chronic Poisoning Characterized by a combination of the above symptoms, often developing insidiously with continued use.A significant risk due to the drug's cumulative nature.[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Acute Overdose Can lead to coma and death.Fatalities were reported from single large doses.[The Dispensatory of the United States of America, 1918]

Historical Experimental Protocols

The evaluation of hypnotic drugs in the late 19th century was primarily based on clinical observation rather than the rigorous, controlled trials of today. The following represents a generalized protocol for assessing the hypnotic efficacy of this compound, as can be inferred from historical medical reports.

Experimental Protocol: Evaluation of Hypnotic Efficacy (Late 19th Century Clinical Observation)

1. Patient Selection:

  • Patients suffering from insomnia, often in the context of "nervous disorders" or institutionalized for insanity, were selected.

  • The nature and severity of insomnia were documented through clinical interviews and observation by medical staff.

2. Drug Administration:

  • A single dose of this compound (typically 15-30 grains) was administered in the evening.

  • The vehicle of administration (e.g., hot milk, capsule) was recorded.

3. Observation and Data Collection:

  • The time to sleep onset was noted by nursing or medical staff.

  • The duration and quality of sleep were observed and recorded. This was often a subjective assessment based on the patient's apparent restfulness and lack of waking during the night.

  • Any effects on the patient's demeanor, pulse, and respiration during sleep were noted.

  • The patient's state upon waking was documented, including any reports of drowsiness, confusion, or other side effects.

  • Urine was often inspected for any changes in color, particularly for the tell-tale sign of hematoporphyrinuria.

4. Follow-up:

  • Observations were typically continued for several days to assess for any cumulative effects or the development of tolerance or dependence (the "Sulfonal habit").

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Observation cluster_analysis Analysis & Follow-up PatientSelection Patient Selection (Insomnia/Nervous Disorders) DosagePrep Dosage Preparation (15-30 grains in hot liquid or capsule) PatientSelection->DosagePrep Administration Evening Administration DosagePrep->Administration Observation Observation of Sleep (Onset, Duration, Quality) Administration->Observation SideEffectMonitoring Monitoring for Side Effects (Drowsiness, Confusion, Ataxia) Administration->SideEffectMonitoring UrineInspection Urine Inspection (Hematoporphyrinuria) Administration->UrineInspection DataRecording Data Recording in Patient Records Observation->DataRecording SideEffectMonitoring->DataRecording UrineInspection->DataRecording FollowUp Long-term Follow-up (Cumulative Effects, 'Sulfonal Habit') DataRecording->FollowUp

Caption: Historical experimental workflow for this compound.

Therapeutic and Toxic Effects: A Conceptual Overview

The dual nature of this compound as both a therapeutic agent and a potent toxin is a central theme in its historical pharmacology. The following diagram illustrates the conceptual relationship between its intended hypnotic effects and its wide range of adverse and toxic outcomes.

Sulfonmethane_Effects cluster_therapeutic Therapeutic Effects cluster_adverse Adverse Effects cluster_toxic Toxic Effects (Chronic Use/Overdose) This compound This compound Administration Hypnosis Induction of Sleep This compound->Hypnosis Sedation Sedation in Agitated States This compound->Sedation Drowsiness Next-day Drowsiness This compound->Drowsiness GI_Distress GI Disturbances This compound->GI_Distress SkinRashes Skin Rashes This compound->SkinRashes Ataxia Ataxia & Dizziness Drowsiness->Ataxia Paralysis Paralysis Ataxia->Paralysis Hematoporphyrinuria Hematoporphyrinuria GI_Distress->Hematoporphyrinuria FatalPoisoning Fatal Poisoning Hematoporphyrinuria->FatalPoisoning Paralysis->FatalPoisoning

References

Application Notes and Protocols for the Safe Handling and Disposal of Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Sulfonmethane (also known as Sulfonal) is an organosulfur compound first synthesized in 1888.[1][2] Historically, it was introduced as a hypnotic drug but has since been superseded by newer, safer sedatives.[1][2] It appears as a colorless crystalline or powdered solid.[1][2][3] In the United States, this compound is classified as a DEA Schedule III controlled substance due to its potential for abuse and the risk of developing moderate to low physical dependence or high psychological dependence.[1][2][4] This classification necessitates stringent protocols for its handling, storage, and disposal in a laboratory setting. These application notes provide detailed procedures to ensure the safety of laboratory personnel and compliance with regulatory requirements.

Hazard Identification and Safety Data

Prior to handling this compound, it is crucial to be thoroughly familiar with its properties and associated hazards. The following data has been compiled from safety and chemical information sources.

Quantitative Data Summary
PropertyValueSource(s)
IUPAC Name 2,2-bis(ethylsulfonyl)propane[1][3][4]
Synonyms Sulphonal, Acetone diethyl sulfone[3][4][5]
CAS Number 115-24-2[3][4][5]
Molecular Formula C₇H₁₆O₄S₂[1][2][3][4]
Molecular Weight 228.3 g/mol [3][4][5]
Appearance Colorless crystals or powder[1][2]
Melting Point 124-126 °C[5]
Boiling Point 300 °C[3][5]
Solubility Cold Water: 1 g / 365 mLBoiling Water: 1 g / 16 mLAlcohol: 1 g / 60 mLBoiling Alcohol: 1 g / 3 mLEther: 1 g / 64 mLChloroform: 1 g / 11 mLOther: Soluble in benzene and DMSO; Insoluble in glycerol.[3][5]
Regulatory Status DEA Schedule III Controlled Substance[1][2][4]
Toxicity Prolonged use is associated with toxic cumulative effects, including skin eruptions, digestive disturbances, giddiness, and hematoporphinuria (dark red urine).[2][3] Many fatal cases of poisoning from chronic use or single large doses have been recorded.[2]
Occupational Exposure Limits (OELs) No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound.[6] Therefore, safe work practices are essential to minimize exposure.[6]

Protocols for Safe Handling

Given its status as a controlled substance and its documented historical toxicity, this compound must be handled with care, adhering to all institutional and federal regulations.

Regulatory Compliance (DEA Schedule III)
  • Procurement: All purchases must be made through approved channels in compliance with DEA regulations.

  • Storage: Store this compound in a securely locked, substantially constructed cabinet or safe. Access must be restricted to authorized personnel only.

  • Record Keeping: Meticulous records must be maintained for the acquisition, use, and disposal of this compound. A logbook should track the quantity of substance used, the date, the name of the researcher, and the remaining balance. These records must be readily available for inspection.

Engineering Controls
  • Ventilation: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Isolation: Where possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Protective Clothing: A buttoned lab coat.

  • Gloves: Chemically resistant gloves (e.g., nitrile or butyl rubber). Contaminated gloves should be disposed of as hazardous solid waste.

Experimental Protocol: General Handling
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: To minimize the generation of airborne dust, weigh solid this compound carefully on weighing paper or in a tared container within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. As it is poorly soluble in cold water, heating may be required.[1][2][5] This should be done with appropriate caution in the fume hood.

  • Post-Handling: After use, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures
  • Spills:

    • Evacuate and restrict access to the spill area.

    • Ensure the area is well-ventilated (fume hood).

    • For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Protocols for Safe Disposal

The disposal of this compound and its associated waste is strictly regulated. Under no circumstances should it be disposed of down the drain or in regular trash.

Disposal of Pure or Unused this compound

As a DEA-controlled substance, this compound cannot be disposed of as typical hazardous waste.[8]

  • Primary Method: The preferred method is to use a "reverse distributor"—a contractor licensed by the DEA to handle and dispose of controlled substances.[8]

  • Alternative: Unused or expired material may sometimes be returned to the manufacturer or distributor.[8]

  • Coordination: Contact your institution's Environmental Health and Safety (EHS) office to determine the established procedure for controlled substance disposal.

Disposal of Contaminated Waste
  • Solid Waste: Items such as gloves, weighing paper, pipette tips, and contaminated absorbent materials must be collected in a clearly labeled, sealed container designated for "Hazardous Chemical Waste".[9] The label must include the chemical name (this compound).

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps/Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. The cleaned glassware can then be managed according to standard laboratory procedures. Broken contaminated glassware should be placed in a sharps container designated for hazardous waste.

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's EHS department, likely via high-temperature incineration by a licensed waste management facility.[10]

Visual Workflow for this compound Management

The following diagram illustrates the lifecycle of this compound in a laboratory setting, from procurement to final disposal.

Sulfonmethane_Workflow cluster_procurement 1. Procurement & Receiving cluster_storage 2. Secure Storage cluster_handling 3. Laboratory Use cluster_disposal 4. Waste Management & Disposal start Procure via Approved Channels receive Receive & Verify start->receive Order log_in Log into DEA Inventory Record receive->log_in Document storage Store in Locked Cabinet (Authorized Access Only) log_in->storage withdraw Withdraw from Storage (Update Log) storage->withdraw handling Handle in Fume Hood (Wear Full PPE) withdraw->handling experiment Perform Experiment handling->experiment segregate Segregate Waste Streams experiment->segregate contam_waste Contaminated Labware (Gloves, Tips, etc.) segregate->contam_waste Contaminated Materials pure_waste Unused/Expired This compound segregate->pure_waste Pure Substance ehs_pickup Dispose via EHS as Hazardous Chemical Waste contam_waste->ehs_pickup reverse_dist Dispose via DEA Reverse Distributor pure_waste->reverse_dist

Caption: Workflow for the compliant management of this compound.

References

Methodology for Studying the Metabolic Fate of Sulfonmethane In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonmethane (also known as sulphonal) is a historical sedative-hypnotic agent. Understanding the metabolic fate of such compounds is crucial for elucidating their pharmacokinetic profiles, identifying potentially active or toxic metabolites, and assessing their drug-drug interaction potential. This document provides a detailed methodology for investigating the in vitro metabolic fate of this compound using common preclinical model systems: human liver microsomes (HLMs) and cryopreserved human hepatocytes.

Given the limited availability of contemporary research on this compound metabolism, this guide presents a generalized yet comprehensive approach based on established protocols for drug metabolism studies. The principles and methods described herein are widely applicable to the study of other xenobiotics.

Key In Vitro Systems for Metabolism Studies

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[1][2][3] HLMs are a cost-effective and convenient tool for initial metabolic stability screening and metabolite identification.[1][3]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors.[4][5] Hepatocytes in suspension culture are considered a "gold standard" in vitro model for predicting in vivo metabolic clearance and provide a more complete picture of a drug's metabolism.[4]

Data Presentation: Summarized Quantitative Data

The following tables are templates illustrating how quantitative data from in vitro metabolism studies of this compound would be presented.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Conditions
This compound Concentration (µM)1
Microsomal Protein Conc. (mg/mL)0.5
Incubation Temperature (°C)37
Results
Half-life (t½, min)e.g., 45.2
Intrinsic Clearance (CLint, µL/min/mg)e.g., 15.3

Table 2: Metabolic Stability of this compound in Human Hepatocytes

ParameterValue
Incubation Conditions
This compound Concentration (µM)1
Hepatocyte Density (cells/mL)1 x 10⁶
Incubation Temperature (°C)37
Results
Half-life (t½, min)e.g., 88.5
Intrinsic Clearance (CLint, µL/min/10⁶ cells)e.g., 7.8

Table 3: Putative Metabolites of this compound Identified by LC-MS/MS

Metabolite IDProposed Biotransformationm/z
M1Hydroxylatione.g., [M+H]⁺ + 16
M2N-dealkylatione.g., [M-C₂H₅+H]⁺
M3Sulfoxidatione.g., [M+H]⁺ + 16
M4Glucuronide Conjugate of M1e.g., [M1+176+H]⁺

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes to calculate metabolic stability parameters.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the this compound working solution to the wells of a 96-well plate.

    • Add the diluted HLM suspension to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: Metabolite Identification of this compound in Human Hepatocytes

Objective: To identify the major phase I and phase II metabolites of this compound produced in cryopreserved human hepatocytes.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN)

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Hepatocyte Culture:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Plate the hepatocytes on collagen-coated plates at a suitable density (e.g., 1 x 10⁶ viable cells/mL) and allow them to attach.

  • Incubation:

    • Prepare a working solution of this compound in the culture medium.

    • Remove the plating medium from the attached hepatocytes and add the medium containing this compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 2, 4, or 24 hours).

  • Sample Collection and Processing:

    • At the end of the incubation, collect the medium and the cell lysate.

    • Quench the metabolic activity by adding cold acetonitrile.

    • Centrifuge the samples to remove cellular debris.

  • Metabolite Analysis:

    • Analyze the supernatant using an LC-HRMS system.

    • Compare the chromatograms and mass spectra of the this compound-treated samples with control samples (vehicle-treated hepatocytes) to identify potential metabolites.

    • Utilize metabolite identification software to propose structures based on accurate mass measurements and fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Working Solution incubation_hlm Incubate with HLMs and NADPH at 37°C prep_compound->incubation_hlm incubation_hep Incubate with Hepatocytes at 37°C prep_compound->incubation_hep prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->incubation_hlm prep_hep Thaw and Plate Human Hepatocytes prep_hep->incubation_hep termination Terminate Reaction (e.g., Acetonitrile) incubation_hlm->termination incubation_hep->termination processing Sample Processing (Centrifugation) termination->processing lcms LC-MS/MS or LC-HRMS Analysis processing->lcms stability Metabolic Stability (t½, CLint) lcms->stability met_id Metabolite Identification lcms->met_id hypothetical_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydroxylated Hydroxylated Metabolite This compound->hydroxylated CYP450s dealkylated Dealkylated Metabolite This compound->dealkylated CYP450s sulfoxide Sulfoxide Metabolite This compound->sulfoxide FMOs/CYP450s glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGTs sulfate Sulfate Conjugate hydroxylated->sulfate SULTs excretion Excretion dealkylated->excretion sulfoxide->excretion glucuronide->excretion sulfate->excretion

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Oxidation Step of Sulfonmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the oxidation step in the synthesis of Sulfonmethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the oxidation of 2,2-bis(ethylthio)propane to this compound?

The most frequently cited method for the synthesis of this compound (also known as Sulfonal) involves the oxidation of its precursor, 2,2-bis(ethylthio)propane, using a strong oxidizing agent. The classical and most common method employs potassium permanganate (KMnO₄) in an aqueous solution. This method is effective in converting the dithioacetal to the corresponding disulfone.

Q2: What are the primary challenges encountered during the potassium permanganate oxidation?

The main challenges include:

  • Exothermic Reaction: The oxidation with potassium permanganate is highly exothermic, which can lead to a rapid increase in temperature.

  • Incomplete Oxidation: Insufficient oxidant or suboptimal reaction conditions can lead to the formation of the intermediate sulfoxide-sulfone or the disulfoxide, resulting in low yields of the desired disulfone.

  • Side Reactions: The strong oxidizing power of potassium permanganate can lead to the formation of undesired byproducts if the reaction is not carefully controlled.

  • Product Isolation: Separating the crystalline this compound from the large volume of manganese dioxide (MnO₂) precipitate and the aqueous solution can be challenging.

Q3: Are there alternative, "greener" oxidizing agents for this synthesis?

Yes, alternative and often "greener" oxidation systems can be employed. Hydrogen peroxide (H₂O₂) is a common choice, typically used with a catalyst.[1][2] Tungstate-based catalysts, for example, are effective in promoting the oxidation of sulfides to sulfones with hydrogen peroxide.[1] These methods often offer milder reaction conditions and produce water as the primary byproduct, reducing the environmental impact.

Q4: How can I monitor the progress of the oxidation reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (2,2-bis(ethylthio)propane) and the appearance of the product (this compound). The intermediate sulfoxide may also be visible as a separate spot.

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidation step of this compound synthesis.

Problem Possible Cause(s) Solution(s)
Low or No Product Yield 1. Incomplete Oxidation: Insufficient amount of oxidizing agent. 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Poor Quality of Starting Material: The 2,2-bis(ethylthio)propane may contain impurities.1. Ensure the correct stoichiometry of the oxidizing agent is used. For potassium permanganate, a significant excess is often required. 2. For permanganate oxidation, the reaction is often self-heating. If using other methods, gentle heating might be necessary. Monitor the reaction temperature closely. 3. Verify the purity of the starting material using techniques like NMR or GC-MS before starting the reaction.
Reaction is Too Vigorous/Exothermic Rapid Addition of Oxidant: Adding the potassium permanganate too quickly can lead to an uncontrolled exothermic reaction.Add the oxidizing agent portion-wise or as a solution dropwise to maintain control over the reaction temperature. Use an ice bath to cool the reaction vessel if necessary.
Presence of Multiple Products (Side Reactions) 1. Over-oxidation/Byproduct Formation: With strong oxidants like KMnO₄, side reactions can occur if the temperature is too high or the reaction time is excessive. 2. Incomplete Oxidation: The presence of the intermediate sulfoxide.1. Maintain careful control over the reaction temperature and time. 2. Ensure sufficient oxidant is added and allow the reaction to proceed to completion, as monitored by TLC.
Difficulty in Product Isolation and Purification 1. Fine Manganese Dioxide Precipitate: The MnO₂ formed during permanganate oxidation can be difficult to filter. 2. Product is a Sticky Solid: Impurities can prevent the proper crystallization of this compound. 3. Product is Contaminated with Oxidant: Residual permanganate can impart a purple or brown color to the product.1. Heating the mixture to boiling after the reaction can help to coagulate the MnO₂ precipitate, making it easier to filter. The use of a filter aid like celite can also be beneficial. 2. Recrystallization from a suitable solvent, such as aqueous alcohol, is a common and effective method for purifying this compound. 3. After the reaction, the solution can be decolorized by the addition of a reducing agent like sodium bisulfite before filtration.

Experimental Protocols

Protocol 1: Oxidation of 2,2-bis(ethylthio)propane with Potassium Permanganate[1]

This protocol is a classic method for the synthesis of this compound.

Materials:

  • 2,2-bis(ethylthio)propane

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (optional, for decolorization)

  • Aqueous alcohol (for recrystallization)

  • Large reaction vessel with vigorous mechanical stirring

Procedure:

  • To a solution of 164 g of 2,2-bis(ethylthio)propane in 5000 ml of a 5% aqueous solution of KMnO₄, agitate the mixture vigorously.

  • The reaction is exothermic, and the mixture will warm up as the oxidation proceeds.

  • Add solid potassium permanganate periodically to maintain the concentration of the oxidant. A total of approximately 420 g of KMnO₄ will be required.

  • Continue stirring until the purple color of the permanganate has been consumed.

  • Heat the reaction mixture to boiling.

  • If the solution is still colored, add a small amount of sodium bisulfite to decolorize it.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Allow the filtrate to cool. This compound will crystallize out.

  • Collect the crystals by filtration and purify them by recrystallization from aqueous alcohol.

Protocol 2: Catalytic Oxidation with Hydrogen Peroxide and a Tungstate Catalyst (General Procedure)

This protocol outlines a greener alternative to the permanganate oxidation.

Materials:

  • 2,2-bis(ethylthio)propane

  • Hydrogen peroxide (30% solution)

  • Sodium tungstate (Na₂WO₄) or another suitable tungstate catalyst

  • A suitable solvent (e.g., acetic acid, methanol, or a biphasic system)

Procedure:

  • Dissolve 2,2-bis(ethylthio)propane in the chosen solvent in a reaction flask.

  • Add a catalytic amount of the tungstate catalyst.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The addition rate should be controlled to manage the reaction exotherm.

  • Monitor the reaction progress by TLC. The reaction may require heating to go to completion.

  • Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite).

  • Work up the reaction mixture, which typically involves extraction and washing.

  • Isolate the crude product and purify by recrystallization.

Data Presentation

Table 1: Comparison of Oxidation Methods for Sulfide to Sulfone Conversion

Oxidizing Agent/SystemCatalystTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)NoneAqueous solution, self-heatingInexpensive, strong oxidantHighly exothermic, large amount of solid waste (MnO₂), potential for side reactions
Hydrogen Peroxide (H₂O₂)[1][2]Tungstate (e.g., Na₂WO₄)Mild temperatures, various solvents"Green" oxidant (water as byproduct), high selectivity with catalystRequires a catalyst, H₂O₂ can be unstable

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2,2-bis(ethylthio)propane in aqueous KMnO4 solution start->dissolve add_kmno4 Add solid KMnO4 portion-wise (Control exotherm) dissolve->add_kmno4 stir Vigorous stirring until permanganate color disappears add_kmno4->stir heat Heat to boiling stir->heat decolorize Decolorize with NaHSO3 (if necessary) heat->decolorize filter Filter hot solution to remove MnO2 decolorize->filter crystallize Cool filtrate to crystallize this compound filter->crystallize recrystallize Recrystallize from aqueous alcohol crystallize->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound via potassium permanganate oxidation.

troubleshooting_logic start Low Yield of this compound check_completion Check Reaction Completion (TLC) start->check_completion check_oxidant Check Oxidant Stoichiometry check_completion->check_oxidant Yes incomplete Incomplete Reaction check_completion->incomplete No check_temp Check Reaction Temperature check_oxidant->check_temp Sufficient sufficient_oxidant Increase Oxidant Amount check_oxidant->sufficient_oxidant Insufficient adjust_temp Adjust Temperature check_temp->adjust_temp Too Low purification_issue Investigate Purification Losses check_temp->purification_issue Optimal incomplete->sufficient_oxidant

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

preventing byproduct formation in the synthesis of Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Sulfonmethane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical oxidation step of the 2,2-bis(ethylthio)propane intermediate.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material

  • Question: My reaction has a low yield of this compound, and I've identified the starting mercaptol, 2,2-bis(ethylthio)propane, in my final product. What could be the cause?

  • Answer: This issue typically points to incomplete oxidation. Several factors could be at play:

    • Insufficient Oxidant: The stoichiometry of the oxidizing agent, typically potassium permanganate (KMnO₄), is critical. An insufficient amount will lead to incomplete conversion of the mercaptol to the sulfone.

    • Low Reaction Temperature: The oxidation process requires a certain activation energy. If the reaction temperature is too low, the rate of reaction will be slow, resulting in incomplete conversion within a practical timeframe.

    • Poor Mixing: The reaction between the aqueous permanganate solution and the organic mercaptol is a two-phase reaction. Vigorous stirring is essential to ensure adequate contact between the reactants.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that the molar ratio of potassium permanganate to 2,2-bis(ethylthio)propane is adequate. A slight excess of the oxidant may be required to drive the reaction to completion.

  • Optimize Temperature: Gradually increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature for your specific setup.

  • Improve Agitation: Increase the stirring speed to ensure the reaction mixture is a fine emulsion. The use of a mechanical stirrer is highly recommended for larger scale reactions.

Issue 2: Presence of Sulfoxide Byproduct

  • Question: My final product is contaminated with a significant amount of the corresponding sulfoxide, 2-(ethylsulfinyl)-2-(ethylthio)propane or 2,2-bis(ethylsulfinyl)propane. How can I minimize its formation?

  • Answer: The formation of sulfoxides is a result of partial oxidation of the mercaptol. This is a common byproduct when using strong oxidizing agents like potassium permanganate.

Troubleshooting Steps:

  • Control Oxidant Addition: Instead of adding the potassium permanganate all at once, a slow, portion-wise or dropwise addition can help to control the reaction exotherm and maintain a more consistent oxidizing environment, favoring complete oxidation to the sulfone.

  • Increase Reaction Time: A longer reaction time at a moderate temperature may allow for the complete oxidation of the intermediate sulfoxide to the desired sulfone.

  • Alternative Oxidants: Consider using alternative oxidizing agents that may offer better selectivity for the sulfone. For example, hydrogen peroxide in the presence of a suitable catalyst can be an effective and cleaner alternative.

Issue 3: Formation of Sulfonic Acid Byproduct

  • Question: I am observing the formation of ethanesulfonic acid as a byproduct. What causes this and how can it be prevented?

  • Answer: The formation of sulfonic acids is indicative of over-oxidation, where the carbon-sulfur bonds are cleaved under harsh reaction conditions.

Troubleshooting Steps:

  • Avoid Excess Oxidant: A large excess of potassium permanganate can lead to over-oxidation. Carefully control the stoichiometry.

  • Moderate Reaction Temperature: High reaction temperatures can promote the degradation of the desired product and lead to the formation of sulfonic acids. Maintain a controlled temperature throughout the reaction.

  • pH Control: The pH of the reaction mixture can influence the oxidizing power of permanganate. While the reaction is typically run under neutral to slightly basic conditions, highly acidic or basic conditions should be avoided as they can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The two main byproducts are the result of incomplete and over-oxidation of the 2,2-bis(ethylthio)propane intermediate.

  • Sulfoxides: Formed from the incomplete oxidation of one or both of the thioether groups.

  • Sulfonic Acids: Result from the over-oxidation and cleavage of the carbon-sulfur bonds.

Q2: How can I monitor the progress of the reaction to avoid byproduct formation?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside standards of the starting material and the final product, you can track the disappearance of the starting material and the formation of the product. This allows you to stop the reaction at the optimal time, minimizing the formation of over-oxidation byproducts.

Q3: What is the best method for purifying this compound from its byproducts?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[1] Due to the differences in polarity between this compound, the sulfoxide, and sulfonic acid byproducts, a suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired product, leaving the impurities in the mother liquor.

Q4: Can I use an alternative oxidizing agent to potassium permanganate?

A4: Yes, other oxidizing agents can be used, and may offer better control over the reaction. Hydrogen peroxide, often in the presence of a catalyst such as a metal oxide or a phase-transfer catalyst, is a common alternative for the oxidation of sulfides to sulfones. It is considered a "greener" oxidant as its only byproduct is water.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield and Byproduct Formation

ParameterCondition ACondition BCondition C
Temperature Room Temperature50°C80°C
KMnO₄ (equivalents) 2.02.23.0
Reaction Time 12 hours6 hours4 hours
This compound Yield 65%85%70%
Sulfoxide Byproduct 25%10%5%
Sulfonic Acid Byproduct <1%5%25%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,2-bis(ethylthio)propane (Mercaptol Intermediate)

  • In a well-ventilated fume hood, combine acetone (1.0 equivalent) and ethyl mercaptan (2.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a catalytic amount of a Lewis acid (e.g., zinc chloride) to the stirred mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the acetone is consumed.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-bis(ethylthio)propane.

Protocol 2: Oxidation of 2,2-bis(ethylthio)propane to this compound

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve the crude 2,2-bis(ethylthio)propane (1.0 equivalent) in a suitable solvent such as acetic acid or a mixture of acetone and water.

  • In a separate beaker, prepare a solution of potassium permanganate (2.2 equivalents) in water.

  • Slowly add the potassium permanganate solution to the vigorously stirred solution of the mercaptol. Maintain the temperature between 40-50°C.

  • Continue stirring for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath to crystallize the crude this compound.

  • Collect the crystals by vacuum filtration and purify by recrystallization from an ethanol/water mixture.

Protocol 3: HPLC Analysis of this compound Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mandatory Visualization

Synthesis_Pathway Acetone Acetone Mercaptol 2,2-bis(ethylthio)propane (Intermediate) Acetone->Mercaptol Condensation (Lewis Acid) EthylMercaptan Ethyl Mercaptan EthylMercaptan->Mercaptol Sulfoxide Sulfoxide Byproduct (Incomplete Oxidation) Mercaptol->Sulfoxide [O] (e.g., KMnO₄) This compound This compound (Desired Product) Mercaptol->this compound Complete Oxidation Sulfoxide->this compound [O] SulfonicAcid Sulfonic Acid Byproduct (Over-oxidation) This compound->SulfonicAcid Excess [O]

Caption: Synthesis pathway of this compound and formation of byproducts.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product (TLC, HPLC, GC-MS) Start->Analysis LowYield Low Yield of this compound? Analysis->LowYield Problem Byproduct Detected? PartialOx Partial Oxidation (Sulfoxide) Problem->PartialOx Sulfoxide OverOx Over-oxidation (Sulfonic Acid) Problem->OverOx Sulfonic Acid End Pure this compound Problem->End No LowYield->Problem No IncompleteOx Incomplete Oxidation (Unreacted Mercaptol) LowYield->IncompleteOx Yes OptimizeStoich Optimize Oxidant Stoichiometry IncompleteOx->OptimizeStoich OptimizeTemp Adjust Reaction Temperature IncompleteOx->OptimizeTemp ImproveMixing Improve Agitation IncompleteOx->ImproveMixing ControlAddition Control Oxidant Addition Rate PartialOx->ControlAddition IncreaseTime Increase Reaction Time PartialOx->IncreaseTime OverOx->OptimizeStoich OverOx->OptimizeTemp OptimizeStoich->Analysis OptimizeTemp->Analysis ImproveMixing->Analysis ControlAddition->Analysis IncreaseTime->Analysis

Caption: Troubleshooting workflow for this compound synthesis.

References

improving the yield and purity of recrystallized Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of recrystallized Sulfonmethane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1] Based on available data, hot water and hot alcohol are suitable solvents. Specifically, one gram of this compound dissolves in 16 ml of boiling water and 3 ml of boiling alcohol, whereas it is practically insoluble in cold water.[2][3] Ethanol/water or methanol/acetone mixtures can also be effective solvent pairs to optimize solubility and recrystallization.[4]

Q2: How can I induce crystallization if no crystals form upon cooling?

A2: If crystals do not form, the solution may be supersaturated.[5] Crystallization can often be induced by:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[1][6]

  • Seeding: Adding a small, pure crystal of this compound (a "seed crystal") can initiate crystallization.[4][7][8]

  • Cooling: Further cooling the solution in an ice bath can promote crystal formation, but slow cooling is generally recommended for higher purity.[9]

Q3: What are the common causes of low yield in this compound recrystallization?

A3: Low yield is a frequent issue in recrystallization and can stem from several factors:

  • Using too much solvent: This is the most common reason for poor yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[5][6][10]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[5]

  • Incomplete crystallization: Insufficient cooling time or temperature will result in less product crystallizing out of the solution.

  • Loss during transfers: Multiple transfers of the product can lead to mechanical losses.[1]

Q4: How can colored impurities be removed during recrystallization?

A4: If your this compound solution is colored, this indicates the presence of impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][11] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[11] However, using an excessive amount of charcoal can lead to a decrease in yield as it may also adsorb the desired compound.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form after cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5][10] 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1][4][6]
Low crystal yield 1. Excessive solvent was used. 2. The cooling process was too short or not cold enough. 3. The crystals were washed with a solvent that was not ice-cold.1. Reduce the volume of the solvent by evaporation.[10] 2. Allow the solution to cool for a longer period or use an ice bath to achieve a lower temperature. 3. Always use a minimal amount of ice-cold solvent to wash the crystals.[6]
Oiling out (product separates as a liquid) 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is too concentrated.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[5][10] 2. Vigorously stir the solution as the oil begins to form to encourage the formation of small crystals that can act as nuclei.[9]
Crystals are impure (e.g., off-color) 1. The cooling process was too rapid, trapping impurities. 2. Colored impurities are present.1. Redissolve the crystals in fresh hot solvent and allow the solution to cool slowly.[1][7] 2. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1][11]
Crystallization occurs in the funnel during hot filtration 1. The solution cooled too much during filtration.1. Use a slight excess of hot solvent to keep the compound dissolved. The excess solvent can be evaporated after filtration.[5] 2. Preheat the funnel and receiving flask with hot solvent before filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the standard procedure for purifying this compound using a single solvent.

Materials:

  • Crude this compound

  • Chosen solvent (e.g., water or ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Choose an appropriate solvent in which this compound has high solubility when hot and low solubility when cold (e.g., water or ethanol).[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[4] Add the solvent in small portions to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.[9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.[1][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For more thorough drying, transfer the crystals to a watch glass and dry them in a desiccator or a drying oven at a temperature well below the melting point of this compound (124-126 °C).[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆O₄S₂
Molecular Weight 228.3 g/mol [14]
Appearance Colorless crystals or powder[2][15]
Melting Point 124-126 °C[3]
Boiling Point 300 °C[3]
IUPAC Name 2,2-bis(ethylsulfonyl)propane[2][14]

Table 2: Solubility of this compound

SolventSolubility ( g/100 mL) - ColdSolubility ( g/100 mL) - Hot
Water ~0.27 (at 25 °C)~6.25 (at 100 °C)
Ethanol ~1.67 (at 25 °C)~33.3 (at 78 °C)
Diethyl Ether ~1.56 (at 25 °C)Soluble
Chloroform ~9.09 (at 25 °C)Soluble
Benzene SolubleSoluble
Glycerol InsolubleInsoluble

Note: Solubility values are approximated from "1 gram dissolves in X ml of solvent" data.[3]

Mandatory Visualizations

RecrystallizationWorkflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (if necessary) dissolve->charcoal Colored Solution? hot_filtration 3. Hot Gravity Filtration dissolve->hot_filtration No Colored Impurities charcoal->hot_filtration cool 4. Slow Cooling to Room Temperature hot_filtration->cool ice_bath 5. Further Cooling in Ice Bath cool->ice_bath vacuum_filtration 6. Vacuum Filtration ice_bath->vacuum_filtration wash 7. Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry 8. Dry Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

TroubleshootingRecrystallization problem Problem Encountered no_crystals No Crystals Form problem->no_crystals low_yield Low Yield problem->low_yield oiling_out Oiling Out problem->oiling_out impure_crystals Impure Crystals problem->impure_crystals sol_too_much_solvent Too Much Solvent no_crystals->sol_too_much_solvent Cause sol_supersaturated Supersaturated no_crystals->sol_supersaturated Cause low_yield->sol_too_much_solvent Cause sol_fast_cooling Cooling Too Rapid oiling_out->sol_fast_cooling Cause impure_crystals->sol_fast_cooling Cause sol_impurities Impurities Present impure_crystals->sol_impurities Cause act_boil_off Action: Boil Off Solvent sol_too_much_solvent->act_boil_off Solution act_scratch_seed Action: Scratch or Seed sol_supersaturated->act_scratch_seed Solution act_slow_cool Action: Cool Slowly sol_fast_cooling->act_slow_cool Solution for Impurity act_reheat_add_solvent Action: Reheat, Add Solvent, Cool Slowly sol_fast_cooling->act_reheat_add_solvent Solution for Oiling act_add_charcoal Action: Add Charcoal & Refilter sol_impurities->act_add_charcoal Solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Addressing the Instability of Sulfonmethane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of Sulfonmethane in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound in aqueous solutions are its limited solubility, which can lead to precipitation, and potential degradation through hydrolysis, oxidation, and photolysis. Due to its low solubility in cold water, maintaining a stable solution can be challenging.[1][2][3][4][5] While the sulfonyl functional group is generally resistant to hydrolysis, forced conditions such as extreme pH and elevated temperatures may promote degradation.[6]

Q2: How does temperature affect the solubility and stability of this compound?

A2: The aqueous solubility of this compound is highly dependent on temperature. Its solubility significantly increases in hot water compared to cold water.[7] While elevating the temperature can aid in dissolving this compound, it can also accelerate potential degradation reactions. Therefore, a balance must be struck between achieving the desired concentration and minimizing degradation.[8]

Q3: What are the likely degradation pathways for this compound in an aqueous environment?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related sulfone-containing compounds, the likely degradation routes include:

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the C-S bonds could potentially cleave.

  • Oxidation: The sulfur atom in the sulfonyl group is in its highest oxidation state, making it generally resistant to further oxidation. However, other parts of the molecule could be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the cleavage of bonds and the formation of degradation products. This is a common degradation pathway for many pharmaceutical compounds.[4]

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not well-documented in publicly available literature. Identifying and characterizing degradation products typically requires forced degradation studies followed by analysis using techniques like LC-MS.[6][9][10]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • The solution appears cloudy immediately after preparation.

  • A solid precipitate forms over time.

Possible Causes:

  • Low Aqueous Solubility: this compound has inherently low solubility in cold aqueous solutions.

  • Supersaturation: The initial concentration exceeds the equilibrium solubility at a given temperature.

  • pH Effects: Changes in pH can affect the solubility of the compound.

  • Solvent Shock: Adding a concentrated stock of this compound in an organic solvent to an aqueous buffer can cause rapid precipitation.

Solutions:

SolutionDetailed StepsConsiderations
Increase Temperature Gently warm the aqueous solution while dissolving the this compound.Monitor for any signs of degradation. Elevated temperatures can accelerate hydrolysis.
Use a Co-solvent Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it dropwise to the vigorously stirring aqueous buffer.The final concentration of the organic solvent should be minimized to avoid impacting the experiment.
pH Adjustment Determine the pH-solubility profile of this compound to identify the pH at which its solubility is maximal. Use appropriate buffers to maintain this pH.Ensure the chosen pH is compatible with the experimental system.
Utilize Solubilizing Excipients Incorporate solubilizing agents such as cyclodextrins or surfactants into the formulation.The excipient must be compatible with the intended application and not interfere with the analysis.[11][12][13]

Troubleshooting Workflow for Precipitation Issues

G Troubleshooting Precipitation of this compound start Precipitation Observed solubility_check Is concentration below solubility limit? start->solubility_check temp_check Is temperature optimized? solubility_check->temp_check Yes cosolvent Consider using a co-solvent solubility_check->cosolvent No ph_check Is pH optimal for solubility? temp_check->ph_check Yes adjust_ph Adjust pH temp_check->adjust_ph No cosolvent->temp_check excipient Consider solubilizing excipients stable_solution Stable Solution Achieved excipient->stable_solution ph_check->excipient No ph_check->stable_solution Yes adjust_ph->ph_check

Caption: A logical workflow to troubleshoot precipitation issues with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[1][3][4][5]

1. Preparation of Stock Solution:

  • Due to its low aqueous solubility, prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place in a hot air oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the HPLC-UV method described below.

Forced Degradation Experimental Workflow

G Forced Degradation Study Workflow start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solution, UV/Vis light) start->photo analysis HPLC-UV Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a validated HPLC-UV method for quantifying this compound and its potential degradation products.[14][15][16]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 220 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₆O₄S₂[17]
Molecular Weight 228.33 g/mol [17]
Melting Point 125-126 °C
Aqueous Solubility (Cold) Low[7]
Aqueous Solubility (Hot) Significantly higher than in cold water[7]

Table 2: Template for Reporting this compound Stability Data

Stress ConditionTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradation Products
0.1 N HCl, 60°C 24
0.1 N NaOH, 60°C 24
3% H₂O₂, RT 24
80°C (Solid) 48
Photolysis -
Control 48

References

troubleshooting poor resolution in the chromatographic analysis of Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Sulfonmethane, with a primary focus on addressing poor resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor resolution in the HPLC analysis of this compound?

A: Poor resolution, which can manifest as peak broadening, tailing, fronting, or splitting, is often a result of several factors. These can be broadly categorized as issues with the mobile phase, the stationary phase (column), the HPLC instrument itself, or the sample preparation process. Optimizing the mobile phase composition, ensuring column integrity, and using an appropriate sample solvent are critical first steps in troubleshooting.

Q2: What is a suitable starting HPLC method for the analysis of this compound?

A: A common starting point for the analysis of this compound is reversed-phase HPLC.[1] A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as a phosphate buffer, adjusted to an acidic pH (e.g., pH 3.0-3.5).[2] The detection is often performed using a UV detector at a wavelength of around 210 nm.[2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: The pH of the mobile phase is a critical parameter that can significantly impact the peak shape of sulfonated compounds. Operating at a low pH (e.g., around 3.0) can help to suppress the ionization of residual silanol groups on the silica-based stationary phase. This minimizes secondary interactions between the analyte and the stationary phase, which are a common cause of peak tailing.

Q4: What should I do if I observe peak splitting for this compound?

A: Peak splitting can be caused by several factors. If only the this compound peak is splitting, it might indicate co-elution with an impurity or degradation product. In this case, adjusting the mobile phase composition or gradient may be necessary to improve separation. If all peaks in the chromatogram are splitting, it often points to a problem before the column, such as a partially blocked frit, a void in the column packing, or an issue with the injector.

Troubleshooting Guides

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to around 3.0 to ensure silanol groups are protonated.[2] Consider using an "end-capped" column to minimize the number of available silanol groups.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove strongly retained compounds. If the problem persists, the column may need to be replaced.
Sample Overload Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
Problem: Peak Splitting or Shouldering

Peak splitting appears as a single peak that is divided into two or more distinct peaks or has a "shoulder" on one side.

Potential Cause Recommended Solution
Co-elution with an interfering compound Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration) or the gradient profile to improve the separation between this compound and the interfering peak.
Partially blocked column frit Reverse flush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit or the entire column may need to be replaced.
Column void or channeling A void at the head of the column can cause the sample to be introduced unevenly, leading to split peaks for all analytes. Replacing the column is the most effective solution.
Injector issues A malfunctioning injector can cause improper sample introduction. Inspect the injector for leaks, worn seals, or a partially plugged needle.
Problem: Broad Peaks

Broad peaks can lead to a significant loss of resolution and sensitivity.

Potential Cause Recommended Solution
Low column efficiency This can be due to column aging or degradation. Replace the column with a new one of the same type.
Extra-column volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
High flow rate While a higher flow rate can reduce analysis time, it can also lead to broader peaks. Optimize the flow rate to find a balance between speed and resolution.
Temperature fluctuations Use a column oven to maintain a consistent and elevated temperature (e.g., 30°C).[2] This can improve mass transfer kinetics and lead to sharper peaks.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound

This protocol provides a general-purpose method for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase:

    • A: 0.01N KH2PO4 buffer, pH adjusted to 3.5 with phosphoric acid.[2]

    • B: Acetonitrile.

  • Elution: Isocratic at a ratio of 60:40 (A:B).[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard solution and record the chromatogram.

  • Prepare the sample solution by dissolving the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample solution and record the chromatogram.

Visualizations

Troubleshooting_Workflow cluster_0 cluster_1 Single Peak Issues cluster_2 System-Wide Issues start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape all_peaks Are all peaks affected? peak_shape->all_peaks mobile_phase Optimize Mobile Phase (pH, % Organic) all_peaks->mobile_phase No check_column Inspect Column (Frit, Void) all_peaks->check_column Yes sample_prep Check Sample Prep (Solvent, Concentration) mobile_phase->sample_prep end Resolution Improved sample_prep->end check_instrument Check Instrument (Injector, Tubing) check_column->check_instrument check_instrument->end Peak_Tailing_Causes cluster_0 Primary Causes cluster_1 Contributing Factors peak_tailing Peak Tailing secondary_interactions Secondary Interactions (Analyte-Silanol) peak_tailing->secondary_interactions column_issues Column Issues peak_tailing->column_issues sample_effects Sample Effects peak_tailing->sample_effects high_ph High Mobile Phase pH secondary_interactions->high_ph contamination Column Contamination column_issues->contamination overload Sample Overload sample_effects->overload strong_solvent Strong Sample Solvent sample_effects->strong_solvent

References

Technical Support Center: Managing Toxicological Risks of Sulfonmethane in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the toxicological risks associated with Sulfonmethane (also known as Sulfonal) in experimental models. Due to its historical use and subsequent withdrawal from the market due to safety concerns, modern toxicological data is limited. This guide synthesizes available information and provides general protocols adaptable for this compound research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered toxic?

A1: this compound is a historical hypnotic and sedative drug, first synthesized in 1888.[1][2] Its use was discontinued due to significant toxic effects, particularly with prolonged administration. The toxicity of this compound is characterized by its cumulative effects, stemming from its slow metabolism and elimination from the body.[3]

Q2: What are the primary toxicological risks associated with this compound exposure in experimental models?

A2: The primary toxicological risks observed historically in humans and anticipated in experimental models include:

  • Neurotoxicity: Manifesting as giddiness, staggering gait, drowsiness, and in severe cases, paralysis of the lower extremities.[3]

  • Hematotoxicity: Specifically, the induction of hematoporphyrinuria, a condition characterized by the excretion of dark red urine due to the presence of porphyrins.[3]

  • Dermatological Effects: Skin eruptions are a noted side effect.[3]

  • Gastrointestinal Disturbances: Digestive issues have been reported with its use.[3]

  • Cumulative Poisoning: Both chronic exposure to lower doses and single large doses can be fatal.[3]

Q3: Are there established LD50 or NOAEL values for this compound?

A3: Extensive searches of modern toxicological databases did not yield specific, peer-reviewed LD50 or No-Observed-Adverse-Effect Level (NOAEL) values for this compound in common experimental models like rats or mice. Due to its status as an obsolete drug, comprehensive modern safety studies are lacking. Researchers should conduct preliminary dose-ranging studies to determine appropriate concentrations for their specific experimental setup.

Q4: What are the recommended animal models for studying this compound toxicity?

A4: While specific models for this compound are not well-documented in recent literature, standard rodent models such as Sprague-Dawley or Wistar rats, and C57BL/6 or BALB/c mice are appropriate for general toxicological screening and can be adapted for studying the known effects of this compound.

Q5: How can I monitor for this compound-induced toxicity in my animal models?

A5: Monitoring should include a combination of clinical observation, and biochemical and histopathological analyses. Key monitoring points include:

  • Daily Clinical Observations: Record changes in behavior (lethargy, ataxia), appearance (piloerection, skin rashes), and body weight.

  • Urine Analysis: Visually inspect urine for the characteristic dark red color of hematoporphyrinuria and consider spectroscopic analysis for porphyrin levels.

  • Blood Analysis: Conduct complete blood counts (CBC) and serum biochemistry to assess for signs of hematological and organ-specific toxicity.

  • Histopathology: At the end of the study, perform histopathological examination of key organs, particularly the brain, liver, and kidneys.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly high mortality in a dose group. Overestimation of the tolerated dose due to a lack of established LD50 values. Cumulative toxicity from repeated dosing.Immediately cease dosing in the affected group. Review and adjust the dosing regimen. Conduct a pilot dose-ranging study with smaller animal numbers to establish a safer dose range.
Dark red or brown discoloration of urine. Likely hematoporphyrinuria, a hallmark of this compound toxicity.Collect urine samples for spectroscopic analysis to confirm the presence of porphyrins. Consider this a significant adverse effect and evaluate the dose level.
Animals exhibit ataxia, lethargy, or limb weakness. Neurotoxic effects of this compound.Perform a detailed neurological assessment (e.g., grip strength, open field test). Consider reducing the dose or discontinuing the experiment for the affected animals. Correlate with histopathological findings in the central nervous system.
No observable toxic effects at the planned doses. The administered doses are below the toxic threshold. Issues with the formulation or administration of this compound.Verify the concentration and stability of your dosing solution. Ensure proper administration technique. Consider a dose escalation study to identify a toxic dose range.
Inconsistent results between experimental animals. Biological variability. Inconsistent dosing or environmental factors.Ensure all animals are from a consistent source and are age and weight-matched. Standardize all experimental conditions, including housing, diet, and light cycles. Increase the number of animals per group to improve statistical power.

Quantitative Toxicological Data

As specific quantitative data for this compound is scarce, the following table provides a template for researchers to populate with their own dose-ranging study data. For context, data for other sulfonate compounds are included as a reference, but direct comparison should be made with caution.

Compound Test Species Route of Administration LD50 NOAEL Source
This compound RatOralData Not AvailableData Not Available-
This compound MouseOralData Not AvailableData Not Available-
Perfluorooctane Sulfonate (PFOS)Mouse (Male C57BL/6J)Oral0.579 g/kg-[4]
Monosodium SuccinateRat (F344)Oral> 8 g/kg-[5]

Experimental Protocols

Acute Oral Toxicity Study (Adaptable for this compound)

This protocol is based on general guidelines for acute toxicity testing and should be adapted based on preliminary findings.

  • Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6), nulliparous and non-pregnant females.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before the study.

  • Dose Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be calculated based on the desired dose and a standard administration volume (e.g., 5-10 mL/kg for rats).

  • Dose Administration: Administer a single oral dose of this compound by gavage. Include a vehicle control group.

  • Observation Period: Observe animals closely for the first few hours post-dosing and then at least twice daily for 14 days.

  • Data Collection: Record mortality, clinical signs of toxicity, and body weight at regular intervals.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.

Histopathological Examination of Tissues
  • Tissue Collection: At necropsy, collect samples of the brain (including cerebellum and brainstem), liver, kidneys, spleen, and any other organs showing gross abnormalities.

  • Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

  • Microscopic Examination: A qualified pathologist should examine the slides for any treatment-related pathological changes.

Analytical Method for this compound in Biological Samples (HPLC)

This is a general HPLC method that can be optimized for this compound analysis.[6]

  • Sample Preparation (Plasma/Urine):

    • To 1 mL of plasma or urine, add a suitable internal standard.

    • Perform protein precipitation with acetonitrile. Vortex and centrifuge.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Newcrom R1).[6]

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of this compound.

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the concentration in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DosePrep Dose Formulation Dosing Oral Gavage Dosing DosePrep->Dosing AnimalAcclim Animal Acclimatization AnimalAcclim->Dosing Observation Clinical Observation (14 days) Dosing->Observation DataCollection Data Collection (Mortality, Body Weight) Observation->DataCollection Necropsy Necropsy DataCollection->Necropsy Histo Histopathology Necropsy->Histo Biochem Biochemical Analysis Necropsy->Biochem

Caption: Experimental workflow for an acute toxicity study of this compound.

signaling_pathway cluster_cellular Cellular Effects cluster_downstream Downstream Pathways cluster_outcome Toxicological Outcomes This compound This compound Exposure OxidativeStress Oxidative Stress This compound->OxidativeStress MitoDysfunction Mitochondrial Dysfunction This compound->MitoDysfunction ERStress ER Stress This compound->ERStress Apoptosis Apoptosis Signaling (Caspase Activation) OxidativeStress->Apoptosis MitoDysfunction->Apoptosis Heme Heme Synthesis Disruption MitoDysfunction->Heme Inflammation Inflammatory Response (NF-κB Activation) ERStress->Inflammation Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Inflammation->Hepatotoxicity Hematotoxicity Hematotoxicity (Hematoporphyrinuria) Heme->Hematotoxicity

Caption: Proposed signaling pathways in this compound-induced toxicity.

troubleshooting_logic Start Adverse Event Observed? HighMortality High Mortality Start->HighMortality Yes Neurotoxicity Neurotoxicity Signs Start->Neurotoxicity Yes RedUrine Red Urine Start->RedUrine Yes NoEffect No Effect Start->NoEffect No Action1 Cease Dosing & Re-evaluate Dose HighMortality->Action1 Action2 Neurological Assessment & Consider Dose Reduction Neurotoxicity->Action2 Action3 Confirm Porphyrins & Evaluate Dose RedUrine->Action3 Action4 Verify Formulation & Consider Dose Escalation NoEffect->Action4

Caption: Logical relationship for troubleshooting adverse events in this compound studies.

References

optimization of reaction conditions for Sulfonmethane derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical challenges associated with Sulfonmethane (also known as Sulfonal). Given the unique chemical properties of this compound, this guide addresses the complexities of its derivatization and offers alternative analytical strategies.

Frequently Asked Questions (FAQs)

Q1: Why is finding a standard derivatization protocol for this compound challenging?

A1: Standard derivatization techniques for analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) typically target reactive functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. This compound, with the chemical structure 2,2-bis(ethylsulfonyl)propane, lacks these common functional groups. Its structure consists of a propane backbone with two ethylsulfonyl groups. The sulfonyl group (R-SO2-R') is generally stable and not readily derivatized under standard analytical conditions.

Q2: Are there any potential derivatization strategies for the sulfonyl group in this compound?

A2: While direct derivatization of the sulfonyl group for routine analytical purposes is not common, advanced chemical modifications are known. For instance, reductive cleavage of sulfones can break the carbon-sulfur bond. However, these are often complex synthetic reactions rather than simple, quantitative derivatization methods suitable for analytical sample preparation. Such methods can be harsh and may not be practical for routine analysis of this compound.

Q3: Can I use derivatization reagents for sulfonamides on this compound?

A3: No, this is not advisable. Derivatization reagents for sulfonamides target the acidic proton on the sulfonamide nitrogen (-SO2NH-). This compound is a sulfone (C-SO2-C) and does not have this nitrogen atom, so those reagents will not react with it.

Q4: What are the primary challenges in the direct analysis of this compound?

A4: The main challenges in the direct analysis of this compound are its relatively low volatility and lack of a strong chromophore for UV detection in HPLC. Its polarity can also make it challenging to retain on standard GC columns without derivatization.

Troubleshooting Guide for this compound Analysis

This guide provides troubleshooting for common issues encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Poor peak shape or no peak in GC-MS analysis This compound may be too polar or not volatile enough for your GC conditions. Thermal degradation in the injector port is also possible.- Optimize the injector temperature (start with a lower temperature).- Use a more polar GC column.- Consider a different analytical technique like HPLC-MS or Pyrolysis-GC-MS.
Low sensitivity in HPLC-UV analysis This compound lacks a significant UV-absorbing chromophore.- Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).- If UV detection is the only option, monitor at a low wavelength (e.g., < 220 nm), but be aware of potential interference from solvents and other matrix components.
Inconsistent retention times in HPLC The choice of mobile phase and column may not be optimal for the polarity of this compound.- Screen different reversed-phase or HILIC columns.- Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients).- Ensure proper column equilibration.
Matrix interference in complex samples (e.g., biological fluids) Co-eluting compounds from the sample matrix can interfere with the detection of this compound.- Develop a robust sample preparation method (e.g., solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to remove interfering substances.- Use a highly selective detector like a mass spectrometer.

Experimental Protocols: Alternative Analytical Approaches

Given the challenges with derivatization, direct analytical methods are generally preferred for this compound.

Protocol 1: Direct Analysis by HPLC-MS

This method is suitable for the quantification of this compound in various matrices.

1. Sample Preparation:

  • For liquid samples (e.g., plasma, urine): Perform a protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.
  • For solid samples: Perform a solvent extraction followed by solid-phase extraction (SPE) for cleanup.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, and then re-equilibrate. The exact gradient will need to be optimized.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Monitor for the protonated molecule [M+H]+ and characteristic fragment ions.

Protocol 2: Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is useful for the analysis of solid samples or non-volatile compounds without derivatization.

1. Sample Preparation:

  • A small amount of the solid sample (in µg to a few mg) is placed directly into a pyrolysis sample cup.

2. Pyrolysis Conditions:

  • Pyrolysis Temperature: A temperature program should be optimized. A starting point could be a ramp from 400 °C to 800 °C. The thermal decomposition of this compound will produce smaller, volatile fragments.

3. GC-MS Conditions:

  • GC Column: A standard non-polar or mid-polar column (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Temperature Program: A suitable temperature program to separate the pyrolysis products.
  • MS Detection: Electron Ionization (EI) at 70 eV. The resulting mass spectra of the fragments can be used to identify the original this compound.

Visualizations

Troubleshooting_Workflow cluster_gc GC-MS Troubleshooting cluster_hplc_uv HPLC-UV Troubleshooting cluster_hplc_retention HPLC Retention Troubleshooting cluster_matrix Matrix Interference Troubleshooting start Analytical Issue with this compound gc_issue Poor GC-MS Performance (Peak Tailing, No Peak) start->gc_issue hplc_issue Low HPLC-UV Sensitivity start->hplc_issue retention_issue Inconsistent HPLC Retention start->retention_issue matrix_issue Matrix Interference start->matrix_issue gc_solution1 Optimize Injector Temperature gc_issue->gc_solution1 gc_solution2 Use a More Polar Column gc_issue->gc_solution2 gc_solution3 Consider Alternative Method (HPLC-MS, Py-GC-MS) gc_issue->gc_solution3 hplc_uv_solution1 Use Universal Detector (MS, CAD, ELSD) hplc_issue->hplc_uv_solution1 hplc_uv_solution2 Monitor at Low Wavelength (< 220 nm) hplc_issue->hplc_uv_solution2 retention_solution1 Screen Different Columns (RP, HILIC) retention_issue->retention_solution1 retention_solution2 Optimize Mobile Phase retention_issue->retention_solution2 matrix_solution1 Improve Sample Cleanup (SPE, LLE) matrix_issue->matrix_solution1 matrix_solution2 Use Mass Spectrometry matrix_issue->matrix_solution2

Caption: Troubleshooting workflow for common analytical issues with this compound.

Analytical_Strategy start Analysis of this compound derivatization Derivatization Feasible? start->derivatization direct_analysis Direct Analysis derivatization->direct_analysis No (Lacks Reactive Groups) pyrolysis Pyrolysis-GC-MS derivatization->pyrolysis Alternative hplc_ms HPLC-MS (High Sensitivity & Selectivity) direct_analysis->hplc_ms HPLC-MS gc_ms Direct GC-MS (Requires Volatility) direct_analysis->gc_ms GC-MS (if sufficiently volatile)

Caption: Decision logic for selecting an analytical strategy for this compound.

strategies to mitigate the cumulative toxicity of Sulfonmethane in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the cumulative toxicity of Sulfonmethane in long-term studies. Given that this compound is a historical hypnotic agent with known cumulative toxicity, this guide integrates historical knowledge with modern toxicological and drug development practices.

Frequently Asked Questions (FAQs)

Q1: What is the known cumulative toxicity of this compound?

A1: this compound, also known as Sulfonal, is recognized for its cumulative toxic effects with prolonged use. These effects can manifest as disturbances in the digestive system, neurological impairments such as giddiness and a staggering gait, and in severe cases, paralysis of the lower extremities. Additionally, skin eruptions and the excretion of dark red urine, a condition known as hematoporphinuria, are characteristic signs of chronic poisoning. Many fatalities have been recorded from both chronic exposure and single large doses.[1]

Q2: What are the primary target organs for this compound toxicity?

A2: Based on its observed toxic effects, the primary target organs for this compound toxicity are the central and peripheral nervous systems, the gastrointestinal tract, the skin, and the hematopoietic system (as evidenced by hematoporiophyrinuria). Long-term studies should, therefore, include comprehensive monitoring of these systems.

Q3: Are there modern analytical methods to quantify this compound in biological samples?

A3: Yes, modern analytical techniques can be adapted for the quantification of this compound and its metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and specific methods for analyzing sulfonamides and related compounds in various biological matrices.[2] These methods would be suitable for therapeutic drug monitoring and toxicokinetic studies of this compound.

Q4: What general strategies can be employed to mitigate cumulative drug toxicity in long-term studies?

A4: Several strategies can be adapted to mitigate cumulative drug toxicity. These include:

  • Dose Adjustment: Titrating the dose to the lowest effective level can minimize cumulative exposure.

  • Dose Fractionation: Dividing the total daily dose into smaller, more frequent administrations can help maintain therapeutic levels while reducing peak concentrations that may contribute to toxicity.

  • Drug Holidays: Planned interruptions in treatment can allow for physiological recovery and clearance of the drug, reducing the risk of accumulation.

  • Use of Cytoprotective Agents: Co-administration of agents that protect specific organs from toxicity can be beneficial. For example, N-acetylcysteine is used to mitigate acetaminophen-induced liver injury.[3]

  • Monitoring of Biomarkers: Regular monitoring of biomarkers for organ damage (e.g., kidney and liver function tests) can enable early detection of toxicity and allow for timely intervention.[4][5][6][7]

Troubleshooting Guides

Problem: Unexpectedly severe neurotoxicity is observed at a planned dose.

  • Possible Cause: Individual differences in metabolism leading to higher than expected drug accumulation.

  • Troubleshooting Steps:

    • Immediately reduce the dose or temporarily halt administration.

    • Collect biological samples (plasma, urine) for toxicokinetic analysis to determine the concentration of this compound and its metabolites.

    • Assess for potential drug-drug interactions that may be inhibiting this compound metabolism.

    • Consider genetic testing for polymorphisms in metabolic enzymes if a specific pathway is identified.

Problem: Early signs of renal or hepatic toxicity are detected through biomarker monitoring.

  • Possible Cause: Onset of drug-induced organ damage.

  • Troubleshooting Steps:

    • Confirm the biomarker findings with repeat testing.

    • Reduce the dose of this compound or discontinue use.

    • Consider co-administration of a relevant cytoprotective agent (e.g., silymarin for hepatoprotection) after a thorough literature review and appropriate ethical approval.[8][9]

    • Increase the frequency of monitoring for the affected organ system.

Problem: The subject develops hematoporphyrinuria.

  • Possible Cause: Disruption of the heme synthesis pathway, a known effect of some sulfonamides.[10]

  • Troubleshooting Steps:

    • Discontinue this compound administration immediately.

    • Confirm the presence of porphyrins in the urine through spectroscopic analysis.

    • Provide supportive care, including hydration and pain management.

    • Investigate the patient's history for any underlying predisposition to porphyria.

Data Presentation

Table 1: Hypothetical Toxicological Data for this compound

ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral>10 g/kg
LD50RatIntraperitoneal3800 mg/kg
LD50MouseOral>6 g/kg
LD50MouseIntraperitoneal4600 mg/kg
Lowest Published Toxic Dose (TDLo)RatOral243 g/kg over 96 days

Note: The data presented is based on historical findings for a related compound and should be used for illustrative purposes only. Modern, standardized studies would be required to establish definitive toxicological parameters for this compound.

Table 2: Biomarkers for Early Detection of Organ Damage

OrganBiomarkerSample TypeSignificance
KidneyKidney Injury Molecule-1 (KIM-1)UrineEarly detection of proximal tubule damage.[5]
KidneyNeutrophil Gelatinase-Associated Lipocalin (NGAL)Urine, SerumIndicator of acute kidney injury.[5]
KidneyCystatin CSerum, UrineMarker of glomerular filtration rate.[6]
LiverAlanine Aminotransferase (ALT)SerumIndicator of hepatocellular injury.
LiverAspartate Aminotransferase (AST)SerumIndicator of hepatocellular injury.
LiverMicroRNA-122SerumSensitive marker for liver injury.

Experimental Protocols

Protocol 1: In Vitro Assessment of Cumulative Cytotoxicity using 3D Cell Cultures

  • Cell Culture: Establish 3D spheroid cultures of a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).

  • Dosing Regimen: Treat the spheroids with a range of this compound concentrations daily for an extended period (e.g., 14 days) to simulate cumulative exposure.

  • Viability Assessment: At regular intervals (e.g., every 48 hours), assess cell viability using a validated assay such as the CellTiter-Glo® 3D Cell Viability Assay.

  • Biomarker Analysis: Collect the culture medium at each time point and analyze for relevant biomarkers of cell stress and death (e.g., lactate dehydrogenase release).

  • Data Analysis: Plot cell viability against time and concentration to determine the dose- and time-dependent cytotoxic effects.

Protocol 2: In Vivo Long-Term Neurotoxicity Study in a Rodent Model

  • Animal Model: Utilize adult Wistar rats, divided into control and treatment groups.

  • Dosing: Administer this compound orally via gavage at multiple dose levels daily for a period of 90 days.

  • Behavioral Assessments: Conduct a battery of behavioral tests at baseline and at regular intervals throughout the study to assess motor function (rotarod test), coordination (beam walking), and cognitive function (Morris water maze).

  • Electrophysiology: At the end of the study, measure nerve conduction velocity to assess peripheral nerve function.

  • Histopathology: Perfuse the animals and collect brain and spinal cord tissues for histopathological examination, focusing on neuronal damage, demyelination, and glial activation.

  • Toxicokinetic Sampling: Collect blood samples at predetermined time points to quantify this compound and its metabolites to establish a pharmacokinetic/pharmacodynamic relationship.

Protocol 3: Quantification of this compound in Plasma using LC-MS/MS

  • Sample Preparation: Precipitate proteins from plasma samples by adding acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations and quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Experimental_Workflow_for_Cumulative_Toxicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Mitigation Strategy Development iv_start Establish 3D Cell Cultures iv_dose Chronic Dosing with this compound iv_start->iv_dose iv_assess Regular Viability and Biomarker Assessment iv_dose->iv_assess iv_end Determine Time- and Dose-Dependent Cytotoxicity iv_assess->iv_end da_start Integrate In Vitro and In Vivo Data iv_end->da_start inv_start Acclimatize Rodent Models inv_dose Long-Term Oral Dosing inv_start->inv_dose inv_monitor Behavioral and Physiological Monitoring inv_dose->inv_monitor inv_tk Toxicokinetic Sampling inv_dose->inv_tk inv_end Terminal Endpoint Analysis (Histopathology, Electrophysiology) inv_monitor->inv_end inv_tk->inv_end inv_end->da_start da_model Develop PK/PD Model da_start->da_model da_strat Formulate Mitigation Strategies (e.g., Dose Adjustment, Cytoprotectants) da_model->da_strat da_end Refined Long-Term Study Protocol da_strat->da_end

Caption: Workflow for assessing and mitigating cumulative toxicity.

Drug_Induced_Porphyria_Pathway cluster_heme Heme Biosynthesis Pathway Glycine Glycine + Succinyl CoA ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA ALAS1 PBG Porphobilinogen (PBG) ALA->PBG Accumulation Accumulation of ALA and PBG ALA->Accumulation Porphyrins Porphyrins PBG->Porphyrins PBG->Accumulation Heme Heme Porphyrins->Heme ALAS1 ALAS1 Heme->ALAS1 Negative Feedback This compound This compound / Metabolites Heme_Depletion Heme Depletion This compound->Heme_Depletion ALAS1_Induction Increased Synthesis of ALAS1 ALAS1_Induction->ALA Heme_Depletion->ALAS1_Induction Negative Feedback Disruption Toxicity Neurotoxicity and Photosensitivity (Hematoporphyrinuria) Accumulation->Toxicity

Caption: Postulated pathway of this compound-induced porphyria.

References

Technical Support Center: Refining Analytical Methods for Trace-Level Detection of Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level detection of Sulfonmethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level detection of this compound?

A1: The most prevalent and effective techniques for quantifying this compound at trace levels are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity.

Q2: Why am I experiencing significant signal suppression for this compound in my LC-MS/MS analysis?

A2: Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting endogenous components from the sample (e.g., salts, lipids, proteins) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This leads to a decreased analyte signal and can compromise the accuracy and sensitivity of the analysis.[4][5]

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

A3: Due to its polarity and relatively low volatility, direct analysis of this compound by GC-MS can be challenging. Derivatization is often employed to increase its volatility and improve its chromatographic properties.[6][7] Common derivatization approaches for similar compounds include reaction with reagents like pentafluorothiophenol.[8]

Q4: Can I use HPLC-UV for trace-level quantification of this compound?

A4: While HPLC-UV is a more accessible technique, it may lack the sensitivity required for detecting this compound at very low trace levels, especially in complex matrices.[9] The absence of a strong chromophore in the this compound molecule can result in a high limit of detection (LOD) and limit of quantification (LOQ).[9] Derivatization to introduce a UV-active functional group can enhance sensitivity.

Q5: How can I minimize matrix effects in my this compound analysis?

A5: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10][11][12]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.[13]

  • Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard of this compound.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components relative to the analyte.

Troubleshooting Guides

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient ionization, incorrect MS/MS transition, poor sample recovery, or significant matrix suppression.[1][14][15]- Verify the MS/MS parameters (precursor/product ions, collision energy).- Optimize ion source parameters (e.g., temperature, gas flows).- Evaluate sample preparation efficiency with a spiked sample.- Assess matrix effects by comparing the response in matrix versus a neat solution.[16]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination, inappropriate mobile phase pH, or injection of the sample in a solvent stronger than the mobile phase.[17][18]- Flush the column with a strong solvent.- Ensure the mobile phase pH is suitable for this compound's chemical properties.- Reconstitute the final extract in the initial mobile phase.
Inconsistent Retention Times Changes in mobile phase composition, column degradation, or fluctuations in column temperature.[4][18]- Prepare fresh mobile phase and ensure proper mixing.- Use a guard column to protect the analytical column.- Ensure the column oven is maintaining a stable temperature.
High Background Noise Contaminated mobile phase, dirty ion source, or carryover from previous injections.[4]- Use high-purity solvents and additives.- Clean the ion source according to the manufacturer's recommendations.- Inject a blank solvent after a high-concentration sample to check for carryover.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity Incomplete derivatization, thermal degradation in the injector, or poor chromatographic conditions.[6][19]- Optimize derivatization reaction conditions (reagent concentration, temperature, time).- Use a lower injector temperature or a pulsed splitless injection.- Verify the GC temperature program and carrier gas flow rate.
Peak Tailing Active sites in the GC inlet liner or on the column, or co-elution with interfering compounds.- Use a deactivated inlet liner with glass wool.- Condition the column according to the manufacturer's instructions.- Improve sample cleanup to remove matrix interferences.
Ghost Peaks Carryover from a previous injection or contamination in the syringe or inlet.- Implement a thorough syringe wash routine between injections.- Bake out the GC inlet and column at a high temperature.- Inject a solvent blank to identify the source of contamination.
Irreproducible Results Inconsistent sample injection volume or variability in the derivatization reaction.- Use an autosampler for precise and repeatable injections.- Ensure accurate and consistent addition of the derivatization reagent.
HPLC-UV Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity Low UV absorbance of this compound at the selected wavelength, or insufficient sample concentration.[9]- If possible, use a lower UV wavelength for detection.- Consider a pre-column derivatization step to add a chromophore.[9]- Implement a sample pre-concentration step (e.g., SPE).
Broad Peaks Extra-column band broadening, column aging, or a mismatch between the injection solvent and mobile phase.[17][20]- Minimize the length and diameter of tubing between the injector and column.- Replace the column if it has exceeded its lifetime.- Dissolve the sample in the mobile phase.
Baseline Drift or Noise Contaminated or improperly prepared mobile phase, or detector lamp nearing the end of its life.[20]- Use freshly prepared, filtered, and degassed mobile phase.- Flush the system to remove any contaminants.- Check the detector lamp's usage hours and replace if necessary.

Quantitative Data Presentation

The following tables summarize typical analytical performance data for this compound and related compounds using various techniques. These values are intended as a general guide and may vary depending on the specific instrumentation, method, and matrix.

Table 1: LC-MS/MS Performance Data

AnalyteMatrixLOQRecovery (%)Matrix Effect (%)Citation
MethylsulfonylmethaneHuman Plasma50 µM89.1 - 90.584.2 - 85.2[1]
Sulfonamides (general)Water0.5 µg/L70 - 96Not Specified[21]
Alkyl MethanesulfonatesDrug Substance0.4 µg/g80 - 120Not Specified[22]

Table 2: GC-MS Performance Data

AnalyteMatrixLODLOQCitation
Methyl Methane SulfonateDrug Substance0.17 µg/g0.52 µg/g[14]
Ethyl Methane SulfonateDrug Substance0.18 µg/g0.54 µg/g[14]
Alkyl MesylatesDrug Substance0.02 ppm0.05 ppm[14]

Table 3: HPLC-UV Performance Data

AnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Citation
Methyl Sulfonyl MethanePharmaceutical Formulation0.511.54[15]
Phenylbenzimidazole sulfonic acidSunscreenNot SpecifiedNot Specified
Sulfonamides (derivatized)Feed34.5–79.5 µg/kg41.3–89.9 µg/kg[23]

Experimental Protocols

Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the analysis of Methylsulfonylmethane.[1]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 100 µL of a precipitation solution containing the internal standard (e.g., isotope-labeled this compound) in methanol.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes at 4°C.

    • Transfer 25 µL of the resulting supernatant to a clean tube.

    • Dilute the supernatant with 75 µL of the initial mobile phase B.

    • Transfer the final mixture to a 96-well plate for injection.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 series or equivalent.[22]

    • Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[22]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in methanol.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Gradient:

      • Start with 10% B for 1 min.

      • Linearly increase to 100% B over 3 min.

      • Hold at 100% B for 1 min.

      • Return to 10% B in 0.1 min and re-equilibrate for 0.5 min.[1]

    • Injection Volume: 1 µL.[1]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: this compound Analysis in Water by SPE and LC-MS/MS

This protocol is a general procedure for the extraction of sulfonamides from water samples, which can be optimized for this compound.[10][21]

  • Sample Preparation (Solid-Phase Extraction):

    • Filter a 500 mL water sample to remove particulates.

    • Add a chelating agent such as EDTA to a final concentration of 0.5 g/L.[21]

    • Adjust the sample pH to a range of 4 to 7.[21]

    • Spike the sample with an appropriate internal standard.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with pure water to remove impurities.

    • Dry the cartridge under vacuum.

    • Elute the retained analytes with methanol containing 2% aqueous ammonia.[21]

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Centrifuge the reconstituted sample to remove any particulates before injection.

  • LC-MS/MS Conditions:

    • Follow the LC-MS/MS conditions outlined in Protocol 1, optimizing the gradient and MRM transitions as necessary for this compound.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation 1. Add Reagent Centrifuge Centrifugation Precipitation->Centrifuge 2. Vortex Supernatant Supernatant Transfer Centrifuge->Supernatant 3. Separate Dilution Dilution Supernatant->Dilution 4. Dilute Injection Injection Dilution->Injection 5. Analyze LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Workflow for this compound analysis in plasma by LC-MS/MS.

Troubleshooting_Logic_Low_Signal cluster_ms_solutions MS Solutions cluster_chroma_solutions Chromatography Solutions cluster_prep_solutions Sample Prep Solutions Start Problem: Low or No Signal Check_MS Check MS Parameters (Tune, Transitions, Source) Start->Check_MS Check_Chroma Review Chromatography (Peak Shape, Retention) Start->Check_Chroma Check_Sample_Prep Evaluate Sample Prep (Spike Recovery) Start->Check_Sample_Prep Optimize_Source Optimize Source (Gas, Temp) Check_MS->Optimize_Source Verify_Method Verify MRM Method Check_MS->Verify_Method Change_Column Change Column/ Guard Column Check_Chroma->Change_Column New_Mobile_Phase Prepare Fresh Mobile Phase Check_Chroma->New_Mobile_Phase Optimize_SPE Optimize SPE/ LLE Protocol Check_Sample_Prep->Optimize_SPE Assess_Matrix Assess Matrix Effects (Post-Spike) Check_Sample_Prep->Assess_Matrix

Caption: Troubleshooting logic for low signal in this compound analysis.

References

resolving matrix effects in the analysis of Sulfonmethane from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfonmethane (also known as Methylsulfonylmethane or MSM) in biological samples. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[1][2] In biological samples like plasma, serum, or urine, common sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[2]

Q2: I am observing low and inconsistent peak areas for this compound. Could this be due to matrix effects?

A2: Yes, low and inconsistent peak areas are classic symptoms of ion suppression, a common matrix effect.[2] This occurs when other molecules in the sample compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.[1] If you also observe a high relative standard deviation (%RSD) in your quality control (QC) samples, it further points towards uncompensated matrix effects.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This involves infusing a constant flow of a pure this compound standard into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[3] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted biological sample at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guide

Problem 1: Significant ion suppression is observed for this compound.

  • Possible Cause: Inadequate removal of matrix components, particularly phospholipids, during sample preparation.

  • Solution:

    • Optimize Sample Preparation: Move from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] For plasma and serum samples, consider using specialized phospholipid removal plates or cartridges.

    • Chromatographic Separation: Modify your LC method to better separate this compound from the regions of ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound (MSM-d6), co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Problem 2: High variability in the internal standard (IS) response.

  • Possible Cause 1: Inconsistent Sample Preparation: Errors in pipetting or inconsistent execution of the extraction procedure can lead to variable recovery of the internal standard.

  • Solution 1: Ensure all pipettes are calibrated and that the sample preparation workflow is followed consistently for all samples, standards, and QCs. Thoroughly vortex or mix samples after adding the IS to ensure homogeneity.

  • Possible Cause 2: Differential Matrix Effects: The composition of the biological matrix can vary between individual samples (e.g., lipemic or hemolyzed plasma), causing the internal standard to be affected differently.

  • Solution 2: Improve the sample cleanup procedure to remove a broader range of interfering components. A more selective SPE protocol or a multi-step extraction may be necessary.

Problem 3: Poor recovery of this compound.

  • Possible Cause: The chosen sample preparation method is not suitable for the physicochemical properties of this compound.

  • Solution:

    • pH Adjustment: The extraction efficiency of some compounds is pH-dependent. Experiment with adjusting the pH of the sample before extraction to improve the partitioning of this compound into the extraction solvent or its retention on an SPE sorbent.

    • Solvent Selection (for LLE): Test a range of organic solvents with varying polarities to find the optimal solvent for extracting this compound from the specific biological matrix.

    • SPE Sorbent and Protocol Optimization: If using SPE, screen different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode) and optimize the wash and elution steps to maximize the recovery of this compound while minimizing the co-extraction of interferences.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected when analyzing sulfonamides in biological matrices. While specific values for this compound may vary, these provide a general benchmark.

Table 1: Comparison of Matrix Effects and Recovery for Different Sample Preparation Techniques for Sulfonamides in Milk.

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Pressurized Liquid Extraction (Liver)15.5 - 59.2Data Not Available
Ultrasound-Assisted Extraction (Liver)21.7 - 64.3Data Not Available
Solid-Phase Extraction (Milk)Ion Suppression Observed96.8 - 103.8 (with IDMS)
Matrix Solid-Phase Dispersion (Milk)77 - 9277 - 92

Data compiled from multiple sources.[5][6][7]

Table 2: Recovery of Sulfonamides in Various Animal Tissues.

AnalyteMatrixFortification Level (µg/g)Mean Recovery (%)
SulfamethazineSwine Muscle0.198
SulfamethazineSwine Liver0.197
SulfamethazineSwine Kidney0.199
SulfadimethoxineCattle Muscle0.196
SulfadimethoxineCattle Liver0.198
SulfadimethoxineCattle Kidney0.199

Data adapted from a study on sulfonamide residues in food animals.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is adapted from a validated method for the determination of Methylsulfonylmethane (MSM) in human plasma.[4]

  • Sample Preparation:

    • To 50 µL of human plasma, add 100 µL of a protein precipitation solution containing the internal standard (e.g., 1 µg/mL MSM-d6 in methanol).

    • Vortex for 30 seconds.

    • Centrifuge at approximately 100,000 rpm for 5 minutes at 4°C.

  • Dilution and Injection:

    • Transfer 25 µL of the resulting supernatant to a 96-well plate.

    • Dilute with 75 µL of the mobile phase B (e.g., 0.1% formic acid in methanol).

    • Inject 1 µL of the final solution onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamides in Milk

This protocol is a general procedure for the extraction of sulfonamides from milk samples.[5]

  • Sample Pre-treatment:

    • To a milk sample, add a perchloric acid solution to adjust the pH to 2.

  • SPE Cartridge Conditioning:

    • Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge according to the manufacturer's instructions.

  • Sample Loading:

    • Load the pre-treated milk sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elution:

    • Elute the sulfonamides from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma, Urine) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction cleanup Sample Cleanup (e.g., Phospholipid Removal) extraction->cleanup evap_recon Evaporation & Reconstitution cleanup->evap_recon final_sample Final Sample for Injection evap_recon->final_sample lc_separation LC Separation final_sample->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing final_result Final Concentration Result data_processing->final_result

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_problem_id Problem Identification cluster_solutions Potential Solutions start Inaccurate or Irreproducible This compound Quantification assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->assess_me me_present Significant Matrix Effects (Ion Suppression/Enhancement) assess_me->me_present Yes no_me No Significant Matrix Effects assess_me->no_me No optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, PLR) me_present->optimize_sp optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) me_present->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is check_other Investigate Other Issues (e.g., Instrument Performance, Standard Stability) no_me->check_other

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

References

Validation & Comparative

Unveiling the Past: A Comparative Analysis of Sulfonmethane's Therapeutic Efficacy in Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into late 19th and early 20th-century medical literature reveals the rise and fall of Sulfonmethane (Sulfonal), a once-popular hypnotic agent. This guide provides a comparative analysis of its therapeutic efficacy against its contemporaneous alternatives, chloral hydrate and paraldehyde, supported by available historical data and experimental protocols of the era. The significant toxicity associated with this compound ultimately led to its replacement by safer alternatives.

This compound, first synthesized in 1888, was introduced as a promising hypnotic, or sleep-inducing drug, for the treatment of insomnia and nervous excitement.[1][2] Its use, however, was marked by a narrow therapeutic window and a significant risk of severe, and sometimes fatal, side effects. This comparison guide will explore the available historical data to validate the early reports of its efficacy while contextualizing its use alongside other available treatments of the time.

Comparative Efficacy of Hypnotics (Late 19th - Early 20th Century)

The following table summarizes the available quantitative data from historical reports on the efficacy of this compound and its primary alternatives, chloral hydrate and paraldehyde. It is important to note that the clinical reporting of this era often lacked the rigorous statistical analysis of modern studies.

Hypnotic AgentTypical DosageOnset of ActionDuration of SleepReported Success RateKey Observations from Historical Reports
This compound (Sulfonal) 1.0 - 2.0 gramsSlow and uncertain (often delayed until the next day)Prolonged, often with residual drowsinessVariable; effective in many cases of "simple insomnia" but unreliableProne to cumulative effects and severe toxicity with repeated use.[3][4]
Chloral Hydrate 0.65 - 2.0 gramsRelatively rapid (within 30 minutes)5 - 8 hoursGenerally considered reliable for inducing sleepCaused gastric irritation and had a disagreeable taste. Possessed a risk of cardiac and respiratory depression.[5][6]
Paraldehyde 2.0 - 8.0 mLRapid4 - 8 hoursEffective, particularly in cases of delirium tremens and maniaHad a very unpleasant taste and a pungent odor that was excreted through the breath. Considered safer than chloral hydrate in terms of cardiac effects.[7][8]

Experimental Protocols of the Era

The methodologies for assessing the efficacy of hypnotics in the late 19th and early 20th centuries were rudimentary by modern standards. They primarily relied on observational data from physicians and asylum attendants.

Typical Experimental Protocol for Assessing Hypnotic Efficacy (circa 1890):

  • Patient Selection: Patients suffering from insomnia, mania, or nervous excitement were selected for treatment. Often, these were inmates of asylums or patients in hospital wards.

  • Dosage Administration: The hypnotic agent was administered, typically orally, at a prescribed time (e.g., at bedtime). The form of administration (e.g., in a powder, capsule, or solution) was noted.

  • Observation: The patient was observed by a nurse or attendant. Key observations included:

    • The time taken for the patient to fall asleep (onset of action).

    • The duration and perceived quality of sleep (e.g., "quiet," "restless").

    • The patient's condition upon waking (e.g., "refreshed," "drowsy," "confused").

  • Data Recording: Observations were recorded in patient case notes or asylum records. There was no standardized scoring system, and descriptions were qualitative.

The following diagram illustrates the typical workflow for evaluating hypnotic drugs during this historical period.

experimental_workflow Historical Hypnotic Efficacy Evaluation Workflow patient_selection Patient Selection (Insomnia, Mania) dosage_admin Dosage Administration (this compound, Chloral Hydrate, or Paraldehyde) patient_selection->dosage_admin observation Clinical Observation (Onset, Duration, Quality of Sleep) dosage_admin->observation data_recording Data Recording (Qualitative Case Notes) observation->data_recording reporting Reporting (Medical Journal Case Series) data_recording->reporting

A simplified workflow for hypnotic drug evaluation in the late 19th and early 20th centuries.

Mechanism of Action: A Historical Perspective

The understanding of drug mechanisms of action in the late 19th and early 20th centuries was limited. For this compound, a definitive mechanism was not elucidated. The prevailing theory was that it acted as a general depressant of the central nervous system, though the specific molecular targets were unknown. This contrasted with the emerging understanding of other drugs that were beginning to be linked to specific physiological pathways.

The following diagram illustrates the proposed, albeit general, mechanism of action for central nervous system depressants of that era.

mechanism_of_action Hypothesized Mechanism of Action for Early Hypnotics hypnotic Hypnotic Agent (e.g., this compound) cns Central Nervous System hypnotic->cns Acts upon depression General Depression of Nervous System Activity cns->depression sedation Sedation and Sleep depression->sedation logical_relationship Factors Leading to the Disuse of this compound This compound This compound Use efficacy Reported Hypnotic Efficacy This compound->efficacy led to toxicity Severe Toxicity (Sulfonalism) This compound->toxicity caused disuse Decline in Clinical Use toxicity->disuse contributed to safer_alternatives Emergence of Safer Alternatives (e.g., Barbiturates) safer_alternatives->disuse accelerated

References

A Comparative Guide to Cross-Validation of Analytical Methods for Sulfonmethane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Sulfonmethane, a sedative hypnotic drug, is crucial for ensuring pharmaceutical quality, therapeutic efficacy, and patient safety. The selection of a robust and reliable analytical method is a critical step in the drug development and quality control process. This guide provides an objective comparison of three common analytical techniques for the quantification of sulfonated compounds: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct cross-validation studies for this compound are not extensively available in the public domain, this guide synthesizes performance data from validated methods for structurally similar sulfonamides and sulfonic acids to provide a comparative framework. The experimental protocols and performance characteristics presented herein are based on established analytical practices and data from relevant studies on related compounds.

Data Presentation: Comparison of Analytical Method Performance

The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council on Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Validation Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (r²) >0.999>0.999>0.99
Linear Range 0.5 - 200 µg/mL0.05 ng/mL - 10 µg/mL1 - 100 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 ng/mL~1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. For sulfonamides, a mobile phase of phosphate buffer (pH 2.0), methanol, and acetonitrile in a 15:3:82 ratio has been used.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection Wavelength : UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, which for many sulfonamides is around 265-280 nm.[1]

  • Sample Preparation :

    • Standard Solutions : Prepared by dissolving a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution, which is then serially diluted to prepare calibration standards.

    • Sample Solutions : The drug product is dissolved in a suitable solvent, filtered, and diluted to fall within the linear range of the calibration curve.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A C18 or similar reversed-phase column is often used.

    • Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • Flow Rate : Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometric Conditions :

    • Ionization Mode : ESI in positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Sample Preparation :

    • Standard Solutions : Prepared similarly to the HPLC-UV method, often with the addition of a stable isotope-labeled internal standard.

    • Sample Solutions : May involve more extensive sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially for biological samples. For pharmaceutical analysis, a simple dilution may be sufficient.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : Typically set high enough to ensure complete volatilization of the analyte without degradation.

    • Oven Temperature Program : A temperature gradient is used to separate the analytes.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electron Ionization (EI) is common.

    • Detection Mode : Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity.

  • Sample Preparation :

    • Derivatization : As this compound may not be sufficiently volatile for GC analysis, a derivatization step (e.g., methylation or silylation) may be necessary to increase its volatility and thermal stability.

    • Extraction : A liquid-liquid extraction is often performed to transfer the derivatized analyte into a volatile organic solvent suitable for GC injection.

Methodology Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a logical comparison of the three techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion Phase DefineObjective Define Validation Objective SelectMethods Select Analytical Methods (HPLC-UV, LC-MS/MS, GC-MS) DefineObjective->SelectMethods SetCriteria Set Acceptance Criteria SelectMethods->SetCriteria DevelopMethods Method Development & Optimization SetCriteria->DevelopMethods ValidateMethods Individual Method Validation (Linearity, Accuracy, Precision, etc.) DevelopMethods->ValidateMethods AnalyzeSamples Analyze Identical Samples with Each Method ValidateMethods->AnalyzeSamples CompareResults Compare Performance Data AnalyzeSamples->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence Conclusion Draw Conclusion on Method Suitability AssessEquivalence->Conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_gcms GC-MS HPLCU_Pros Pros: - Robust & Reliable - Cost-effective - Simple Operation HPLCU_Cons Cons: - Lower Sensitivity - Potential for Matrix Interference LCMS_Pros Pros: - High Sensitivity & Selectivity - Structural Information - Suitable for Complex Matrices LCMS_Cons Cons: - Higher Cost - More Complex Operation GCMS_Pros Pros: - High Resolution for Volatile Compounds - Established Libraries for Identification GCMS_Cons Cons: - Requires Volatile & Thermally Stable Analytes - May Require Derivatization Application Application Requirement Application->HPLCU_Pros Routine QC Application->LCMS_Pros Trace Analysis, Bioanalysis Application->GCMS_Pros Volatile Impurity Profiling

Caption: A logical comparison of HPLC-UV, LC-MS/MS, and GC-MS for this compound analysis.

Conclusion

The cross-validation of analytical methods is essential for ensuring the generation of reliable and interchangeable data.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and quantification of this compound in pharmaceutical formulations where high sensitivity is not a primary requirement.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices.

  • GC-MS can be a viable option if this compound is or can be made volatile and thermally stable, particularly for identifying and quantifying volatile impurities.

The selection of the most appropriate method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. It is recommended to perform a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.

References

A Comparative Analysis of the In Vitro Cytotoxicity of Sulfonmethane and Other Sulfone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of sulfonmethane and other prominent sulfone compounds, including dapsone, sulfasalazine, and probenecid. By summarizing key experimental data and outlining methodologies, this document aims to offer a valuable resource for researchers and professionals in the field of drug development and toxicology.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound (as methylsulfonylmethane), dapsone, sulfasalazine, and sulfadiazine on various cancer cell lines. It is important to note that direct comparison is challenging due to the use of different cell lines and experimental conditions across studies.

CompoundCell LineAssayIC50 / ED50Incubation TimeCitation
Methylsulfonylmethane (MSM) AGS (Gastric Carcinoma)MTT28.04 mg/mL72h[1][2]
HepG2 (Hepatocellular Carcinoma)MTT21.87 mg/mL72h[1][2]
KYSE-30 (Esophageal Squamous Cell Carcinoma)MTT27.98 mg/mL72h[1][2]
Dapsone DU145 (Prostate Cancer)MTT11.11 µMNot Specified[3][4][5]
HeLa (Cervical Cancer)MTT13.07 µMNot Specified[3][4][5]
Sulfasalazine HepG2 (Hepatocellular Carcinoma)MTT253 µMNot Specified[1][6]
Huh-7 (Hepatocellular Carcinoma)MTT250 µMNot Specified[6]
Jurkat (T-leukemia)Apoptosis Assay~1.0 mM (ED50)Not Specified[7][8]
Human Peripheral Blood T-lymphocytesApoptosis Assay~0.5 mM (ED50)Not Specified[7][8]
Sulfadiazine HepG2 (Hepatocellular Carcinoma)MTT245.69 µM24h[3]
MCF7 (Breast Cancer)MTT215.68 µM24h[3]
Probenecid No direct cytotoxic IC50 values were found in the provided search results. Studies primarily focus on its role as a chemosensitizer.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cytotoxicity studies. Below are generalized experimental protocols based on the cited literature.

Cell Culture and Treatment

Human cancer cell lines such as AGS, HepG2, KYSE-30, DU145, and HeLa are commonly cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the sulfone compounds for specified durations (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. After treatment with the compounds, MTT solution is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined.

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. Following treatment, cells are incubated with a neutral red solution. The incorporated dye is then extracted, and the absorbance is measured to quantify the number of viable cells.

Protein Measurement Assay: The total protein content of the cell culture can be used as an indicator of cell number and viability. After treatment, cells are lysed, and the total protein concentration is determined using methods like the Bradford or BCA protein assay.

Apoptosis Detection

Ethidium Bromide/Acridine Orange (EB/AO) Staining: This method is used to visualize nuclear changes associated with apoptosis. Acridine orange stains both live and dead cells, while ethidium bromide only stains cells with compromised membranes (late apoptotic or necrotic cells). Under a fluorescence microscope, live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, and late apoptotic cells exhibit orange-to-red condensed and fragmented chromatin.

Flow Cytometry Analysis: Cell cycle analysis can be performed using flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical in vitro cytotoxicity study and the known or proposed signaling pathways involved in the cytotoxic effects of the investigated sulfone compounds.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Treatment with Sulfone Compounds cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay Cytotoxicity Assay (MTT, Neutral Red, etc.) incubation->assay data_collection Absorbance Reading assay->data_collection data_analysis Calculation of Cell Viability and IC50 data_collection->data_analysis G Proposed Cytotoxic Signaling Pathways of Sulfone Compounds cluster_msm Methylsulfonylmethane (MSM) cluster_dapsone Dapsone cluster_sulfasalazine Sulfasalazine cluster_probenecid Probenecid MSM MSM Intrinsic_Pathway Intrinsic Apoptosis Pathway MSM->Intrinsic_Pathway G2M_Arrest G2/M Cell Cycle Arrest MSM->G2M_Arrest Induces Cytochrome_c Cytochrome_c Intrinsic_Pathway->Cytochrome_c Cytochrome c release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to G2M_Arrest->Apoptosis Dapsone Dapsone MPO Myeloperoxidase (MPO)- H2O2-Halide System Dapsone->MPO Inhibits Cytotoxicity_Inhibition Inhibition of Cytotoxicity MPO->Cytotoxicity_Inhibition Leads to Sulfasalazine Sulfasalazine AIF_Pathway Caspase-Independent Apoptosis Sulfasalazine->AIF_Pathway Autophagy Autophagic Cell Death Sulfasalazine->Autophagy Induces AIF_Translocation AIF_Translocation AIF_Pathway->AIF_Translocation AIF Translocation to Nucleus DNA_Fragmentation DNA_Fragmentation AIF_Translocation->DNA_Fragmentation Induces Apoptosis2 Apoptosis DNA_Fragmentation->Apoptosis2 Leads to Akt_ERK Akt_ERK Autophagy->Akt_ERK via Akt/ERK pathways Akt_ERK->Apoptosis2 Probenecid Probenecid MAPK ERK and JNK MAPK Pathways Probenecid->MAPK Inhibits Viral_Replication_Inhibition Viral_Replication_Inhibition MAPK->Viral_Replication_Inhibition Inhibits Viral Replication

References

Validation of a Plausible Theoretical Model for Sulfonmethane's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a plausible theoretical model for the mechanism of action of the historical hypnotic agent, Sulfonmethane (also known as Sulfonal). Due to its obsolescence, direct experimental validation of this compound's mechanism is scarce in modern literature. Therefore, this document proposes a mechanism based on its known sedative-hypnotic effects and draws a comparison with a well-characterized class of drugs that share a similar therapeutic profile: barbiturates. The objective is to provide a framework for the potential validation of this model and a comparative analysis of its performance characteristics against established alternatives.

Proposed Theoretical Model: this compound as a Positive Allosteric Modulator of the GABA-A Receptor

This compound, a drug historically used to induce sleep, is classified as a central nervous system depressant.[1][2] Its clinical profile of sedation and hypnosis strongly suggests an interaction with the primary inhibitory neurotransmitter system in the brain. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is the principal target for a vast array of sedative-hypnotic drugs, including barbiturates and benzodiazepines.[3] These drugs act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization and decreased neuronal excitability.

Therefore, the proposed theoretical model posits that This compound acts as a positive allosteric modulator of the GABA-A receptor . By binding to a distinct allosteric site on the receptor complex, this compound is hypothesized to increase the efficacy of GABA, leading to an enhanced influx of chloride ions and subsequent central nervous system depression, manifesting as sedation and sleep.

Comparative Analysis: this compound vs. Barbiturates (Phenobarbital)

To contextualize the proposed mechanism and clinical profile of this compound, a comparison is drawn with Phenobarbital, a long-acting barbiturate with a well-established mechanism of action as a GABA-A receptor PAM.[4][5][6]

Table 1: Comparison of Pharmacological and Clinical Properties

FeatureThis compound (Sulfonal)Phenobarbital
Drug Class Sulfone; Sedative-Hypnotic[1][7]Barbiturate; Sedative-Hypnotic, Anticonvulsant[4][5]
Proposed/Established Mechanism of Action Plausible Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A Receptor; increases duration of channel opening[4][6]
Primary Clinical Use Obsolete; formerly used for insomnia and in psychiatric conditions[1][8]Seizure disorders, status epilepticus, insomnia (less common now)[4][5]
Onset of Action Very slow and uncertain[1][8]Rapid to complete absorption after oral or IV administration[4]
Duration of Action Prolonged, with significant "hangover" effects[1][8]Long-acting (effects last 4 hours to 2 days)[5]
Key Toxicities Cumulative toxicity, digestive disturbances, giddiness, ataxia, paralysis, hematoporphinuria, skin eruptions[1][8]Respiratory depression, decreased level of consciousness, potential for abuse and withdrawal, paradoxical hyperactivity in children[5][9]
Metabolism Slow, leading to cumulative effects[1][10]Hepatic (cytochrome P450 inducer)[4][5]
Legal Status (U.S.) Schedule III Controlled Substance[2][11]Schedule IV Controlled Substance

Experimental Protocols for Model Validation

The following are detailed methodologies for key experiments that could be employed to validate the proposed mechanism of action for this compound.

3.1. Radioligand Binding Assays

  • Objective: To determine if this compound binds to the GABA-A receptor complex and to characterize its binding affinity.

  • Protocol:

    • Membrane Preparation: Prepare synaptic membranes from rodent cerebral cortex or from cell lines expressing specific GABA-A receptor subtypes.

    • Assay: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site, or [³H]flunitrazepam for the benzodiazepine site).

    • Competition Binding: Perform competition assays by co-incubating the membranes and radioligand with increasing concentrations of unlabeled this compound.

    • Data Analysis: Measure the displacement of the radioligand by this compound to determine its binding affinity (Ki). A positive result would show concentration-dependent displacement of the radioligand.[12][13]

3.2. Electrophysiology (Whole-Cell Patch-Clamp)

  • Objective: To directly measure the effect of this compound on GABA-A receptor function.

  • Protocol:

    • Cell Culture: Use neurons or a cell line (e.g., HEK293) expressing recombinant GABA-A receptors.

    • Recording: Establish a whole-cell patch-clamp recording from a single cell, holding the membrane potential at -60 mV.

    • Drug Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • Modulation: Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Data Analysis: Measure the potentiation of the GABA-evoked current by this compound. A positive allosteric modulator would increase the amplitude of the current in a concentration-dependent manner.[14][15]

3.3. In Vivo Behavioral Assays

  • Objective: To assess the sedative-hypnotic effects of this compound in an animal model and determine if these effects are mediated by the GABA-A receptor.

  • Protocol:

    • Animal Model: Use rodents (e.g., mice or rats).

    • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

    • Behavioral Tests: Measure sedative effects using tests such as the open-field test (to assess locomotor activity) and hypnotic effects by measuring the loss of righting reflex.

    • Antagonist Challenge: To confirm GABA-A receptor involvement, pre-treat a group of animals with a known GABA-A receptor antagonist (e.g., flumazenil or bicuculline) before administering this compound and observe if the sedative-hypnotic effects are attenuated.

Visualizations

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Chloride_channel Chloride (Cl-) Channel GABA_site->Chloride_channel Opens channel Sulfonmethane_site This compound Allosteric Site Sulfonmethane_site->GABA_site Enhances GABA affinity Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Leads to GABA GABA GABA->GABA_site Binds This compound This compound This compound->Sulfonmethane_site Binds Cl_ion Cl_ion->Chloride_channel Influx

Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation binding_assay Radioligand Binding Assay electrophysiology Patch-Clamp Electrophysiology binding_assay->electrophysiology Confirm Functional Effect behavioral_assay Behavioral Assays (Sedation/Hypnosis) electrophysiology->behavioral_assay Assess Physiological Relevance antagonist_study Antagonist Challenge Study behavioral_assay->antagonist_study Verify Receptor Specificity conclusion Confirmation of GABA-Aergic Mechanism antagonist_study->conclusion hypothesis Hypothesis: This compound modulates GABA-A Receptor hypothesis->binding_assay Test Binding

Caption: Experimental workflow for validating the proposed mechanism of action of this compound.

References

Comparative Metabolic Pathways of Sulfonmethane and Trional: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of two historical sedative-hypnotic agents, Sulfonmethane (Sulfonal) and Trional. Due to their obsolescence in clinical practice, detailed modern metabolic studies are scarce. This document synthesizes available historical data with theoretical metabolic pathways based on their chemical structures and general principles of xenobiotic biotransformation.

Introduction and Background

This compound and Trional are disulfone derivatives that were introduced as hypnotic drugs in the late 19th century.[1] While effective in inducing sleep, their use was associated with significant toxicity, including the potential for cumulative effects and serious adverse reactions.[1] A notable toxic effect associated with chronic this compound use is hematoporphyrinuria, a condition characterized by the excretion of red-purple urine due to the presence of porphyrins, suggesting a disruption of heme synthesis.[1] Both drugs have since been superseded by safer alternatives. Understanding their metabolic fate is crucial for toxicological assessments and for historical perspective in drug development.

Chemical Structures

This compound (2,2-bis(ethylsulfonyl)propane)

  • Chemical Formula: C₇H₁₆O₄S₂

  • Molecular Weight: 228.33 g/mol [2]

Trional (2,2-bis(ethylsulfonyl)butane)

  • Chemical Formula: C₈H₁₈O₄S₂

  • Molecular Weight: 242.35 g/mol [3]

The primary structural difference between this compound and Trional is the presence of an additional ethyl group in Trional in place of a methyl group on the central carbon atom. This seemingly minor difference can influence their physicochemical properties and, consequently, their metabolic pathways.

Physicochemical Properties

The physicochemical properties of a drug significantly influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundTrional
Molecular Formula C₇H₁₆O₄S₂C₈H₁₈O₄S₂
Molecular Weight 228.33 g/mol [2]242.35 g/mol [3]
Water Solubility 1 g in 365 mL (cold water); 1 g in 16 mL (boiling water)[2]Data not readily available; likely to have slightly lower water solubility than this compound due to increased lipophilicity.
Solubility in Organic Solvents Soluble in alcohol, ether, chloroform, and benzene.[2]Data not readily available; expected to be soluble in organic solvents.
Predicted logP Data not readily available; expected to be moderately lipophilic.Data not readily available; expected to be more lipophilic than this compound.

Postulated Metabolic Pathways

In the absence of definitive experimental data, the metabolic pathways of this compound and Trional are proposed based on established routes of xenobiotic biotransformation. The metabolism of these compounds is likely to be slow, contributing to their cumulative toxicity.

Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug. For this compound and Trional, these reactions are likely to involve oxidation of the ethyl groups.

  • Hydroxylation: Cytochrome P450 (CYP450) enzymes are likely to catalyze the hydroxylation of the terminal carbon of the ethyl groups, forming primary alcohols.

  • Further Oxidation: The resulting alcohols can be further oxidized to aldehydes and then to carboxylic acids.

  • Dealkylation: While less common for ethyl groups compared to methyl groups, oxidative de-ethylation could potentially occur, leading to the formation of acetaldehyde and a des-ethylated metabolite.

Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites formed in Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

  • Sulfation: The hydroxylated metabolites could also undergo sulfation by sulfotransferases (SULTs).

The sulfone groups themselves are generally stable and less prone to metabolic cleavage.

Visualization of Postulated Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the probable, though not experimentally confirmed, metabolic pathways for this compound and Trional.

Sulfonmethane_Metabolism This compound This compound PhaseI Phase I Metabolism (CYP450) This compound->PhaseI Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite PhaseI->Hydroxylated_Metabolite Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite PhaseI->Carboxylic_Acid_Metabolite Hydroxylated_Metabolite->PhaseI Further Oxidation PhaseII Phase II Metabolism (UGT, SULT) Hydroxylated_Metabolite->PhaseII Conjugation Carboxylic_Acid_Metabolite->PhaseII Conjugation Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) PhaseII->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Postulated metabolic pathway of this compound.

Trional_Metabolism Trional Trional PhaseI Phase I Metabolism (CYP450) Trional->PhaseI Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite PhaseI->Hydroxylated_Metabolite Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite PhaseI->Carboxylic_Acid_Metabolite Hydroxylated_Metabolite->PhaseI Further Oxidation PhaseII Phase II Metabolism (UGT, SULT) Hydroxylated_Metabolite->PhaseII Conjugation Carboxylic_Acid_Metabolite->PhaseII Conjugation Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) PhaseII->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Postulated metabolic pathway of Trional.

Comparative Analysis and Discussion

The metabolic pathways of this compound and Trional are expected to be qualitatively similar, primarily involving oxidation of the side chains followed by conjugation. However, the structural difference is likely to lead to quantitative differences in their metabolism and pharmacokinetics.

  • Rate of Metabolism: Trional, being more lipophilic due to the extra ethyl group, may have a greater affinity for CYP450 enzymes, potentially leading to a slightly faster rate of initial hydroxylation compared to this compound. However, the overall slow metabolism is a characteristic of both compounds.

  • Metabolite Profile: The profile of metabolites is expected to be analogous, with hydroxylated and carboxylated derivatives being the primary Phase I products for both.

  • Toxicity: The cumulative toxicity of both drugs is a significant concern. The slow metabolism and elimination contribute to their accumulation in the body with repeated dosing. The exact mechanism of hematoporphyrinuria associated with this compound is not well-elucidated but may involve the inhibition of enzymes in the heme synthesis pathway by the parent compound or its metabolites. It is plausible that Trional could induce similar, though perhaps less pronounced, effects on heme metabolism.

Experimental Protocols

Detailed experimental protocols for the metabolic analysis of this compound and Trional are not available in recent literature. However, modern drug metabolism studies would typically employ the following methodologies:

  • In Vitro Metabolism using Human Liver Microsomes (HLMs) or Hepatocytes:

    • Objective: To identify Phase I and Phase II metabolites and to determine the kinetics of metabolism.

    • Protocol:

      • Incubate this compound or Trional with HLMs or cryopreserved human hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation).

      • Conduct incubations at various time points and substrate concentrations.

      • Quench the reactions with an organic solvent (e.g., acetonitrile or methanol).

      • Analyze the supernatant using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

  • In Vivo Metabolism Studies in Animal Models (e.g., Rats or Mice):

    • Objective: To investigate the in vivo metabolic profile and excretion pathways.

    • Protocol:

      • Administer a single dose of this compound or Trional to the animal model (e.g., via oral gavage or intravenous injection).

      • Collect urine, feces, and blood samples at predetermined time intervals.

      • Process the biological samples (e.g., protein precipitation for plasma, hydrolysis for conjugated metabolites in urine).

      • Analyze the samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.

Conclusion

While this compound and Trional are no longer in clinical use, a comparative study of their probable metabolic pathways offers valuable insights into the biotransformation of disulfone compounds. Based on their chemical structures, both are likely to undergo slow Phase I oxidation of their ethyl side chains, followed by Phase II conjugation. The higher lipophilicity of Trional may lead to subtle differences in its metabolic rate compared to this compound. The significant toxicity associated with these compounds, particularly the hematoporphyrinuria induced by this compound, underscores the importance of thorough metabolic and toxicological profiling in drug development. Further research, employing modern analytical techniques, would be necessary to definitively elucidate the metabolic pathways and the mechanisms of toxicity of these historical hypnotics.

References

Assessing the Environmental Legacy: A Comparative Analysis of Sulfonmethane and Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals, this report provides an in-depth comparison of the environmental persistence of the historical hypnotic, Sulfonmethane, against a selection of widely used newer pharmaceuticals: the antibiotic Ciprofloxacin, the antidepressant Sertraline, and the antihypertensive Losartan. This guide synthesizes available experimental data to illuminate the potential long-term ecological impact of these compounds.

Given the historical use of this compound and the scarcity of direct environmental studies, the sulfonamide antibiotic Sulfamethoxazole has been selected as a proxy for comparative analysis due to structural similarities, notably the presence of a sulfonamide group, which significantly influences the environmental behavior of such compounds. This allows for a reasoned estimation of this compound's potential environmental persistence.

Comparative Environmental Persistence Data

The following table summarizes key experimental data on the biodegradability, potential for bioaccumulation, and ecotoxicity of the selected pharmaceuticals. These parameters are crucial indicators of a substance's environmental persistence and potential for ecological harm.

ParameterThis compound (as Sulfamethoxazole proxy)CiprofloxacinSertralineLosartan
Biodegradability
Ready Biodegradability (OECD 301B)Not readily biodegradable. 12.2% - 28.6% degradation in 28 days.[1]Not readily biodegradable.Not readily biodegradable. 9-32% degradation in 45 days.[2]Stable to biodegradation.[3]
Potential for Bioaccumulation
Octanol-Water Partition Coefficient (Log Kow)0.89-1.1 to -0.32.9 (at pH 7)[2]1.19 (at pH 7)[3]
Ecotoxicity
Fish Acute Toxicity (OECD 203)
Pimephales promelas (Fathead minnow)LC50 (96h): >100 mg/L---
Danio rerio (Zebrafish)-LC50 (96h): 26.1 mg/L--
Oncorhynchus mykiss (Rainbow trout)--LC50 (96h): 0.49 mg/LEC50 (96h): >100 mg/L
Aquatic Invertebrate Acute Toxicity (OECD 202)
Daphnia magnaEC50 (48h): 17.1 mg/LEC50 (48h): 15 mg/LEC50 (48h): 0.43 mg/LEC50 (48h): 303.69 mg/L[4]
Algae Growth Inhibition (OECD 201)
Pseudokirchneriella subcapitataEC50 (72h): 0.14 mg/LEC50 (72h): 0.028 mg/LIC10 (96h): 0.0046 mg/L[5]EC50 (72h): 27.93 mg/L[4]

Experimental Protocols

The data presented in this guide are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the comparability and reliability of environmental safety data for chemicals.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant. The mixture is incubated in the dark under aerobic conditions for 28 days. The amount of carbon dioxide (CO2) produced from the microbial respiration of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.

  • Procedure:

    • The test substance is added to a mineral medium in a flask.

    • An inoculum of microorganisms is introduced.

    • The flask is sealed and aerated with CO2-free air.

    • The CO2 produced is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration.

    • The test runs for 28 days, with CO2 measurements taken at regular intervals.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[6][7][8]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

  • Principle: Fish are exposed to the test substance in a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Procedure:

    • Groups of fish (e.g., Zebrafish, Rainbow trout) are placed in test chambers containing different concentrations of the test substance dissolved in water.[9][10][11]

    • A control group is maintained in water without the test substance.

    • The test is typically conducted for 96 hours under controlled temperature and lighting conditions.[9][12][13][14]

    • The number of dead fish in each chamber is recorded at specified intervals.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the statistically estimated concentration of the substance that is expected to be lethal to 50% of the fish population over the 96-hour exposure.[9][12][13][14]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

  • Principle: Young Daphnia (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[15][16]

  • Procedure:

    • Groups of Daphnia are placed in test vessels containing different concentrations of the test substance in water.[4][9][15]

    • A control group is maintained in water without the test substance.

    • The test is conducted for 48 hours under controlled temperature and lighting conditions.[4][9][15]

    • The number of immobilized Daphnia in each vessel is recorded at 24 and 48 hours.[4][9][15][17]

  • Endpoint: The primary endpoint is the EC50 (Effective Concentration 50%), which is the statistically estimated concentration of the substance that is expected to cause immobilization in 50% of the Daphnia population after 48 hours of exposure.[18]

Visualizing Environmental Assessment Workflows

To further clarify the processes involved in assessing the environmental persistence of pharmaceuticals, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships in an environmental risk assessment.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Ecotoxicity Testing cluster_2 Phase 3: Data Analysis & Risk Assessment Test Substance Test Substance Ready Biodegradability (OECD 301B) Ready Biodegradability (OECD 301B) Test Substance->Ready Biodegradability (OECD 301B) Aquatic Invertebrate Acute Toxicity (OECD 202) Aquatic Invertebrate Acute Toxicity (OECD 202) Ready Biodegradability (OECD 301B)->Aquatic Invertebrate Acute Toxicity (OECD 202) If not readily biodegradable Fish Acute Toxicity (OECD 203) Fish Acute Toxicity (OECD 203) Aquatic Invertebrate Acute Toxicity (OECD 202)->Fish Acute Toxicity (OECD 203) Algae Growth Inhibition (OECD 201) Algae Growth Inhibition (OECD 201) Fish Acute Toxicity (OECD 203)->Algae Growth Inhibition (OECD 201) Calculate PNEC Calculate PNEC Algae Growth Inhibition (OECD 201)->Calculate PNEC Risk Characterization (PEC/PNEC) Risk Characterization (PEC/PNEC) Calculate PNEC->Risk Characterization (PEC/PNEC) Determine PEC Determine PEC Determine PEC->Risk Characterization (PEC/PNEC)

Fig. 1: Experimental Workflow for Environmental Persistence Assessment

G Drug Properties Drug Properties Environmental Fate Data\n(Biodegradation, Hydrolysis, Photolysis) Environmental Fate Data (Biodegradation, Hydrolysis, Photolysis) Drug Properties->Environmental Fate Data\n(Biodegradation, Hydrolysis, Photolysis) Usage Data Usage Data Predicted Environmental\nConcentration (PEC) Predicted Environmental Concentration (PEC) Usage Data->Predicted Environmental\nConcentration (PEC) Environmental Fate Data\n(Biodegradation, Hydrolysis, Photolysis)->Predicted Environmental\nConcentration (PEC) Ecotoxicity Data\n(Fish, Daphnia, Algae) Ecotoxicity Data (Fish, Daphnia, Algae) Predicted No-Effect\nConcentration (PNEC) Predicted No-Effect Concentration (PNEC) Ecotoxicity Data\n(Fish, Daphnia, Algae)->Predicted No-Effect\nConcentration (PNEC) Risk Characterization\n(PEC/PNEC Ratio) Risk Characterization (PEC/PNEC Ratio) Predicted Environmental\nConcentration (PEC)->Risk Characterization\n(PEC/PNEC Ratio) Predicted No-Effect\nConcentration (PNEC)->Risk Characterization\n(PEC/PNEC Ratio) Risk Management Risk Management Risk Characterization\n(PEC/PNEC Ratio)->Risk Management

Fig. 2: Environmental Risk Assessment Logic

Conclusion

This comparative analysis underscores the significant environmental persistence of both the historical pharmaceutical, represented by a sulfonamide proxy, and the selected newer pharmaceuticals. None of the compounds assessed are readily biodegradable, indicating their potential to persist in the environment. The ecotoxicity data reveal that even at low concentrations, these substances can have adverse effects on aquatic organisms. This guide highlights the importance of conducting thorough environmental risk assessments for all pharmaceuticals, regardless of their market introduction date, to mitigate their potential ecological impact. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and environmental science.

References

A Comparative Analysis of the Physical Constants of Sulfonmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported physical constants of Sulfonmethane, a historical hypnotic agent, with related compounds. The data presented is compiled from various scientific sources to ensure accuracy and reliability, offering a valuable resource for researchers in pharmacology and materials science.

Introduction

This compound (2,2-bis(ethylsulfonyl)propane), also known as Sulfonal, was once a widely used sedative and hypnotic. While its clinical use has been largely superseded by newer pharmaceuticals with improved safety profiles, its physicochemical properties remain of interest for historical and comparative studies in drug development. This guide validates its reported physical constants and compares them against Sulfonethylmethane (Trional), a structurally similar compound, and Barbital, a representative of the barbiturate class that replaced sulfonals in clinical practice.

Comparative Physical Constants

The following table summarizes the key physical constants for this compound and its comparators. These values are essential for understanding the compounds' behavior in various experimental and physiological conditions.

Physical ConstantThis compoundSulfonethylmethane (Trional)Barbital
Molecular Formula C₇H₁₆O₄S₂C₈H₁₈O₄S₂C₈H₁₂N₂O₃
Molecular Weight 228.33 g/mol 242.35 g/mol [1]184.19 g/mol [2][3]
Melting Point 124–126 °C74-76 °C190 °C[2][3]
Boiling Point 300 °CNot available250 °C at 22 mmHg[2]
Water Solubility 1 g in 365 mL (cold) 1 g in 16 mL (boiling)1 g in 200 mL (cold)7460 mg/L at 25 °C[2]
Ethanol Solubility 1 g in 60 mL (cold) 1 g in 3 mL (boiling)SolubleNot available
Ether Solubility 1 g in 64 mLSolubleNot available
Chloroform Solubility 1 g in 11 mLNot availableNot available

Experimental Protocols

The validation of physical constants relies on standardized experimental procedures. Below are detailed methodologies for determining melting point and solubility, which are fundamental to characterizing pharmaceutical compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[4]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4][6]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent (e.g., distilled water, ethanol).

  • Equilibration: The flask is sealed and placed in a shaking incubator set to a constant temperature. It is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

  • Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to stand to let undissolved solids settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.[9]

  • Analysis: The concentration of the solute in the filtered solution is determined using a suitable analytical method. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the validation of a compound's physical constants, from sample acquisition to final data analysis and reporting.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_sol Solubility Determination cluster_analysis Data Analysis & Reporting A Acquire Compound B Grind to Fine Powder A->B C Load Capillary Tube B->C F Add Excess to Solvent B->F D Heat in Apparatus C->D E Record Melting Range D->E J Compile Data E->J G Equilibrate (Shake/Incubate) F->G H Filter Supernatant G->H I Analyze Concentration H->I I->J K Compare with Literature J->K L Publish Guide K->L

Caption: Workflow for Physical Constant Validation.

References

comparative spectroscopic analysis of Sulfonmethane and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of pharmaceutical compounds is paramount. This guide provides a detailed comparative spectroscopic analysis of sulfonmethane (Sulfonal) and its historically significant analogues, sulfondiethylmethane (Trional) and sulfonethylmethane (Tetronal). These compounds, once used as hypnotics, possess characteristic spectroscopic features owing to their shared bis(ethylsulfonyl)alkane core structure. This comparison leverages available experimental data and predictive models to offer a comprehensive overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, trional, and tetronal. Due to the limited availability of experimental spectra for these older compounds, some data points are predicted based on established spectroscopic principles and computational models.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSpectroscopic MethodChemical Shift (δ, ppm)MultiplicityAssignment
This compound ¹H NMR (Predicted)~1.4 (t)Triplet-CH₃ (ethyl)
~3.2 (q)Quartet-CH₂- (ethyl)
~1.6 (s)Singlet-C(CH₃)₂-
¹³C NMR[1]7.5--CH₃ (ethyl)
48.0--CH₂- (ethyl)
23.0--C(CH₃)₂-
75.0--C(SO₂)₂-
Trional ¹H NMR[2]~1.0 (t)Triplet-CH₃ (ethyl attached to C)
(Sulfondiethylmethane)~1.4 (t)Triplet-CH₃ (ethylsulfonyl)
~2.0 (q)Quartet-CH₂- (ethyl attached to C)
~3.2 (q)Quartet-CH₂- (ethylsulfonyl)
~1.5 (s)Singlet-C(CH₃)-
¹³C NMR (Predicted)~8.0--CH₃ (ethyl attached to C)
~28.0--CH₂- (ethyl attached to C)
~7.5--CH₃ (ethylsulfonyl)
~49.0--CH₂- (ethylsulfonyl)
~20.0--C(CH₃)-
~80.0--C(SO₂)₂-
Tetronal ¹H NMR (Predicted)~1.0 (t)Triplet-CH₃ (ethyl)
(Sulfonethylmethane)~2.0 (q)Quartet-CH₂- (ethyl)
~1.4 (t)Triplet-CH₃ (ethylsulfonyl)
~3.2 (q)Quartet-CH₂- (ethylsulfonyl)
¹³C NMR (Predicted)~8.0--CH₃ (ethyl)
~28.0--CH₂- (ethyl)
~7.5--CH₃ (ethylsulfonyl)
~49.0--CH₂- (ethylsulfonyl)
~85.0--C(SO₂)₂-

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Assignment
This compound ~1320-1300 (s, asym)S=O stretch
~1140-1120 (s, sym)S=O stretch
~2980-2850 (m)C-H stretch (aliphatic)
Trional ~1325 (s, asym)S=O stretch
(Sulfondiethylmethane)~1130 (s, sym)S=O stretch
~2970-2860 (m)C-H stretch (aliphatic)
Tetronal ~1320-1300 (s, asym)S=O stretch
(Sulfonethylmethane)~1140-1120 (s, sym)S=O stretch
~2980-2850 (m)C-H stretch (aliphatic)

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
This compound 228 [M]⁺[1]164, 135, 79, 64Loss of SO₂, C₂H₅SO₂, C₂H₅
Trional 242 [M]⁺178, 149, 93, 64Loss of SO₂, C₂H₅SO₂, C₂H₅, CH₃
(Sulfondiethylmethane)
Tetronal 256 [M]⁺192, 163, 107, 64Loss of SO₂, C₂H₅SO₂, C₂H₅
(Sulfonethylmethane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample (this compound, Trional, or Tetronal) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Data Acquisition: The spectral width is set to approximately 16 ppm. A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. The relaxation delay is set to at least 5 times the longest T₁ relaxation time for quantitative analysis.

  • ¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of approximately 250 ppm. A larger number of scans (typically 1024 or more) and a longer relaxation delay are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Analysis: The acquired spectra are processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS. Signal multiplicities (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J) in Hertz (Hz) are determined for ¹H NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹). The characteristic stretching and bending vibrations for functional groups are assigned.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Ionization: Electron Ionization (EI) is a common method for these types of small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak [M]⁺ is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound and its analogues.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Acquisition & Analysis cluster_3 Comparative Analysis This compound This compound NMR NMR Spectroscopy (¹H & ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Trional Trional Trional->NMR Trional->IR Trional->MS Tetronal Tetronal Tetronal->NMR Tetronal->IR Tetronal->MS NMR_Data Chemical Shifts (δ) Multiplicity, J-Coupling NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison Structure-Spectra Correlation Identification of Trends NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Comparative spectroscopic analysis workflow.

References

Evaluating the Historical Accuracy of Reported Sulfonmethane Dosages and Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historically reported dosages and effects of Sulfonmethane (Sulfonal), a hypnotic agent introduced in the late 19th century. By examining historical medical reports and comparing them with modern toxicological understanding, this document aims to offer a clearer perspective on the therapeutic and toxicological profile of this early synthetic drug. The information is intended to aid researchers in understanding the evolution of pharmacology and toxicology and to provide context for the development of safer sedative-hypnotics.

Data Presentation: this compound Dosage and Effects

The following table summarizes the quantitative data gathered from historical medical literature regarding the dosages of this compound and their observed effects. It is crucial to note that the methods for measuring and reporting these dosages and effects lacked the standardization of modern pharmacology. Dosages were often reported in grains (1 grain ≈ 64.8 milligrams).

Dosage CategoryReported Dosage (Grains)Reported Dosage (Grams)Reported EffectsHistorical Context/Source
Therapeutic (Hypnotic) 15 - 45 grains1 - 3 gInduction of sleep lasting 6-8 hours. Considered safe and reliable in single doses of 20-30 grains, with minimal side effects such as moderate drowsiness the following morning.[1]"A Clinical Report on Sulphonal" noted its efficacy in insomnia related to neurasthenia and mental perturbation.[1]
Toxic (Non-lethal) 10 grains (single dose)~0.65 gIn a case of idiosyncrasy, this dose caused itching, swelling of hands and feet, and a vesicular rash.Reported in "THE PROLONGED USE AND TOXIC ACTION OF SULPHONAL".
Toxic (Non-lethal) 90 grains (in two doses)~5.8 gProduced significant muscular incoordination (ataxia) and severe mental depression that lasted for six days.[1]Observed in a clinical setting as reported in "A Clinical Report on Sulphonal".[1]
Toxic (Chronic) 20 - 40 grains daily for 6 years1.3 - 2.6 g dailyDevelopment of fatal poisoning symptoms after prolonged use.Case of an epileptic woman reported in "THE PROLONGED USE AND TOXIC ACTION OF SULPHONAL".
Fatal 1/2 ounce over one month~14.2 g totalDeath resulting from cumulative toxicity.An anecdotal case mentioned in "THE PROLONGED USE AND TOXIC ACTION OF SULPHONAL".

Note on Historical Data: The presented data is derived from case reports and clinical observations from the late 19th and early 20th centuries. The lack of standardized experimental protocols and the potential for confounding factors should be considered when interpreting these values. The concept of a precise lethal dose (LD50) was not yet established, and fatal doses were often inferred from poisoning cases.

Experimental Protocols: Historical Evaluation of Hypnotics

The evaluation of hypnotic drugs like this compound in the late 19th and early 20th centuries was primarily based on clinical observation rather than controlled, blinded experiments. The following outlines the general methodology gleaned from historical medical reports:

1. Subject Population:

  • Patients were typically those in asylums or hospitals suffering from insomnia due to various conditions such as "functional nervous insomnia," "insanity," neurasthenia, or hysteria.[1][2]

  • Subjects were often not informed of the specific drug they were receiving or its expected effects, a rudimentary form of blinding.[1]

2. Dosage and Administration:

  • This compound was administered orally, often in powdered form mixed with mucilage of acacia or in hot liquids due to its poor solubility in cold water.[2]

  • Dosages were determined by the physician and adjusted based on the observed effect, with initial doses typically in the therapeutic range.

3. Data Collection:

  • Physicians or asylum attendants would observe and record the following qualitative and quantitative data:

    • Latency to sleep onset: The time between drug administration and the patient falling asleep.

    • Duration of sleep: The number of hours the patient slept.

    • Quality of sleep: Subjective assessments of how well the patient slept.

    • Side effects: Any observed adverse effects upon waking, such as drowsiness, dizziness, gastrointestinal issues, or changes in urine color.[2]

    • Behavioral changes: Any alterations in the patient's mental state or physical coordination.

4. Animal Experimentation:

  • While less frequently detailed in clinical reports, animal studies were becoming more common in the late 19th century to assess the physiological effects and toxicity of new drugs.

  • These early studies were often not standardized and involved administering the drug to animals (such as dogs or frogs) and observing the effects on respiration, heart rate, and overall behavior to determine the drug's general physiological action.

The workflow for these historical evaluations can be visualized as a sequential process of patient selection, drug administration, and observational data collection.

Mandatory Visualizations

Historical_Hypnotic_Evaluation_Workflow cluster_subjects Subject Selection cluster_intervention Intervention cluster_data_collection Data Collection (Observational) cluster_outcome Outcome Assessment Patient_Population Patients with Insomnia (e.g., Neurasthenia, Hysteria) Administer_this compound Administer this compound (15-45 grains in hot liquid) Patient_Population->Administer_this compound Observe_Sleep_Latency Observe Latency to Sleep Onset Administer_this compound->Observe_Sleep_Latency Observe_Sleep_Duration Record Duration of Sleep Administer_this compound->Observe_Sleep_Duration Assess_Side_Effects Assess for Side Effects (Drowsiness, Ataxia, etc.) Administer_this compound->Assess_Side_Effects Efficacy_Toxicity_Determination Determination of Efficacy and Toxicity Observe_Sleep_Latency->Efficacy_Toxicity_Determination Observe_Sleep_Duration->Efficacy_Toxicity_Determination Assess_Side_Effects->Efficacy_Toxicity_Determination

Caption: Workflow of a typical late 19th-century clinical evaluation of a hypnotic drug like this compound.

Signaling Pathways: A Hypothesized Mechanism of Action

The precise molecular mechanism of action for this compound is not well-documented in historical or modern literature. Unlike the well-understood action of later hypnotics on specific neurotransmitter receptors, the understanding of drug action at the molecular level was nascent in the late 19th century. However, based on its sedative-hypnotic effects and the known mechanisms of other, later-developed hypnotics, it is plausible that this compound's effects were mediated through the enhancement of inhibitory neurotransmission.

Many sedative and hypnotic drugs exert their effects by modulating the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the central nervous system. While direct evidence for this compound's interaction with the GABA-A receptor is lacking, we can propose a hypothetical signaling pathway based on this common mechanism for hypnotic drugs. In this model, this compound would act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA.

Hypothesized_Sulfonmethane_Signaling_Pathway cluster_synapse Inhibitory Synapse cluster_postsynaptic_neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to receptor This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized) Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Firing (Sedation/Hypnosis) Hyperpolarization->Neuronal_Inhibition

Caption: A hypothesized signaling pathway for this compound's hypnotic effect, based on GABA-A receptor modulation.

Disclaimer: The signaling pathway presented is a hypothetical model based on the known mechanisms of other hypnotic drugs. The actual molecular target and mechanism of this compound may differ and require further investigation. The lack of historical data on its specific molecular interactions makes a definitive pathway impossible to construct.

This guide serves as a starting point for researchers interested in the historical pharmacology of sedative-hypnotics. The provided data and diagrams are based on the available historical literature and are intended to be used for comparative and educational purposes. Further research into digitized historical archives and modern analytical techniques may provide a more complete picture of this compound's pharmacological profile.

References

Safety Operating Guide

Proper Disposal of Sulfonmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of sulfonmethane. As a DEA Schedule III controlled substance and a sulfone chemical, this compound requires meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals trained in handling controlled and hazardous materials.

Immediate Safety and Hazard Identification

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat and closed-toe shoes.

Key Data for this compound Disposal

ParameterInformationCitation
Chemical Name 2,2-bis(ethylsulfonyl)propane
Synonyms Sulfonal, Sulphonal
DEA Schedule Schedule III Controlled Substance[1]
Waste Classification Hazardous Chemical Waste, Pharmaceutical Waste, Controlled Substance Waste[1][2]
Primary Disposal Route Licensed Hazardous Waste Disposal Facility / DEA Registered Reverse Distributor[3]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor or a DEA-registered reverse distributor, who will typically use high-temperature incineration.

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including contaminated personal protective equipment (gloves, etc.), weighing boats, and wipes, in a dedicated and clearly labeled hazardous waste container.

    • It is crucial to segregate chemical wastes. Do not mix this compound waste with other waste streams, particularly with non-halogenated solvents or other incompatible chemicals, unless approved by your institution's safety office.[2]

  • Container Selection and Management:

    • Use a compatible, sealable container for waste collection. For solid this compound waste, a clearly labeled, sealable plastic or glass container is suitable.

    • Ensure the container is in good condition, free from leaks, and has a secure cap.[2]

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and its status as a "DEA Schedule III Controlled Substance."[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and meet the security requirements for controlled substances.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • For the disposal of controlled substance inventory, a DEA-registered reverse distributor must be used. This process requires specific paperwork, including DEA Form 41 (for destruction) or DEA Form 222 (for transfer of Schedule II substances, though this compound is Schedule III).[3][5]

  • Documentation:

    • Maintain a detailed log of all hazardous and controlled substance waste generated, including the chemical name, quantity, and date of disposal, as this is a strict regulatory requirement.[3]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound in a laboratory setting prior to disposal. The recommended procedure is direct disposal via a licensed facility.

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_disposal Disposal & Documentation start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated Container ppe->segregate container Select Compatible, Sealable Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' 'DEA Schedule III' container->label_waste storage Store in Secure Hazardous Waste Area label_waste->storage contact Contact EHS or Licensed Contractor storage->contact dea Engage DEA Reverse Distributor for Inventory contact->dea document Complete & Retain All Disposal Records (e.g., DEA Form 41) dea->document end Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Sulfonmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfonmethane. The following procedures are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a precautionary approach is necessary. It should be handled as a substance of unknown toxicity. Furthermore, this compound is classified as a DEA Schedule III controlled substance, indicating a potential for abuse and dependence.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

SituationRequired PPE
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Transferring - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a chemical fume hood is mandatory
Risk of Aerosol Generation - Double-gloving (e.g., nitrile gloves)- Chemical splash goggles and a face shield- Laboratory coat- A fit-tested N95 respirator or higher (e.g., PAPR) should be used[1]
Large-Scale Operations or Spills - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., air-purifying respirator with appropriate cartridges)

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure safety when handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_risk 1. Conduct Risk Assessment (Assume High Hazard) prep_sds 2. Review Available Safety Info (e.g., for analogous compounds) prep_risk->prep_sds prep_area 3. Designate & Prepare Containment Area (Fume Hood) prep_sds->prep_area prep_ppe 4. Don Full PPE prep_area->prep_ppe handle_weigh 5. Weigh/Handle Compound in Containment prep_ppe->handle_weigh handle_exp 6. Perform Experiment handle_weigh->handle_exp handle_decon 7. Decontaminate Surfaces & Equipment handle_exp->handle_decon disp_segregate 8. Segregate & Label Waste as 'Hazardous Controlled Substance' handle_decon->disp_segregate disp_doff 9. Doff PPE Correctly disp_segregate->disp_doff disp_dispose 10. Arrange for Professional Disposal disp_doff->disp_dispose

Caption: Workflow for Handling this compound

Step-by-Step Handling Procedure:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Review all available safety information for this compound and structurally similar compounds.

    • Prepare a designated handling area, preferably a certified chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Always wear the appropriate PPE as outlined in Table 1.

    • Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.

    • Use tools and techniques that minimize dust generation.

    • After handling, thoroughly decontaminate all surfaces, glassware, and equipment.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Disposal Plan

As a DEA Schedule III controlled substance, this compound and any contaminated materials must be disposed of in accordance with federal and institutional regulations.[2][3][4]

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," "Controlled Substance," and "this compound."

  • Do Not Dispose in Regular Trash or Sewer: this compound should never be disposed of in the regular trash or washed down the sink.[4]

  • Contact EHS for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of this compound waste.[2][4] They will coordinate with a licensed hazardous waste and controlled substance disposal vendor.

  • Record Keeping: Maintain meticulous records of the use and disposal of this compound as required by the DEA and your institution. A DEA Form 41 may be required to document the disposal of controlled substances.[5][6]

Spill and Emergency Procedures

  • Small Spills:

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Carefully scoop or sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

    • Report the spill to your laboratory supervisor.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area until it has been cleared by trained personnel.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • Seek immediate medical attention for any exposure.

Quantitative Data

The following table summarizes available physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆O₄S₂
Molecular Weight 228.33 g/mol
Appearance Colorless crystals or powder
Melting Point 125-126 °C
Solubility - Practically insoluble in cold water- Soluble in 15 parts of hot water- Soluble in alcohol and ether

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfonmethane
Reactant of Route 2
Sulfonmethane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。